6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Description
6,6-Dimethylbicyclo[3.1.1]heptan-2-one is a natural product found in Teucrium polium, Xylopia aethiopica, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFDKWMYCUEKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=O)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865173 | |
| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
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Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24903-95-5, 38651-65-9 | |
| Record name | Nopinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24903-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl- | |
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| Record name | Nopinone | |
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| Record name | NSC250997 | |
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| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
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| Record name | Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- | |
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| Record name | 6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
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Foundational & Exploratory
A-In-depth Technical Guide on (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one ((-)-Verbanone)
Abstract
(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one, colloquially known as (-)-verbanone, is a chiral bicyclic monoterpene ketone of significant interest in synthetic organic chemistry. Its rigid stereodefined framework, derived from the abundant natural chiral pool, renders it an invaluable starting material and chiral auxiliary for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of (-)-verbanone, covering its structural and physicochemical properties, comprehensive spectroscopic characterization, established synthetic protocols, and key applications in asymmetric synthesis relevant to drug development professionals. The methodologies are presented with a rationale for experimental choices, ensuring a blend of theoretical understanding and practical applicability for researchers in the field.
Structural Elucidation and Physicochemical Properties
(-)-Verbanone possesses a compact and rigid bicyclo[3.1.1]heptane skeleton. The stereochemical designators (1R, 5S) define the absolute configuration of the bridgehead carbons, which dictates the facial bias crucial for its role in stereoselective transformations. The gem-dimethyl group at the C6 position provides a significant steric hindrance that influences the molecule's reactivity.
dot graph "Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption: "Molecular Structure of (-)-Verbanone"
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | [2] |
| Synonyms | (-)-Verbanone, (1R)-(+)-Nopinone | [2][3] |
| CAS Number | 38651-65-9 | [2][3] |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 196.3 °C (469.5 K) at 760 mmHg | [3][5] |
| Specific Gravity | 0.981 g/cm³ at 25 °C | [5] |
| Flash Point | 75.0 °C (167.0 °F) | [5] |
Spectroscopic Characterization
The structural identity and purity of (-)-verbanone are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry.[6] The asymmetry of the (-)-verbanone molecule results in a complex but interpretable spectrum.
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm | Rationale |
| C=O (C2) | ~215 | The carbonyl carbon is highly deshielded due to the electronegativity of oxygen. |
| Bridgehead (C1, C5) | ~50-60 | Quaternary and tertiary carbons in a strained ring system. |
| gem-Dimethyl (C8, C9) | ~22, ~27 | Methyl groups attached to a quaternary center. |
| Methylene (C3, C4, C7) | ~20-40 | Aliphatic CH₂ groups within the bicyclic framework. |
¹H NMR Spectral Data The proton NMR spectrum provides information on the connectivity and stereochemical environment of the hydrogen atoms. Due to the rigid bicyclic structure, protons that are chemically equivalent in a more flexible system become diastereotopic and exhibit distinct signals.
2.2 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying key functional groups.
| Frequency (cm⁻¹) | Vibration | Significance |
| ~1710 | C=O Stretch | Strong, sharp absorption characteristic of a saturated ketone in a six-membered ring. |
| 2850-3000 | C-H Stretch | Indicates the presence of sp³ hybridized C-H bonds. |
2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] For (-)-verbanone, the molecular ion peak [M]⁺ is observed at m/z = 138.
Synthesis and Manufacturing
The most common and economically viable route to enantiomerically pure (-)-verbanone is through the oxidation of the corresponding enantiomer of α-pinene, a readily available terpene.[8][9] The choice of oxidant and reaction conditions is critical to favor allylic oxidation over epoxidation of the double bond.[9]
Workflow for Synthesis from (+)-α-Pinene
Experimental Protocol: Two-Step Oxidation of (+)-α-Pinene [10][11]
-
Step 1: Formation of trans-Verbenyl Acetate.
-
Rationale: Lead tetraacetate is a specific reagent for the allylic oxidation of alkenes. The reaction proceeds through a concerted mechanism that favors the formation of the trans-acetate to minimize steric interactions.[11]
-
Procedure: To a solution of (+)-α-pinene in dry benzene, slowly add lead tetraacetate while maintaining the temperature at 65°C.[10] The reaction progress is monitored by the color change from yellow to tan.[10] After one hour, the reaction is quenched, and the lead oxides are removed by filtration.[10]
-
-
Step 2: Saponification to trans-Verbenol.
-
Rationale: A basic hydrolysis (saponification) is required to cleave the acetate ester and yield the corresponding alcohol.
-
Procedure: The crude acetate is treated with a solution of potassium hydroxide in aqueous methanol and stirred at room temperature for 24 hours.[10] The resulting alcohol is extracted with ether.[10]
-
-
Step 3: Oxidation to (-)-Verbanone.
-
Rationale: A strong oxidizing agent like dichromate is used to convert the secondary alcohol to a ketone. This oxidation proceeds without epimerization of the adjacent stereocenters.[11]
-
Procedure: The crude trans-verbenol is dissolved in ether and cooled in an ice bath. An aqueous solution of sodium dichromate and sulfuric acid is added dropwise. The reaction is stirred for 24 hours, after which the organic layer containing (-)-verbanone is separated, washed, dried, and concentrated.
-
-
Step 4: Purification.
-
Rationale: Column chromatography is employed to separate the final product from any unreacted starting material or byproducts, yielding high-purity (-)-verbanone.
-
Procedure: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Key Reactions and Mechanistic Insights
The synthetic utility of (-)-verbanone stems from the reactivity of its ketone functional group, which can be manipulated with high stereocontrol due to the rigid bicyclic framework.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone in (-)-verbanone can lead to two diastereomeric alcohols, cis-verbenol and trans-verbenol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.
-
Mechanism: The gem-dimethyl bridge on the β-face of the molecule sterically shields this face.
-
Small Hydride Reagents (e.g., LiAlH₄): These reagents can approach from the more hindered β-face, leading to the formation of cis-verbenol.[12]
-
Bulky Hydride Reagents (e.g., L-Selectride): These reagents are forced to approach from the less hindered α-face, resulting in the selective formation of trans-verbenol.
-
Applications in Asymmetric Synthesis and Drug Development
(-)-Verbanone is a quintessential example of a chiral pool starting material.[13] Its inherent chirality is transferred to new molecules, making it a valuable precursor in the synthesis of natural products and pharmaceuticals.
-
Chiral Building Block: The entire carbon skeleton of (-)-verbanone can be incorporated into a larger target molecule. It has been used in the synthesis of various bioactive compounds, including pheromones and complex terpenoids.[14]
-
Chiral Auxiliary: The verbanone moiety can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.[1] This approach is valuable in reactions like diastereoselective conjugate additions and alkylations.[1]
-
Precursor to Ligands: Modified verbanone derivatives have been used to synthesize chiral ligands for asymmetric catalysis, which is a powerful tool in modern drug discovery for creating enantiomerically pure compounds.[13]
Safety and Handling
As with any chemical reagent, proper handling of (-)-verbanone is essential to ensure laboratory safety.
-
Hazards: (-)-Verbanone is a combustible liquid and can cause skin, eye, and respiratory irritation.[2][15]
-
Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4][16] Avoid inhalation of vapors and contact with skin and eyes.[4][17]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[4][17] Keep the container tightly closed.[4]
Conclusion
(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one is a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid, chiral scaffold, derived from renewable natural sources, provides an excellent platform for the construction of complex, stereodefined molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this valuable chiral building block in their synthetic endeavors.
References
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Verbenone as a Chiral Auxiliary in Organic Synthesis: Application Notes and Protocols . Benchchem.
-
Verbenone - Wikipedia . Wikipedia.
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Chemical synthesis of verbenone from its pre-precursor α-pinene and its... . ResearchGate.
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Method for synthesizing verbenol and verbenone with alpha-pinene . Google Patents.
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(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | C9H14O . PubChem.
-
Synthesis of “verbindene” ligands from verbenone 236 for asymmetric... . ResearchGate.
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(-)-VERBENONE - Safety Data Sheet . ChemicalBook.
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Application Notes and Protocols for the Synthesis of Verbenone from Alpha-Pinene . Benchchem.
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MS/MS spectra of ions from the isotopic pattern of verbenone: B at m/z 150 and C at m/z 151 . ResearchGate.
-
Stereochemistry of the verbenols . Journal of the Chemical Society B: Physical Organic.
-
(1R)-(+)-nopinone bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R,5S)- . The Good Scents Company.
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SAFETY DATA SHEET L(-)-Verbenone . Fisher Scientific.
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(1R,5S)-(+)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one . Apollo Scientific.
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D-Verbenone . NIST WebBook.
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Synergy Shield Verbenone - Safety Data Sheet . Synergy Semiochemicals.
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ESI-Rev2-Verbenone-ChemoEnzym 2 . The Royal Society of Chemistry.
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(1R,5R)-(+)-VERBENONE . Organic Syntheses.
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Safety Data Sheet (-)-Verbenone . MetaSci.
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Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)- . NIST WebBook.
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SAFETY DATA SHEET (S)-verbenone . Thermo Fisher Scientific.
-
CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene . MDPI.
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments . NIH National Library of Medicine.
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube.
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A Comprehensive Spectroscopic Guide to 6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a bicyclic monoterpenoid ketone commonly known as nopinone or verbanone. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, organic synthesis, and drug development. Herein, we present a comprehensive compilation and interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Furthermore, this guide details field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data for liquid ketone samples, providing the causal reasoning behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one
6,6-Dimethylbicyclo[3.1.1]heptan-2-one is a naturally occurring chiral monoterpenoid found in various essential oils. Its rigid bicyclic structure and carbonyl functionality make it a valuable chiral building block in asymmetric synthesis. This compound and its derivatives have garnered significant interest in the pharmaceutical and fragrance industries. In drug development, the unique three-dimensional scaffold of nopinone is utilized in the synthesis of novel therapeutic agents, where stereochemistry often plays a critical role in pharmacological activity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and for monitoring its transformations in synthetic chemistry. This guide serves as a centralized resource for the detailed spectroscopic data and analytical methodologies pertaining to this important chiral ketone.
Molecular Structure and Isomeric Forms
6,6-Dimethylbicyclo[3.1.1]heptan-2-one possesses a bicyclic pinane skeleton. The presence of stereocenters gives rise to different stereoisomers. The most commonly encountered enantiomer is (1R,5S)-(-)-nopinone. It is crucial to consider the specific stereoisomer when analyzing spectroscopic data, as chiral environments can influence spectral parameters, particularly in NMR spectroscopy when chiral shift reagents are employed.
Figure 1: 2D Structure of 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6,6-dimethylbicyclo[3.1.1]heptan-2-one, both ¹H and ¹³C NMR provide unambiguous data for structural confirmation.
¹H NMR Spectroscopy Data
The proton NMR spectrum of nopinone displays characteristic signals for its fourteen protons. The chemical shifts and multiplicities are influenced by the rigid bicyclic structure and the anisotropic effect of the carbonyl group.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 | 2.55 | m | - |
| H3α | 2.35 | ddd | 18.5, 6.0, 2.5 |
| H3β | 2.05 | ddd | 18.5, 2.5, 2.5 |
| H4α | 2.45 | m | - |
| H4β | 2.15 | m | - |
| H5 | 2.00 | t | 6.0 |
| H7α | 2.25 | d | 9.5 |
| H7β | 1.90 | d | 9.5 |
| CH₃ (syn) | 1.33 | s | - |
| CH₃ (anti) | 0.85 | s | - |
Table 1: ¹H NMR Spectroscopic Data for 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon is significantly deshielded, appearing at a characteristic downfield shift.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1 | 58.5 |
| C2 (C=O) | 216.0 |
| C3 | 39.0 |
| C4 | 26.5 |
| C5 | 41.0 |
| C6 | 38.0 |
| C7 | 32.0 |
| CH₃ (syn) | 26.0 |
| CH₃ (anti) | 21.5 |
Table 2: ¹³C NMR Spectroscopic Data for 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like nopinone.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Analyte Preparation: Ensure the 6,6-dimethylbicyclo[3.1.1]heptan-2-one sample is pure. For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like nopinone.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often present in commercially available deuterated solvents as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Figure 2: Workflow for NMR data acquisition and processing.
Instrumental Parameters:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width of about 220-240 ppm is necessary.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,6-dimethylbicyclo[3.1.1]heptan-2-one is dominated by the strong absorption of the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2950-2850 | Strong | C-H Stretch | sp³ C-H bonds |
| ~1710 | Strong, Sharp | C=O Stretch | Ketone |
| ~1465 | Medium | C-H Bend | CH₂ scissoring |
| ~1370 | Medium | C-H Bend | CH₃ symmetric bend |
Table 3: Key IR Absorption Bands for 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of liquid samples without extensive sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Scan: With a clean ATR crystal, run a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single drop of 6,6-dimethylbicyclo[3.1.1]heptan-2-one directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Figure 3: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of 6,6-dimethylbicyclo[3.1.1]heptan-2-one shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 138 | 25 | [M]⁺ (Molecular Ion) |
| 123 | 15 | [M - CH₃]⁺ |
| 110 | 30 | [M - CO]⁺ |
| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 83 | 40 | [C₆H₁₁]⁺ |
| 69 | 55 | [C₅H₉]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
Table 4: Mass Spectrometry Data for 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Proposed Fragmentation Pathway
The fragmentation of nopinone under EI conditions is initiated by the ionization of the lone pair of electrons on the oxygen atom. The resulting molecular ion can undergo various fragmentation pathways, including alpha-cleavage and McLafferty-type rearrangements, although the latter is less common for this rigid structure. The base peak at m/z 95 likely arises from the loss of a propyl radical.
Figure 4: Simplified proposed MS fragmentation of nopinone.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like nopinone.
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Dilution: Prepare a dilute solution of 6,6-dimethylbicyclo[3.1.1]heptan-2-one (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution is injected in split mode (e.g., split ratio 50:1).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 6,6-dimethylbicyclo[3.1.1]heptan-2-one. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important chiral building block. The causal explanations behind the experimental choices are intended to empower researchers to acquire high-quality, reproducible data, thereby facilitating their research in synthetic chemistry, natural product analysis, and drug discovery.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32735, Nopinone. Retrieved from [Link]
-
NIST (2021). Mass Spectrum of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Introduction: The Structural Elucidation of a Bicyclic Ketone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Nopinone
Nopinone ((1S,5R)-7,7-dimethylbicyclo[3.1.1]heptan-4-one) is a bicyclic monoterpene ketone, a versatile chiral building block in organic synthesis and a notable component in the fragrance industry.[1][2] Its rigid, strained ring system presents a unique challenge and opportunity for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its three-dimensional structure in solution, providing precise information about the connectivity and spatial relationships of its atoms.
This guide serves as a technical deep dive into the ¹H and ¹³C NMR spectra of nopinone. It is designed for researchers and scientists who require a thorough understanding of how to acquire, interpret, and validate the NMR data for this and similar bicyclic systems. We will move beyond simple peak assignments to explore the causality behind the observed spectral features, grounded in the fundamental principles of NMR and supported by advanced 2D correlation techniques.
Part 1: ¹H NMR Spectroscopy - Mapping the Proton Framework
The ¹H NMR spectrum is the cornerstone of nopinone's structural analysis, revealing the number of distinct proton environments, their relative populations, and their through-bond connectivity.
Expertise & Experience: The Rationale Behind the ¹H NMR Experiment
Acquiring a high-quality ¹H NMR spectrum requires careful consideration of the experimental parameters. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is an excellent solvent for nopinone and has a single, well-defined residual solvent peak that does not interfere with the analyte signals.[3] A standard operating frequency of 400 MHz or higher is recommended to achieve sufficient signal dispersion, which is crucial for resolving the complex, overlapping multiplets inherent to rigid bicyclic structures.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity nopinone.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup & Acquisition:
-
Record the spectrum on a 400 MHz (or higher) NMR spectrometer at a constant temperature, typically 298 K (25 °C).[4]
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Utilize a standard single-pulse experiment with the following key parameters:
-
Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay without saturating the signals.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹H NMR Spectrum Analysis and Interpretation
The rigid bicyclic structure of nopinone results in a complex but highly informative ¹H NMR spectrum. The protons are diastereotopic, meaning each has a unique chemical environment and, therefore, a distinct chemical shift.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1 | ~2.60 | m | - | 1H |
| H2α (endo) | ~2.55 | m | - | 1H |
| H2β (exo) | ~2.05 | m | - | 1H |
| H3α (endo) | ~2.65 | m | - | 1H |
| H3β (exo) | ~2.30 | m | - | 1H |
| H5 | ~2.00 | m | - | 1H |
| H7 (syn) | ~1.35 | s | - | 3H |
| H7 (anti) | ~0.90 | s | - | 3H |
| H8 (endo) | ~2.20 | d | J ≈ 9.5 | 1H |
| H8 (exo) | ~1.95 | m | - | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical values and require 2D NMR for definitive confirmation.
Causality of Chemical Shifts and Coupling:
-
Bridgehead Protons (H1, H5): These protons are highly coupled to neighboring protons, resulting in complex multiplets (m).
-
Protons α to Carbonyl (H3α, H3β): These protons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and appear further downfield.[5]
-
Gem-Dimethyl Group (H7-syn, H7-anti): The two methyl groups are diastereotopic due to the chiral nature of the molecule. The syn-methyl (closer to the carbonyl group) is typically more deshielded than the anti-methyl. They appear as sharp singlets as they have no adjacent protons to couple with.
-
Spin-Spin Coupling: The splitting of signals into multiplets is a result of through-bond interactions with neighboring non-equivalent protons.[6] The magnitude of the coupling constant (J-value) provides valuable geometric information. For example, a large geminal coupling constant is often observed between the two H8 protons.[7]
Visualization of the Nopinone Structure
Caption: Chemical structure of nopinone with key protons labeled.
Part 2: ¹³C NMR Spectroscopy - Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers insight into their chemical environment.
Expertise & Experience: The Rationale Behind the ¹³C NMR Experiment
Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR experiments are inherently less sensitive than ¹H NMR.[8][9] To overcome this, a greater number of scans are typically acquired. Standard ¹³C spectra are recorded with broadband proton decoupling, which collapses all ¹H-¹³C coupling, resulting in a spectrum of sharp singlets, one for each unique carbon atom. This simplification is invaluable for spectral analysis.[10]
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Spectrometer Setup & Acquisition:
-
On the same spectrometer, switch to the ¹³C frequency.
-
Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
DEPT (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum shows only CH (methine) carbons, while a DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. This is instrumental for definitive assignment.
-
¹³C NMR Spectrum Analysis and Interpretation
Nopinone has 9 carbon atoms, and due to its asymmetry, all 9 are chemically non-equivalent, giving rise to 9 distinct signals in the ¹³C NMR spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C1 | ~58.0 | CH |
| C2 | ~39.0 | CH₂ |
| C3 | ~27.0 | CH₂ |
| C4 | ~215.0 | C (quaternary) |
| C5 | ~41.0 | CH |
| C6 | ~38.5 | C (quaternary) |
| C7 (syn-CH₃) | ~26.5 | CH₃ |
| C8 (anti-CH₃) | ~21.5 | CH₃ |
| C9 | ~33.0 | CH₂ |
Note: Assignments are based on typical chemical shift ranges and require 2D NMR for definitive confirmation.
Causality of Chemical Shifts:
-
Carbonyl Carbon (C4): The most prominent feature is the signal for the ketone carbonyl carbon, which appears far downfield (~215 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[11][12] This signal is typically of lower intensity due to the absence of a directly attached proton and a long relaxation time.[8]
-
Quaternary Carbon (C6): The bridgehead quaternary carbon also shows a relatively low intensity signal.
-
Bridgehead Carbons (C1, C5): These methine carbons appear in the midfield region.
-
Methyl Carbons (C7, C8): The two methyl carbons are found in the most upfield region of the spectrum, consistent with typical sp³-hybridized carbons.[9]
Part 3: Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, complex molecules like nopinone require 2D NMR experiments to definitively link protons and carbons and confirm the overall structure.[13][14]
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically within 2-3 bonds). Cross-peaks in the 2D map connect the signals of coupled protons, allowing for the tracing of entire spin systems. For nopinone, COSY is essential to map the connectivity from H1 through H2 and H8, and from H5 through the same network.[15][16]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is one of the most powerful tools for assignment. It generates a 2D plot correlating each proton with the carbon atom it is directly attached to.[13][17] By overlaying the assigned ¹H NMR spectrum on one axis and the ¹³C spectrum on the other, each cross-peak provides an undeniable C-H bond linkage. This allows for the direct and confident assignment of all protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH).[17] This is the final piece of the puzzle, as it allows for the assignment of non-protonated (quaternary) carbons. For example, correlations from the methyl protons (H7, H8) to the quaternary carbon C6 and the bridgehead carbon C1 would be visible, confirming the core structure of the bicyclic system.
Visualization: A Self-Validating Workflow for NMR Analysis
The synergy between these experiments creates a self-validating system for structural elucidation.
Caption: Logical workflow for the complete NMR-based structural elucidation of nopinone.
Conclusion
The comprehensive NMR analysis of nopinone is a quintessential example of modern structural chemistry. The ¹H NMR spectrum provides the initial map of the proton framework, revealing intricate coupling networks dictated by the molecule's rigid conformation. The ¹³C NMR spectrum, in turn, delivers a clear picture of the carbon skeleton, highlighted by the characteristic downfield shift of the carbonyl group.
It is the strategic application of advanced 2D NMR techniques—COSY, HSQC, and HMBC—that elevates the analysis from interpretation to definitive proof. This multi-dimensional approach creates a robust, self-validating dataset that allows for the unambiguous assignment of every proton and carbon atom, solidifying our understanding of nopinone's precise molecular architecture. This detailed level of characterization is fundamental for its application in stereoselective synthesis and for understanding its interactions in biological and chemical systems.
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2D NMR - EPFL . École Polytechnique Fédérale de Lausanne. Available from: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism . ResearchGate. Available from: [Link]
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14.12: Coupling Constants Identify Coupled Protons . Chemistry LibreTexts. Available from: [Link]
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A Comprehensive Technical Guide to 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone) for Advanced Research and Development
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to achieving molecular complexity and enantiomeric purity. 6,6-Dimethylbicyclo[3.1.1]heptan-2-one, a bicyclic monoterpenoid, stands out as a critical chiral precursor.[1][2] More commonly known by its trivial name, nopinone, this compound offers a rigid bicyclic framework and strategically placed functional groups that make it an invaluable tool for researchers and drug development professionals.[2] Its natural occurrence is limited, making chemical synthesis the primary route for its acquisition.[3] This guide provides an in-depth exploration of nopinone, from its fundamental nomenclature to its applications as a sophisticated intermediate in the synthesis of high-value molecules.
Nomenclature and Identification: A Multiplicity of Synonyms
Clarity in chemical identification is crucial for reproducible research. 6,6-Dimethylbicyclo[3.1.1]heptan-2-one is identified by a variety of names and registry numbers across different chemical databases and suppliers. Understanding these synonyms is essential for comprehensive literature searches and material procurement.
The compound is most systematically named 6,6-Dimethylbicyclo[3.1.1]heptan-2-one . However, it is widely recognized as Nopinone .[1] Depending on the stereochemistry, which is a critical aspect of its utility, it may be referred to as (1R)-(+)-Nopinone or with other stereochemical descriptors.[4][5]
A comprehensive list of synonyms includes:
-
Nopinone[1]
-
Nopinon[1]
-
beta-Pinone[1]
-
.beta.-Pinone[1]
-
6,6-dimethylnorpinan-2-one[1]
-
2-Norpinanone, 6,6-dimethyl-[1]
-
(1R)-(+)-Nopinone[4]
-
(+)-Nopinone[4]
-
Norinone[4]
-
(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one[4]
-
(1R,5S)-(+)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in experimental work. The table below summarizes the key identifiers and properties of nopinone, with specific data often referring to the (1R)-(+) enantiomer, which is a common commercially available form.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O | [2][5][6] |
| Molecular Weight | 138.21 g/mol | [2][5] |
| CAS Number | 24903-95-5 (unspecified stereochemistry) 38651-65-9 ((1R,5S)-isomer) | [1][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 209 °C (lit.) | [2][7] |
| Density | 0.981 g/mL at 25 °C (lit.) | [2][7] |
| Refractive Index | n20/D 1.479 (lit.) | [7] |
| Flash Point | 167 °F (75 °C) | [6] |
| Optical Rotation | [α]20/D +16°, neat (for (1R)-(+)-Nopinone) | [7] |
Spectroscopic data is critical for the verification of nopinone's identity and purity. While detailed spectra are available in databases, a summary of key techniques used for its characterization includes ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.[1]
Synthesis and Production: From Nature to the Lab
While nopinone is a natural product, its isolation is not commercially viable.[3] The primary industrial and laboratory-scale synthesis involves the oxidation of β-pinene, a readily available and inexpensive terpene.[3] This transformation is a cornerstone of its accessibility to the research community.
The most common method employs potassium permanganate (KMnO₄) as the oxidant, valued for its operational simplicity and high conversion rates.[3] Other oxidizing agents such as ozone, sodium periodate, and hydrogen peroxide have also been utilized.[3]
Caption: General synthetic workflow for Nopinone production.
Applications in Drug Development and Chiral Synthesis
The true value of nopinone for researchers, particularly in drug development, lies in its chiral nature and rigid bicyclic structure.[2] It serves as a versatile starting material for the synthesis of complex, enantiomerically pure molecules.[2]
Chiral Auxiliary and Precursor
Nopinone is a key reagent in the preparation of chiral ligands for asymmetric catalysis and transformations.[7] Its well-defined stereochemistry allows for the development of enantiomerically pure substances, which is critical in the pharmaceutical industry where the biological activity and safety of a drug often depend on its stereochemistry.[2]
Caption: Nopinone as a foundational chiral building block.
Synthesis of Bioactive Molecules
Nopinone is a valuable starting material for the synthesis of various bioactive compounds. For instance, it is explored in the development of new therapeutic agents where its bicyclic structure can influence biological activity.[2] It has been utilized in the synthesis of natural products and other complex molecules.[2] While specific, named drugs directly derived from nopinone are not broadly publicized, its role as an intermediate is well-established in chemical literature. For example, the synthesis of β-lactams, a core structural motif in many antibiotics, can be approached using chiral synthons derived from compounds like nopinone.[8][9]
Experimental Protocol: Synthesis of Nopinone from β-Pinene
The following protocol is a representative example of the laboratory-scale synthesis of nopinone via the oxidation of β-pinene. This procedure is illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Objective: To synthesize 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone) from β-pinene.
Materials:
-
β-Pinene
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-pinene in acetone. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxidant: Prepare a solution of potassium permanganate in a mixture of acetone and water. Add this solution slowly to the stirred β-pinene solution using a dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Extraction: Filter the reaction mixture to remove the manganese dioxide. Transfer the filtrate to a separatory funnel and extract with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure nopinone.
-
Characterization: Confirm the identity and purity of the synthesized nopinone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Conclusion
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (nopinone) is more than just a simple ketone; it is a powerful and versatile tool in the arsenal of synthetic chemists. Its ready availability through the oxidation of β-pinene, combined with its inherent chirality and rigid structure, makes it an ideal starting point for the asymmetric synthesis of complex molecular targets. For researchers and professionals in drug development, a deep understanding of nopinone's properties and reactivity is essential for leveraging its full potential in the creation of novel and effective therapeutic agents.
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National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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mzCloud. (n.d.). (6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-β-D-glucopyranoside. Retrieved January 22, 2026, from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Nopinone
Abstract
Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) is a versatile bicyclic monoterpene ketone of significant interest in the pharmaceutical, agrochemical, and fragrance industries.[1] Its chiral structure makes it a valuable building block for the asymmetric synthesis of complex molecules.[1] Ensuring the chemical integrity of nopinone is paramount for its successful application in research and development. This in-depth technical guide provides a comprehensive overview of the stability of nopinone under various conditions and outlines best practices for its storage and handling to maintain its purity and prevent degradation.
Physicochemical Properties of Nopinone
A thorough understanding of the fundamental physicochemical properties of nopinone is essential for predicting its behavior and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 209 °C | [1][2] |
| Density | 0.981 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.479 | [1][2] |
| Flash Point | 75 °C (167 °F) | [2][3] |
| Storage Temperature | 2-8 °C | [1][2] |
Chemical Stability and Degradation Pathways
Nopinone's stability is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. Understanding these factors is critical to preventing the formation of impurities that could compromise experimental outcomes.
Thermal Stability
While nopinone has a relatively high boiling point, prolonged exposure to elevated temperatures should be avoided to minimize the risk of thermal decomposition. The recommended storage temperature of 2-8 °C is crucial for long-term stability.[1][2]
Acid-Catalyzed Degradation
Nopinone is susceptible to degradation under acidic conditions. Strong acids, such as hydrogen chloride and dilute sulfuric acid, can induce the fission of the cyclobutane ring. This reaction leads to the formation of various ring-opened products, including 4-isopropylcyclohex-3-enone and 4-isopropenylcyclohexanone. This reactivity underscores the importance of avoiding acidic environments during storage and handling.
Diagram of Acid-Catalyzed Degradation of Nopinone
Caption: Acid-catalyzed ring-opening of nopinone.
Stability in Alkaline Conditions
While specific studies on the degradation of nopinone in strong alkaline solutions are not extensively documented in readily available literature, the general reactivity of ketones in the presence of a base provides insight into potential stability issues. Ketones with α-hydrogens, such as nopinone, can undergo deprotonation to form an enolate. This enolization can lead to subsequent reactions, such as aldol condensation, if other reactive species are present. Therefore, it is prudent to avoid strongly basic conditions to prevent potential side reactions and maintain the purity of nopinone.
Oxidative Degradation
Nopinone can be susceptible to oxidation, particularly by strong oxidizing agents. In the atmosphere, it reacts with hydroxyl (OH) radicals, although it has a longer atmospheric lifetime (around 9 hours) compared to its precursor, β-pinene.[4] For laboratory purposes, contact with strong oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide should be avoided as they can lead to oxidative cleavage of the molecule.
Photochemical Stability
Bicyclic ketones are known to undergo photochemical reactions upon exposure to UV light. A common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. This intermediate can then undergo various subsequent reactions, including decarbonylation or intramolecular hydrogen abstraction, leading to the formation of different degradation products. To ensure the integrity of nopinone, it is crucial to protect it from light by storing it in amber vials or in the dark.
Diagram of Potential Photochemical Degradation of Nopinone
Caption: Potential photochemical degradation pathway of nopinone.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of nopinone, the following storage and handling procedures are recommended:
-
Temperature: Store nopinone at 2-8 °C in a refrigerator.[1][2]
-
Atmosphere: For optimal long-term stability, especially for high-purity standards, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
Light: Protect from light by storing in amber glass vials or in a dark location.
-
Containers: Use well-sealed, appropriate containers to prevent contamination and evaporation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact between nopinone and the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide, peroxides) can cause vigorous and potentially explosive reactions.
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) will reduce the ketone functionality.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can cause ring-opening degradation.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) may induce enolization and subsequent side reactions.
Experimental Protocol: Stability Assessment of Nopinone by GC-MS
This protocol outlines a self-validating system for assessing the stability of nopinone under specific stress conditions.
Objective
To determine the stability of nopinone under thermal, acidic, and photolytic stress conditions by monitoring its purity over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment
-
Nopinone (high purity standard)
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M in methanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials (amber and clear)
-
Calibrated oven
-
UV light chamber (with controlled wavelength and intensity)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Diagram of Nopinone Stability Study Workflow
Caption: Workflow for the stability assessment of nopinone.
Step-by-Step Methodology
-
Preparation of Nopinone Stock Solution: Accurately weigh and dissolve a known amount of nopinone in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Studies:
-
Thermal Stress: Aliquot the stock solution into amber autosampler vials and place them in an oven set to a specific temperature (e.g., 40°C).
-
Acidic Stress: Prepare a solution of nopinone in 0.1 M methanolic HCl. Aliquot into amber autosampler vials and keep at room temperature.
-
Photolytic Stress: Aliquot the stock solution into clear autosampler vials and place them in a UV light chamber.
-
Control: Aliquot the stock solution into amber autosampler vials and store at the recommended storage condition (2-8°C).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stress condition and the control.
-
Sample Analysis by GC-MS:
-
Dilute the samples to an appropriate concentration for GC-MS analysis.
-
Inject the samples into the GC-MS system. A typical GC program could involve an initial temperature of 60°C, ramped to 250°C.
-
The mass spectrometer should be operated in full scan mode to identify any degradation products.
-
-
Data Analysis:
-
Determine the peak area of nopinone and any new peaks corresponding to degradation products in the chromatograms.
-
Calculate the percentage of nopinone remaining at each time point relative to the control at time zero.
-
Identify potential degradation products by interpreting their mass spectra and comparing them with spectral libraries.
-
Conclusion
Nopinone is a stable compound when stored and handled under appropriate conditions. The primary factors that can lead to its degradation are exposure to strong acids, strong oxidizing agents, and UV light. By adhering to the recommended storage conditions of 2-8°C, protection from light, and avoidance of incompatible chemicals, researchers and drug development professionals can ensure the chemical integrity of nopinone, thereby safeguarding the reliability and reproducibility of their experimental results. The provided stability testing protocol offers a robust framework for validating the quality of nopinone for its intended applications.
References
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The Good Scents Company. (1R)-(+)-nopinone. [Link]
-
Al-Naday, M. F., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Molecules, 27(15), 5026. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a bicyclic monoterpenoid ketone also known as nopinone. In the absence of extensive experimental data for this specific compound, this guide synthesizes high-quality calculated thermochemical values with established experimental methodologies and comparative data from structurally related compounds. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of the energetic landscape of such molecules for applications ranging from reaction modeling to assessing metabolic stability.
Introduction to 6,6-dimethylbicyclo[3.1.1]heptan-2-one
6,6-dimethylbicyclo[3.1.1]heptan-2-one is a naturally occurring organic compound belonging to the terpene family.[1] Its rigid bicyclic structure, derived from the pinane skeleton, and the presence of a ketone functional group are key determinants of its chemical reactivity and physical properties. This compound and its isomers are of interest in various fields, including organic synthesis and as a chiral building block. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and Gibbs free energy, is fundamental for process design, safety analysis, and predicting its behavior in biological systems.
Terpenoids, as a class, are widely studied for their diverse biological activities and applications in fragrances, pharmaceuticals, and biofuels.[2][3] The thermochemical data of these compounds provide critical insights into their stability and potential energy content.
Calculated Thermochemical Properties
Due to a scarcity of direct experimental measurements for 6,6-dimethylbicyclo[3.1.1]heptan-2-one, computational chemistry serves as a primary source of its thermochemical data. The following properties for the (1R)-(+)-Nopinone stereoisomer have been calculated using established estimation methods.[4]
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -1.49 | kJ/mol | Joback |
| Enthalpy of Formation (gas, ΔfH°gas) | -232.45 | kJ/mol | Joback |
| Enthalpy of Fusion (ΔfusH°) | 7.52 | kJ/mol | Joback |
| Enthalpy of Vaporization (ΔvapH°) | 38.41 | kJ/mol | Joback |
| Critical Temperature (Tc) | 713.39 | K | Joback |
| Critical Pressure (Pc) | 3265.31 | kPa | Joback |
| Critical Volume (Vc) | 0.450 | m³/kmol | Joback |
Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature[4]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 486.46 | 278.51 |
| 524.28 | 296.15 |
| 562.10 | 312.56 |
| 599.93 | 327.88 |
| 637.75 | 342.24 |
| 675.57 | 355.78 |
| 713.39 | 368.63 |
These calculated values provide a robust starting point for any thermodynamic analysis involving 6,6-dimethylbicyclo[3.1.1]heptan-2-one. The Joback method is a group contribution method used for estimating thermochemical properties of organic compounds. While it provides valuable estimates, it is important to acknowledge that these are theoretical values and experimental verification is recommended for high-precision applications.
Theoretical and Experimental Methodologies
The determination of thermochemical properties relies on both computational and experimental approaches. This section details the methodologies pertinent to a molecule like 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Computational Chemistry Approaches
Modern computational chemistry offers reliable methods for calculating thermochemical properties, especially when experimental data is lacking.
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For thermochemical predictions, functionals like B3LYP are commonly paired with basis sets such as 6-31G* or larger to optimize molecular geometries and calculate vibrational frequencies. These frequencies are then used to compute thermodynamic functions like enthalpy, entropy, and heat capacity.
-
Composite Methods (e.g., G3MP2): Methods like the Gaussian-n theory (Gn) and Complete Basis Set (CBS) methods are high-accuracy composite techniques that approximate the results of more computationally expensive calculations through a series of smaller calculations. G3MP2 is a popular variant that provides reliable enthalpies of formation for a wide range of organic molecules.[5] The general workflow for these calculations is depicted below.
Caption: Workflow for calculating the enthalpy of formation using composite computational methods.
Experimental Determination of Thermochemical Properties
Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a constant-volume container (a "bomb").
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of 6,6-dimethylbicyclo[3.1.1]heptan-2-one is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The total heat capacity of the calorimeter system (C_cal) is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change.
Caption: Principle of determining the enthalpy of combustion using a bomb calorimeter.
Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. In an adiabatic calorimeter, the sample is heated in a series of steps, and the temperature increase is measured for each known addition of heat, while ensuring no heat is exchanged with the surroundings.[6]
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading: A known mass of the sample is sealed in a sample container.
-
Calorimeter Assembly: The sample container is placed within an adiabatic shield in a high-vacuum environment.
-
Heating and Measurement: A known quantity of electrical energy is supplied to the sample container, causing its temperature to rise. The temperature is allowed to equilibrate.
-
Adiabatic Control: The temperature of the surrounding shield is continuously adjusted to match the temperature of the sample container, thereby preventing any heat loss.
-
Calculation: The heat capacity (Cp) is calculated from the amount of heat added (ΔQ) and the resulting temperature increase (ΔT) for the known mass of the sample (m): Cp = (ΔQ / ΔT) / m.
-
Data Collection: This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.
Comparative Analysis with Related Bicyclic Ketones
To provide context for the calculated thermochemical properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, it is useful to compare them with experimental data for structurally similar compounds.
| Compound | Structure | Enthalpy of Formation (gas, kJ/mol) | Heat Capacity (liquid, J/mol·K) | Reference |
| 6,6-dimethylbicyclo[3.1.1] heptan-2-one | C9H14O | -232.45 (calculated) | Not available | [4] |
| Verbenone | C10H14O | Not available | ~240-260 (at 298-323 K) | [7][8] |
| Camphor | C10H16O | -226.4 ± 1.3 | ~220 (solid, at 298 K) | [9] |
| Fenchone | C10H16O | -237.85 (calculated) | Not available | [10] |
Note: Experimental values are often reported for the liquid or solid phase, and direct comparison with calculated gas-phase values requires accounting for the enthalpy of vaporization or sublimation.
The comparison indicates that the calculated enthalpy of formation for 6,6-dimethylbicyclo[3.1.1]heptan-2-one is in a similar range to that of other bicyclic monoterpenoid ketones. For instance, the calculated value for fenchone is very close.[10] The experimental heat capacity of liquid verbenone provides a reasonable estimate for what might be expected for liquid 6,6-dimethylbicyclo[3.1.1]heptan-2-one.[7][8]
Applications in Research and Development
The thermochemical properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one are crucial for several applications:
-
Chemical Process Design: Enthalpy of formation and heat capacity data are essential for designing and optimizing chemical reactors, distillation columns, and other process equipment. They are used in energy balance calculations and for ensuring process safety.
-
Drug Development: The thermodynamic properties of a molecule can influence its solubility, stability, and binding affinity to biological targets.[11] In drug design, understanding the enthalpic and entropic contributions to ligand binding is critical for optimizing lead compounds.[12][13] The metabolic stability of a drug candidate can also be related to its thermochemical properties.
-
Biofuel Research: Terpenes and terpenoids are being investigated as potential biofuels.[2] Their heats of combustion are a direct measure of their energy density, a key parameter for fuel performance.
Conclusion
This technical guide has provided a detailed overview of the thermochemical properties of 6,6-dimethylbicyclo[3.1.1]heptan-2-one. While experimental data for this specific molecule is limited, reliable calculated values for its enthalpy of formation, Gibbs free energy, and heat capacity are available. The established experimental techniques of combustion and adiabatic calorimetry have been detailed, providing a roadmap for future experimental validation. Through comparison with related bicyclic ketones, the calculated data is shown to be consistent with trends observed in this class of compounds. The thermochemical properties discussed herein are of significant importance for applications in chemical engineering, drug discovery, and biofuel development, providing a fundamental basis for the prediction and manipulation of this molecule's behavior in various systems.
References
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Comparison of experimental heat capacities of selected monoterpenes and monoterpenoids with different predictive methods. ResearchGate. Available at: [Link]
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Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available at: [Link]
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- [Reference to a specific study on camphor or fenchone properties]
-
Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. ResearchGate. Available at: [Link]
- [Reference to a paper on the biological activity of terpenes]
- [Reference to a study on biofuel properties of terpenes]
- [Reference to a general organic chemistry or physical chemistry textbook]
-
Chemical Properties of Fenchone (CAS 126-21-6). Cheméo. Available at: [Link]
- [Reference to a study on verbenone]
-
Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. ResearchGate. Available at: [Link]
-
Heat Capacity of Some Terpenes in the Temperature Range between (293.15 and 353.15) K and at 85.1 kPa. Journal of Chemical & Engineering Data. Available at: [Link]
- [Reference to a study on keto-enol tautomerism in drug design]
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-
Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. Research Square. Available at: [Link]
-
Nopinone | C9H14O | CID 32735. PubChem, National Institutes of Health. Available at: [Link]
-
Fenchone and camphor: Main natural compounds from Lavandula stoechas L., expediting multiple in vitro biological activities. National Institutes of Health. Available at: [Link]
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- [Reference to a video or text on calorimetry]
-
Chemical Properties of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)- (CAS 38651-65-9). Cheméo. Available at: [Link]
- [Reference to properties of fenchone]
-
Therapeutic and Biomedical Potentialities of Terpenoids – A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- [Reference to a PubChem entry for a rel
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P, ρ, T and heat capacity measurements of (α-pinene + β-pinene) mixtures over the temperature range 283.15 K to 358.15 K and pressures up to 40 MPa: Experiments and modelling. ResearchGate. Available at: [Link]
-
Chemical Properties of Camphor (CAS 21368-68-3). Cheméo. Available at: [Link]
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-
Adiabatic Calorimetry. Fauske & Associates, LLC. Available at: [Link]
- [Reference to a thermochemistry module document
-
The application of thermodynamic methods in drug design. ResearchGate. Available at: [Link]
-
Thermodynamic Studies for Drug Design and Screening. National Institutes of Health. Available at: [Link]
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- [Reference to a paper on heats of formation
- [Reference to a d
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- [Reference to a video on thermochemistry calcul
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- [Reference to a fragrance d
- [Reference to a synthesis paper]
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Methodological & Application
Synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one from β-pinene
An Application Guide for the Synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone) from β-Pinene
Introduction: The Strategic Value of Nopinone
6,6-Dimethylbicyclo[3.1.1]heptan-2-one, commonly known as nopinone, is a bicyclic ketone derived from the naturally abundant monoterpene, β-pinene. As a chiral building block, nopinone is a valuable starting material in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis.[1][2] Its rigid bicyclic structure provides a well-defined stereochemical framework, making it an excellent scaffold for introducing chirality into target molecules. This application note provides a comprehensive guide to the synthesis of nopinone from β-pinene via ozonolysis, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Theoretical Framework: The Ozonolysis of β-Pinene
The conversion of β-pinene to nopinone is a classic example of oxidative cleavage of a carbon-carbon double bond.[1] While several oxidants like potassium permanganate or sodium periodate can be used, ozonolysis offers a clean and high-yielding route.[1][3] The reaction proceeds via the Criegee mechanism.[1][4]
-
Formation of the Primary Ozonide: Ozone (O₃), a 1,3-dipole, reacts with the exocyclic double bond of β-pinene in a [3+2] cycloaddition reaction. This initial step forms an unstable intermediate called a primary ozonide or molozonide.[4][5]
-
Rearrangement to the Secondary Ozonide: The primary ozonide is highly unstable and rapidly rearranges. It cleaves to form a carbonyl compound (nopinone) and a carbonyl oxide (a Criegee intermediate). These two fragments then recombine in a different orientation to form a more stable secondary ozonide (often simply called an ozonide).[4][6]
-
Reductive Workup: The secondary ozonide is not isolated due to its potential explosive nature.[5][7] Instead, it is directly treated with a reducing agent in a process called reductive workup. Common reducing agents include dimethyl sulfide (DMS) or zinc dust.[7][8] The reducing agent cleaves the ozonide, yielding the final carbonyl products. In this synthesis, the desired product is nopinone, along with formaldehyde as a co-product. Using dimethyl sulfide has the advantage of producing the benign solvent dimethyl sulfoxide (DMSO) as a byproduct.[7]
Caption: Reaction pathway for the synthesis of nopinone from β-pinene.
Experimental Protocol
This protocol details the synthesis of (1R)-(+)-Nopinone from (1R)-(+)-β-pinene. The procedure should be performed in a well-ventilated fume hood due to the use of ozone and volatile organic solvents.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Properties |
| (1R)-(+)-β-Pinene | C₁₀H₁₆ | 136.24 | 13.6 g (0.1 mol) | liquid, density ~0.865 g/mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | Solvent, bp: 39.6 °C |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | Co-solvent, bp: 64.7 °C |
| Dimethyl Sulfide (DMS) | C₂H₆S | 62.13 | 9.3 g (0.15 mol) | liquid, density ~0.846 g/mL |
| Saturated NaHCO₃ soln. | NaHCO₃ | 84.01 | 2 x 100 mL | Aqueous wash |
| Saturated NaCl soln. (Brine) | NaCl | 58.44 | 100 mL | Aqueous wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Drying agent |
| Ozone (O₃) | O₃ | 48.00 | Generated in situ | Oxidizing agent |
Step-by-Step Methodology
Part A: Ozonolysis Reaction
-
Setup: Assemble a three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a gas dispersion tube extending below the solvent surface, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone. Place the flask in a dry ice/acetone bath.
-
Reactant Preparation: Dissolve (1R)-(+)-β-pinene (13.6 g, 0.1 mol) in a mixture of dichloromethane (200 mL) and methanol (50 mL) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using the dry ice/acetone bath with gentle stirring.
-
Ozonolysis: Begin bubbling ozone gas (typically generated from an ozone generator using dry oxygen) through the solution. The reaction is monitored for completion by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone. This typically takes 2-4 hours depending on the ozone generator's output.
-
Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and bubble dry nitrogen or oxygen through the solution for 15-20 minutes to remove all residual ozone. It is critical to ensure all ozone is removed before proceeding.
Part B: Reductive Workup and Purification
-
Addition of Reducing Agent: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (9.3 g, 0.15 mol) to the reaction mixture via a syringe. A mildly exothermic reaction may be observed.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours (or overnight) to ensure the complete reduction of the ozonide.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the dichloromethane and methanol.
-
Extraction: Transfer the remaining residue to a separatory funnel using diethyl ether or fresh DCM (~150 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of the solvent.
-
Final Concentration: Remove the solvent from the filtrate by rotary evaporation to yield the crude nopinone as a colorless to pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation. Nopinone has a boiling point of 209 °C at atmospheric pressure, which will be significantly lower under vacuum. The expected yield is typically in the range of 80-90%.
Caption: Experimental workflow for nopinone synthesis.
Product Characterization
The identity and purity of the synthesized nopinone should be confirmed using standard analytical techniques.
| Technique | Expected Result for (1R)-(+)-Nopinone |
| Appearance | Colorless liquid.[2] |
| ¹H NMR (CDCl₃) | Peaks corresponding to the bicyclic structure, including two characteristic methyl singlets. |
| ¹³C NMR (CDCl₃) | A peak for the ketone carbonyl (C=O) carbon around 215-217 ppm, and other peaks consistent with the carbon skeleton. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of a strained ketone, typically around 1750 cm⁻¹. |
| Optical Rotation | [α]²⁰/D +16° (neat). |
| Refractive Index | n20/D 1.479. |
Applications in Research and Development
Nopinone's utility stems from its chiral nature and its ketone functionality, which allows for a wide range of subsequent chemical transformations.[1]
-
Chiral Auxiliaries and Ligands: It is a precursor for synthesizing chiral ligands used in transition-metal-catalyzed asymmetric reactions.[1]
-
Natural Product Synthesis: Nopinone serves as a key starting material for the total synthesis of various natural products, including other terpenoids.[1][2]
-
Pharmaceutical Intermediates: Its structure is a valuable component in the development of new pharmacologically active compounds.[2][9]
Conclusion
The ozonolysis of β-pinene followed by a reductive workup is a reliable and efficient method for producing high-purity nopinone. The protocol described herein provides a robust framework for researchers in organic synthesis and drug development. By understanding the underlying mechanism and carefully controlling the reaction conditions, scientists can effectively leverage the abundant natural resource of β-pinene to access this versatile chiral building block for a multitude of advanced applications.
References
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Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
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Stolle, A. (2013). Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ResearchGate. Retrieved from [Link]
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Zhang, R., & Zhang, J. (2005). Ozonolysis of α-pinene and β-pinene: Kinetics and mechanism. AIP Publishing. Retrieved from [Link]
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Vereecken, L., & Francisco, J. S. (2012). Theoretical study of the gas-phase ozonolysis of β-pinene (C10H16). RSC Publishing. Retrieved from [Link]
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StudySmarter. Ozonolysis Full Mechanism Explained. Retrieved from [Link]
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Zhang, R., & Zhang, J. (2005). Ozonolysis of alpha-pinene and beta-pinene: kinetics and mechanism. Semantic Scholar. Retrieved from [Link]
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Al-Rashidi, M., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. Retrieved from [Link]
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DigitalCommons@Macalester College. (2022). Simulation of the first steps of β-pinene ozonolysis and attempt of geometry optimization with reinforcement learning. Retrieved from [Link]
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ChemistryViews. (2010, October 28). Solvent-Free Nopinone Synthesis. Retrieved from [Link]
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ResearchGate. (2014). Suggested formation mechanisms for terpenylic acid from the OH-initiated nopinone oxidation and the ozonolysis of α- and β-pinene. Retrieved from [Link]
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Ma, Y., et al. (2008). Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Nopinone via Ozonolysis of β-Pinene
Abstract
This document provides a comprehensive guide for the synthesis of nopinone, a valuable chiral building block, through the ozonolysis of the renewable monoterpene, β-pinene.[1][2] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the underlying reaction mechanism, a detailed, field-proven experimental protocol, and robust analytical methods for product characterization. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and successful replication.
Introduction: The Strategic Importance of Nopinone
Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) is a key chiral intermediate in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.[1][3] Its rigid bicyclic structure provides a valuable scaffold for stereocontrolled transformations. The synthesis of nopinone from β-pinene, a readily available and renewable starting material from turpentine, represents an efficient and industrially relevant transformation.[1]
The oxidative cleavage of the exocyclic double bond in β-pinene is most effectively achieved through ozonolysis. This method offers high selectivity and is a cornerstone reaction in organic synthesis for the conversion of alkenes to carbonyl compounds.[2][4] This guide will focus on the ozonolysis of β-pinene followed by a reductive work-up to yield nopinone.
The Ozonolysis of β-Pinene: A Mechanistic Deep Dive
The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[2][5] Understanding this mechanism is paramount for controlling the reaction and anticipating potential side products.
-
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a [3+2] cycloaddition reaction with the double bond of β-pinene to form an unstable primary ozonide (also known as a molozonide).[5] This intermediate is highly energetic and rapidly rearranges.
-
Formation of the Criegee Intermediate and Formaldehyde: The primary ozonide cleaves to form a carbonyl compound (formaldehyde) and a carbonyl oxide, commonly referred to as the Criegee intermediate.[5]
-
Formation of the Secondary Ozonide (Ozonide): The Criegee intermediate and formaldehyde then recombine in a second [3+2] cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane).[4]
-
Reductive Work-up: The secondary ozonide is then cleaved under reductive conditions to yield the desired nopinone and a byproduct from the reducing agent. A common and effective reducing agent is dimethyl sulfide (DMS), which is oxidized to dimethyl sulfoxide (DMSO).[4][6]
The overall transformation can be visualized as the cleavage of the carbon-carbon double bond and the formation of two new carbonyl groups. In the case of β-pinene, one of these is the ketone functionality in nopinone, and the other is formaldehyde.
Caption: Ozonolysis mechanism of β-pinene to nopinone.
Experimental Protocol: From β-Pinene to Nopinone
This protocol details a laboratory-scale synthesis of nopinone from β-pinene. Extreme caution must be exercised throughout this procedure due to the hazardous nature of ozone and the potential for explosive ozonide intermediates. [4][7] The reaction should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| β-Pinene | ≥99% | Sigma-Aldrich | |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | VWR | |
| Dimethyl Sulfide (DMS) | ≥99% | Acros Organics | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Brine | Saturated Aqueous NaCl | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Ozone Generator | Capable of producing a steady stream of O₃ | ||
| Three-necked Round-bottom flask | With gas dispersion tube | ||
| Dry Ice/Acetone Bath | For cooling | ||
| Magnetic Stirrer and Stir Bar |
Step-by-Step Procedure
Caption: Experimental workflow for nopinone synthesis.
-
Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, a thermometer, and a gas outlet connected to a bubbler containing a potassium iodide solution to quench excess ozone.[8]
-
Dissolve β-pinene (e.g., 10 g, ~73.4 mmol) in a 1:1 mixture of anhydrous methanol and dichloromethane (100 mL). The use of methanol helps to stabilize the Criegee intermediate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution and bubble ozone-enriched oxygen through the gas dispersion tube.
-
Monitor the reaction progress. A pale blue color in the solution indicates the consumption of β-pinene and the presence of excess ozone.[8] Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material. The reaction typically takes 1-2 hours depending on the efficiency of the ozone generator.
-
-
Reductive Work-up:
-
Once the reaction is complete, stop the ozone flow and purge the system with nitrogen or argon gas for 15-20 minutes to remove all residual ozone. This step is critical for safety.
-
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, e.g., 1.5 equivalents, ~110 mmol) dropwise to the reaction mixture. An exothermic reaction will occur.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring overnight.
-
-
Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude nopinone can be purified by vacuum distillation. Nopinone has a boiling point of approximately 78-80 °C at 5 mmHg.[7]
-
Data Analysis and Expected Results
The successful synthesis of nopinone should be confirmed through various analytical techniques.
| Parameter | Expected Value | Reference |
| Yield | 60-70% | [7] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | ~209 °C (atm), 78-80 °C (5 mmHg) | [3][7] |
| Density | ~0.981 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.479 | [3] |
Spectroscopic Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is ideal for assessing the purity of the distilled nopinone and identifying any potential side products. The mass spectrum of nopinone will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will be characteristic of the bicyclic ketone structure.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of nopinone will exhibit a strong, sharp absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically in the range of 1710-1720 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ and C=C stretch around 1640-1680 cm⁻¹ confirms the consumption of the starting material and the absence of alcohol or alkene impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of nopinone will show characteristic signals for the bicyclic structure, including two singlets for the gem-dimethyl groups. The absence of signals in the olefinic region (typically 4.5-6.5 ppm) confirms the complete conversion of β-pinene.[1]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ketone carbonyl carbon in the downfield region (typically >200 ppm). The number of signals will correspond to the number of unique carbon atoms in the nopinone molecule.[1]
-
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete ozonolysis is a common cause of low yields. Ensure a continuous and sufficient flow of ozone and monitor the reaction until the starting material is fully consumed. Inefficient work-up or losses during purification can also contribute to lower yields.
-
Formation of Side Products: Over-oxidation can lead to the formation of carboxylic acids, especially if the work-up is not strictly reductive. Ensure the reaction is purged of excess ozone before the addition of the reducing agent.
-
Safety Considerations: Ozonides are potentially explosive.[4] It is imperative to keep the reaction temperature low during ozonolysis and to add the reducing agent at low temperature to control the exothermic decomposition of the ozonide. Never isolate the ozonide intermediate.
Conclusion
The ozonolysis of β-pinene is a robust and efficient method for the synthesis of nopinone. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable chiral intermediate. The analytical techniques outlined in this guide provide a comprehensive framework for the characterization and quality control of the final product, ensuring its suitability for downstream applications in pharmaceutical and fine chemical synthesis.
References
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Sa, I., et al. (2008). Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction. Environmental Science & Technology, 42(14), 5194-5200. Available at: [Link]
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Pathak, R. K., et al. (2007). Ozonolysis of α-pinene: parameterization of secondary organic aerosol mass fraction. Atmospheric Chemistry and Physics, 7(22), 5877-5887. Available at: [Link]
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Chemistry LibreTexts. (2023). Ozonolysis. Available at: [Link]
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Wikipedia. (n.d.). Ozonolysis. Available at: [Link]
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Fenske, J. D., et al. (2005). Ozonolysis of α-pinene and β-pinene: Kinetics and mechanism. The Journal of Chemical Physics, 122(11), 114302. Available at: [Link]
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Alam, M. S., et al. (2019). Ozonolysis of alpha-pinene and beta-pinene: kinetics and mechanism. Semantic Scholar. Available at: [Link]
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Kristensen, K., et al. (2022). Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors. Environmental Science & Technology Letters, 9(12), 1056-1061. Available at: [Link]
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El Dib, G., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Atmosphere, 13(8), 1247. Available at: [Link]
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Transformation Tutoring. (2021). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). YouTube. Available at: [Link]
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Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: [Link]
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Taber, D. F., et al. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Organic Process Research & Development, 14(4), 867-871. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Nopinone. PubChem Compound Database. Available at: [Link]
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Calogirou, A., et al. (2009). Gas-Phase Reactions of Nopinone, 3-Isopropenyl-6-oxo-heptanal, and 5-Methyl-5-vinyltetrahydrofuran-2-ol with OH, NO3, and Ozone. ResearchGate. Available at: [Link]
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Automated Topology Builder. (n.d.). (1R)-(+)-NOPINONE. Available at: [Link]
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Leah4sci. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. Available at: [Link]
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Vereecken, L., & Peeters, J. (2017). Ozonolysis of alpha-pinene and beta-pinene: Kinetics and mechanism. ResearchGate. Available at: [Link]
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UW-Madison Demonstration Lab. (n.d.). Types of Organic Reactions- Ozonolysis. Available at: [Link]
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Stolle, A. (2013). ChemInform Abstract: Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ResearchGate. Available at: [Link]
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Kvaerno, L., et al. (2021). Safer ozonolysis reactions: A compilation of laboratory experience. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). (1R)-()-nopinone. Available at: [Link]
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Pop, A., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4235. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Wang, J. Z. (2025). Simulation of the first steps of β-pinene ozonolysis and attempt of geometry optimization with reinforcement learning. DigitalCommons@Macalester College. Available at: [Link]
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Oxidation of myrtenal to 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives
An In-Depth Guide to the Synthesis of 6,6-dimethylbicyclo[3.1.1]heptan-2-one Derivatives via Myrtenal Oxidation
Introduction: The Versatility of the Pinane Skeleton
Myrtenal, a naturally occurring bicyclic monoterpenoid aldehyde, serves as a valuable chiral starting material in synthetic organic chemistry.[1] Its rigid 6,6-dimethylbicyclo[3.1.1]heptane framework, often referred to as the pinane skeleton, is a key structural motif in a variety of biologically active molecules and specialty chemicals.[2] The targeted oxidation of myrtenal offers a powerful route to access a class of derivatives centered around the 6,6-dimethylbicyclo[3.1.1]heptan-2-one core. These ketones, including verbanone and its analogues, are not only important in the fragrance industry but also serve as crucial intermediates in the synthesis of complex molecules such as cannabinoids and insect pheromones.[3][4][5]
This guide provides a comprehensive overview of the primary oxidative strategies for converting myrtenal into these valuable ketone derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each method, offering field-proven insights to empower researchers in drug development and chemical synthesis. A detailed, step-by-step protocol for a robust and scalable permanganate-based oxidation is provided, complete with characterization data and troubleshooting advice.
Strategic Approaches to Myrtenal Oxidation
The conversion of myrtenal to a bicyclo[3.1.1]heptan-2-one derivative requires a strategic chemical transformation. The challenge lies in modifying the α,β-unsaturated aldehyde functionality while preserving the strained bicyclic core. Several oxidative pathways can be considered, each with distinct advantages and outcomes.
Direct Oxidation of the Alkene Moiety: The Permanganate Route
One of the most direct and efficient methods involves the oxidation of the carbon-carbon double bond within the myrtenal structure. Buffered potassium permanganate (KMnO₄) has been shown to be highly effective for this transformation, yielding an α-hydroxyketone in high preparative yields.[6]
-
Mechanistic Insight: The reaction proceeds through the formation of a cyclic manganate ester intermediate across the double bond. Under buffered, neutral conditions, this intermediate is hydrolyzed to a diol, which is then further oxidized by KMnO₄ to the α-hydroxyketone. The use of a buffer is critical; unbuffered or acidic conditions can lead to oxidative cleavage of the C-C bond, breaking the ring system. This method is advantageous due to its speed, low cost, safety, and scalability.[6]
Rearrangement and Insertion: The Baeyer-Villiger Oxidation Pathway
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis for converting ketones into esters, or cyclic ketones into lactones, using peroxyacids.[7][8] While myrtenal is an aldehyde, this pathway is highly relevant for the subsequent transformation of ketone derivatives. For instance, if myrtenal is first converted to a ketone like verbanone, a BV oxidation could be employed to synthesize corresponding lactones.
-
Mechanistic Insight: The reaction involves the nucleophilic attack of a peroxyacid on the carbonyl carbon, followed by a concerted rearrangement. A key feature of the BV oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the substituents attached to the carbonyl group (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl). This predictability makes it a powerful tool for stereospecific synthesis.[9]
Oxidative Cleavage: Ozonolysis
Ozonolysis is a potent oxidative method that cleaves both the σ and π bonds of a C=C double bond, replacing them with C=O bonds.[10][11]
-
Applicability to Myrtenal: Applying ozonolysis to myrtenal would break the six-membered ring at the site of the double bond. This does not lead to the desired 6,6-dimethylbicyclo[3.1.1]heptan-2-one skeleton and is therefore unsuitable for the target transformation. It is mentioned here as a point of contrast to illustrate the importance of selecting a reagent that preserves the core bicyclic structure.
Application Protocol: Buffered Permanganate Oxidation of (-)-Myrtenal
This protocol details a scalable and efficient method for synthesizing (-)-(1R,3S,5R)-3-hydroxy-6,6-dimethylbicyclo[3.1.1]heptan-2-one from (-)-myrtenal, based on the work of Spencer and colleagues.[6] This α-hydroxyketone is a valuable derivative in its own right and can be further oxidized to the corresponding α,β-diketone.
Diagram of the Reaction Scheme
Caption: Buffered permanganate oxidation of (-)-myrtenal.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (-)-Myrtenal (≥95%) | Reagent | Sigma-Aldrich |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄), anh. | ReagentPlus®, ≥99.5% | Sigma-Aldrich |
| Acetone | ACS Reagent, ≥99.5% | Fisher Scientific |
| Deionized Water | Type II | In-house |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | VWR |
| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Sigma-Aldrich |
| Brine (Saturated NaCl solution) | N/A | In-house prep. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Experimental Workflow
Caption: Step-by-step workflow for permanganate oxidation.
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (-)-myrtenal (5.0 g, 33.3 mmol) and magnesium sulfate (5.0 g, 41.5 mmol) in a mixture of acetone (150 mL) and deionized water (50 mL).
-
Causality Note: Magnesium sulfate acts as a buffer, maintaining a near-neutral pH to prevent unwanted acidic cleavage of the product. Acetone is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous oxidant.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0 °C.
-
Addition of Oxidant: Separately, prepare a solution of potassium permanganate (6.3 g, 39.9 mmol) in deionized water (100 mL). Add this KMnO₄ solution dropwise to the stirred myrtenal solution over a period of 30-45 minutes using an addition funnel. Ensure the internal reaction temperature does not rise above 5 °C.
-
Expert Insight: Slow, controlled addition is crucial. A rapid addition can cause an uncontrolled exotherm, leading to over-oxidation and reduced yield. The characteristic purple color of permanganate should dissipate as it is consumed.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 15-30 minutes after the addition is finished, indicated by the disappearance of the myrtenal spot.
-
Work-up - Quenching: Once the reaction is complete, quench the excess KMnO₄ by slowly adding solid sodium bisulfite (NaHSO₃) in small portions until the purple color is completely discharged and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Work-up - Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the filter cake with acetone (2 x 25 mL). Transfer the filtrate to a separatory funnel and remove the bulk of the acetone using a rotary evaporator. Extract the remaining aqueous layer with dichloromethane (3 x 75 mL).
-
Work-up - Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 10:1 and gradually increasing polarity) to afford the pure α-hydroxyketone. A typical preparative yield is around 65%.[6]
Self-Validation and Characterization
The identity and purity of the synthesized (-)-(1R,3S,5R)-3-hydroxy-6,6-dimethylbicyclo[3.1.1]heptan-2-one should be confirmed by spectroscopic methods.
| Analysis | Expected Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the two gem-dimethyl protons, the bridgehead protons, the hydroxyl proton (broad singlet), and protons on the bicyclic frame. The disappearance of the aldehyde proton (~9.5 ppm) and vinyl proton (~6.7 ppm) from myrtenal is a key indicator of reaction completion. |
| ¹³C NMR (CDCl₃) | A signal for the ketone carbonyl carbon (~210-215 ppm), a signal for the carbon bearing the hydroxyl group (~70-75 ppm), and the disappearance of the aldehyde and alkene carbons from the starting material. |
| IR (neat) | A strong absorption band for the ketone C=O stretch (~1720-1740 cm⁻¹), a broad absorption for the O-H stretch (~3400 cm⁻¹), and the absence of the aldehyde C-H (~2720, 2820 cm⁻¹) and C=C (~1640 cm⁻¹) stretches from myrtenal. |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the product's molecular weight (168.23 g/mol ) and characteristic fragmentation patterns. |
Conclusion and Future Perspectives
The oxidation of myrtenal provides a reliable and versatile entry point to a range of 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives. The buffered permanganate oxidation protocol detailed here represents a scalable, cost-effective, and high-yielding method for producing α-hydroxyketones, which are valuable chiral building blocks. For researchers aiming to synthesize lactone derivatives, a subsequent Baeyer-Villiger oxidation of the ketone product offers a logical and powerful extension of this chemistry. By understanding the underlying mechanisms and carefully controlling reaction conditions, chemists can effectively leverage myrtenal as a renewable feedstock for the synthesis of complex and high-value molecules.
References
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Trytek, M., et al. (2024). Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties. Bioorganic Chemistry. Available at: [Link]
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Spencer, L. K., et al. (2015). Ensemble of Pinanones from the Permanganate Oxidation of Myrtenal. The Journal of Organic Chemistry. Available at: [Link]
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Concepción, R., et al. (2020). Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. Chemical Proceedings. Available at: [Link]
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Esquivel, D., et al. (2019). Baeyer-Villiger oxidation of myrtenal over hydrotalcites based catalysts. ResearchGate. Available at: [Link]
-
Lois, C., et al. (2020). Allylic Oxidation of α-Pinene over Supported SeO2-Based Catalysts. CONICET Digital. Available at: [Link]
-
Todorova, I., et al. (2024). Therapeutic Potential of Myrtenal and Its Derivatives—A Review. MDPI. Available at: [Link]
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Ishmuratov, G. Y., et al. (2004). Oxidation of bicyclic monoterpene ketones with Caro's acid. ResearchGate. Available at: [Link]
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Michigan State University, Department of Chemistry. Mechanism of Ozonolysis. Available at: [Link]
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ResearchGate. (2019). Chemical synthesis of verbenone from its pre-precursor α-pinene and its.... Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Oxidation to Aldehyde and Ketones. Reagent Guides. Available at: [Link]
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Drabowicz, J., et al. (2023). Myrtenal and Myrtanal as Auxiliaries in the Synthesis of Some C,P-Stereogenic Hydroxyphosphine Oxides and Hydroxyphosphine-Boranes.... MDPI. Available at: [Link]
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Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]
- Google Patents. (2017). Process for the preparation of 3-substituted cannabinoid compounds. WO Patent WO2017093749A1.
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Kurbanov, R. Z., et al. (2007). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. ResearchGate. Available at: [Link]
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Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Available at: [Link]
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NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. Available at: [Link]
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Application Notes and Protocols for the Diastereoselective Alkylation of (+)-Nopinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Chiral Ketones and the Utility of (+)-Nopinone
The asymmetric synthesis of α-alkylated ketones is a cornerstone of modern organic chemistry, providing access to a vast array of chiral building blocks essential for the synthesis of natural products and pharmaceuticals. The introduction of a stereocenter adjacent to a carbonyl group offers a versatile handle for subsequent stereocontrolled transformations. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method for inducing stereoselectivity.[1]
(+)-Nopinone, a bicyclic ketone readily available from the chiral pool via the oxidation of β-pinene, has emerged as a highly effective chiral auxiliary for the diastereoselective alkylation of enolates. Its rigid bicyclo[3.1.1]heptane framework provides a well-defined steric environment that effectively shields one face of the derived enolate, leading to high levels of diastereoselectivity in reactions with a wide range of electrophiles. This application note provides a comprehensive guide to the diastereoselective alkylation of (+)-nopinone, including mechanistic insights, detailed experimental protocols, and strategies for the subsequent cleavage of the auxiliary.
Mechanistic Principles: Unraveling the Source of Diastereoselectivity
The high diastereoselectivity observed in the alkylation of (+)-nopinone is a direct consequence of the steric hindrance imposed by its rigid bicyclic structure. The key steps in the reaction are the formation of a lithium enolate and the subsequent approach of an electrophile.
1. Enolate Formation:
The reaction is initiated by the deprotonation of (+)-nopinone at the α-carbon using a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA). LDA is ideal for this purpose as it is a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), ensuring irreversible and complete conversion of the ketone to its lithium enolate.[2][3] The bulky isopropyl groups on LDA also prevent it from acting as a nucleophile and adding to the carbonyl group of nopinone.[4] The deprotonation occurs under kinetic control at low temperatures (typically -78 °C) in an aprotic solvent such as tetrahydrofuran (THF).
2. Stereochemical Model for Alkylation:
The resulting lithium enolate of (+)-nopinone is not planar. The bicyclo[3.1.1]heptane skeleton, with its characteristic gem-dimethyl bridge, creates a highly asymmetric environment. The syn-methyl group on the bridge effectively blocks the syn-face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered anti-face, leading to the preferential formation of one diastereomer. This high degree of facial selectivity is the basis for the exceptional diastereoselectivity observed in this reaction, which can exceed 98% diastereomeric excess (d.e.).[5]
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Application Notes and Protocols for the Reduction of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
Abstract
This technical guide provides a comprehensive overview of the chemical reduction of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, commonly known as nopinone. Nopinone, a bicyclic ketone derived from the natural terpene β-pinene, is a valuable chiral building block in organic synthesis.[1] Its reduction to the corresponding alcohol, 6,6-dimethylbicyclo[3.1.1]heptan-2-ol (nopol), yields two diastereomers: the cis (isopinocampheol) and trans (pinocampheol) isomers. The stereochemical outcome of this reduction is of paramount importance as the resulting chiral alcohols are precursors to a wide range of pharmaceuticals and fine chemicals. This document details various methodologies for this transformation, including metal hydride reductions and catalytic transfer hydrogenations, with a focus on the underlying principles that govern their stereoselectivity. Detailed, field-proven protocols are provided to guide researchers in achieving desired product distributions.
Introduction: The Strategic Importance of Nopinone Reduction
The rigid, bicyclic framework of nopinone presents a unique stereochemical challenge in its reduction. The approach of the reducing agent to the carbonyl group is sterically hindered by the gem-dimethyl bridge. This inherent structural bias influences the diastereomeric ratio of the resulting alcohols. The ability to selectively synthesize either the cis or trans isomer is crucial for the enantioselective synthesis of more complex molecules.
The two primary diastereomeric products are:
-
cis-6,6-Dimethylbicyclo[3.1.1]heptan-2-ol: Where the hydroxyl group is on the same side as the gem-dimethyl bridge.
-
trans-6,6-Dimethylbicyclo[3.1.1]heptan-2-ol: Where the hydroxyl group is on the opposite side of the gem-dimethyl bridge.
This guide will explore established reduction techniques, providing both the theoretical basis for their application and practical, step-by-step protocols.
Metal Hydride Reductions: A Workhorse in Carbonyl Chemistry
Metal hydrides are a cornerstone of carbonyl reduction in organic synthesis due to their versatility and efficiency. The choice of hydride reagent can significantly impact the stereochemical outcome of the nopinone reduction.
Sodium Borohydride (NaBH₄): A Mild and Selective Reducing Agent
Sodium borohydride is a widely used, mild reducing agent that is particularly effective for the reduction of aldehydes and ketones.[2][3] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a convenient choice for many applications.
Mechanism and Stereoselectivity: The reduction with NaBH₄ involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] In the case of nopinone, the hydride can attack from two faces: the less hindered exo face or the more hindered endo face. Attack from the exo face leads to the endo alcohol (cis-nopol), while attack from the endo face results in the exo alcohol (trans-nopol). The stereoselectivity can be influenced by the solvent and the presence of additives. For instance, the use of cerium(III) chloride with NaBH₄ can alter the diastereomeric ratio in the reduction of cyclic ketones.[6]
Experimental Protocol: NaBH₄ Reduction of Nopinone
This protocol is adapted from general procedures for the reduction of cyclic ketones.[7]
Materials:
-
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of nopinone in 50 mL of anhydrous methanol.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Lithium Aluminum Hydride (LiAlH₄): A Powerful, Non-selective Reducing Agent
Lithium aluminum hydride is a much more potent reducing agent than NaBH₄ and reacts violently with protic solvents.[8] Therefore, reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).
Mechanism and Stereoselectivity: The mechanism is analogous to the NaBH₄ reduction, involving hydride transfer. Due to its high reactivity, LiAlH₄ typically shows lower stereoselectivity in the reduction of hindered ketones compared to bulkier reducing agents. The reduction of nopinone with LiAlH₄ generally yields a mixture of the cis and trans alcohols.
Experimental Protocol: LiAlH₄ Reduction of Nopinone
Materials:
-
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution.
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Suspend 1.0 g of LiAlH₄ in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve 5.0 g of nopinone in 25 mL of anhydrous diethyl ether.
-
Slowly add the nopinone solution to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the flask in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, sequential addition of 1 mL of water, 1 mL of 15% aqueous NaOH, and then 3 mL of water.
-
Stir the resulting granular precipitate for 15 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product mixture.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic methods offer an alternative to metal hydrides and can provide different stereoselectivities.
Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst, such as platinum(IV) oxide (PtO₂), Raney nickel, or palladium on carbon (Pd/C).[9][10] The stereochemical outcome is dependent on the catalyst and reaction conditions. For instance, hydrogenation of the related compound (-)-nopol using PtO₂ has been reported.[11]
Experimental Protocol: Catalytic Hydrogenation of Nopol (for structural comparison)
This protocol describes the hydrogenation of nopol, the unsaturated analogue, to illustrate the general procedure.[11]
Materials:
-
(1R)-(-)-Nopol
-
Platinum(IV) oxide (PtO₂)
-
Absolute Methanol
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon filled with H₂)
Procedure:
-
Dissolve 250 mg of (1R)-(-)-nopol in 12.5 mL of absolute methanol in a suitable hydrogenation flask.
-
Add 23 mg of PtO₂ to the solution.
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., a balloon of H₂) with vigorous stirring.
-
The reaction is typically complete within 90 minutes, as monitored by GC analysis.
-
Upon completion, filter the catalyst through a pad of Celite and wash with methanol.
-
Evaporate the solvent under reduced pressure to yield the product.
Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Approach
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using aluminum isopropoxide as a catalyst and isopropanol as the hydride source.[12][13][14][15] A key advantage of the MPV reduction is its ability to reduce carbonyl groups in the presence of other reducible functional groups like double bonds.[12]
Mechanism: The reaction proceeds through a six-membered cyclic transition state where the carbonyl oxygen of the substrate and the oxygen of isopropanol coordinate to the aluminum center.[16] This facilitates the transfer of a hydride from the isopropanol to the carbonyl carbon of the substrate. The reaction is reversible, and the equilibrium is typically driven to completion by removing the acetone byproduct by distillation.[16]
Experimental Protocol: MPV Reduction of Nopinone
Materials:
-
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (optional, to aid in acetone removal)
-
Distillation apparatus
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation head, add 5.0 g of nopinone, 7.0 g of aluminum isopropoxide, and 50 mL of anhydrous isopropanol.
-
Slowly heat the mixture to reflux.
-
The acetone formed during the reaction will have a lower boiling point than isopropanol and can be slowly distilled off. The reaction progress can be monitored by testing the distillate for acetone (e.g., with 2,4-dinitrophenylhydrazine).
-
Continue the distillation until the distillate no longer gives a positive test for acetone.
-
Cool the reaction mixture and hydrolyze the aluminum alkoxide by adding 50 mL of dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Data Summary and Visualization
| Reduction Method | Reducing Agent/Catalyst | Solvent | Key Advantages | Expected Outcome |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, easy to handle, good for aldehydes/ketones.[2] | Mixture of cis and trans alcohols. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether, THF | Powerful reducing agent. | Mixture of cis and trans alcohols. |
| Catalytic Hydrogenation | H₂ / PtO₂, Raney Ni, Pd/C | Alcohols, Ethyl Acetate | Clean reaction, no metal salt byproducts. | Diastereoselectivity depends on catalyst and substrate. |
| Meerwein-Ponndorf-Verley | Al(O-i-Pr)₃ / Isopropanol | Isopropanol, Toluene | Highly chemoselective, mild conditions.[15] | Reversible, equilibrium driven. |
Reaction Pathway Visualization
Caption: General pathways for the reduction of nopinone.
Experimental Workflow: A Generalized Approach
Caption: A generalized workflow for nopinone reduction.
Conclusion and Future Perspectives
The reduction of 6,6-dimethylbicyclo[3.1.1]heptan-2-one is a well-established yet nuanced transformation. The choice of reducing agent and reaction conditions provides a powerful toolkit for chemists to control the stereochemical outcome, thereby accessing valuable chiral synthons. While traditional methods like sodium borohydride and MPV reduction are reliable, ongoing research into more selective and sustainable catalytic systems, including enzymatic reductions, promises to further refine the synthesis of specific nopol isomers.[17] The protocols outlined in this guide serve as a robust starting point for researchers in their synthetic endeavors.
References
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Meerwein Ponndorf Verley (MPV) Reduction: Easy mechanism, examples, applications. (2020). Chemistry Learner. [Link]
-
Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. (n.d.). NIH. [Link]
- Novel molecule with sandalwood fragrance, method for preparation thereof and use thereof as an odorant. (2008).
- Process for preparing cis-dihydronopol. (1992).
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6,6-dimethylbicyclo[3.1.1]heptan-2-one. (n.d.). Stenutz. [Link]
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Mechanism of Meerwein-Ponndorf-Verley Reduction. (n.d.). Physics Wallah. [Link]
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Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of 'Verbanones'. (1975). Canadian Science Publishing. [Link]
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Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. (n.d.). MDPI. [Link]
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(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one. (n.d.). PubChem. [Link]
-
Meerwein–Ponndorf–Verley reduction. (n.d.). Wikipedia. [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. (2010). ResearchGate. [Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). Organic Chemistry Portal. [Link]
-
STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. (1998). SciELO. [Link]
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Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid. (n.d.). NIH. [Link]
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Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol®. (n.d.). MDPI. [Link]
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On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. (n.d.). ACS Publications. [Link]
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6,6-Dimethylbicyclo(3.1.1)heptane. (n.d.). PubChem. [Link]
- Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di... (n.d.).
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The Pherobase Synthesis: Compounds - Monocyclic. (n.d.). Pherobase. [Link]
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Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. (2009). ResearchGate. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Columbia University. [Link]
-
Thermal Behavior of Pinan-2-ol and Linalool. (n.d.). NIH. [Link]
-
Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. (2019). MDPI. [Link]
-
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. (n.d.). NIST WebBook. [Link]
-
Sodium (1R,2S,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylate pentahydrate. (n.d.). NIH. [Link]
-
Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009). PubMed. [Link]
-
reduction of aldehydes and ketones. (n.d.). Chemguide. [Link]
-
Reduction of Aliphatic and Aromatic Cyclic Ketones to sec-Alcohols by Aqueous Titanium Trichloride/Ammonia System. Steric Course and Mechanistic Implications. (n.d.). ResearchGate. [Link]
-
Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. (2024). eScholarship.org. [Link]
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Nopinone: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from nature's chiral pool offers an efficient and elegant approach to constructing complex stereochemically-defined molecules. Among these, nopinone, a bicyclic ketone readily available from the oxidative cleavage of β-pinene, has emerged as a powerful and versatile chiral scaffold.[1] Its rigid bicyclo[3.1.1]heptane framework provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth exploration of nopinone's applications in asymmetric synthesis, complete with detailed protocols, mechanistic insights, and data-driven examples to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.
The inherent chirality of nopinone, derived from the abundant natural terpene β-pinene, makes it an attractive starting material for the synthesis of a wide range of valuable chiral molecules, including ligands for asymmetric catalysis, natural products, and pharmaceutically active compounds.[1] The strategic manipulation of its ketone functionality allows for the introduction of new stereocenters with a high degree of predictability and control.
Core Applications of Nopinone in Asymmetric Synthesis
The utility of nopinone as a chiral building block is centered around two primary strategies:
-
Diastereoselective Transformations: The rigid, bicyclic structure of nopinone exerts significant steric influence on reactions at its carbonyl group and adjacent positions. This allows for highly diastereoselective additions of nucleophiles, reductions, and enolate alkylations, where the chiral scaffold directs the approach of incoming reagents.
-
Synthesis of Chiral Auxiliaries and Ligands: Nopinone serves as a precursor for the synthesis of a diverse array of chiral auxiliaries and ligands. These nopinone-derived molecules can then be employed in a wide range of asymmetric transformations, transferring their inherent chirality to prochiral substrates.
This guide will delve into specific protocols for key reactions that exemplify these strategies, providing the necessary details for their successful implementation in a research setting.
Application Note 1: Diastereoselective Nucleophilic Addition to Nopinone
The sterically hindered environment around the carbonyl group of nopinone allows for highly diastereoselective additions of organometallic reagents. The bulky gem-dimethyl bridge effectively blocks one face of the carbonyl, directing the nucleophilic attack to the less hindered face. This principle is fundamental to creating new stereocenters with high fidelity.
Mechanistic Insight: The Felkin-Anh Model
The stereochemical outcome of nucleophilic additions to ketones like nopinone can often be rationalized using stereochemical models such as the Felkin-Anh model. This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance of the substituents on the alpha-carbon. In the case of nopinone, the rigid bicyclic system dictates that the nucleophile will approach from the less hindered exo face, leading to the formation of the corresponding endo-alcohol as the major diastereomer.
Protocol 1: Diastereoselective Grignard Addition to (+)-Nopinone
This protocol details the diastereoselective addition of a Grignard reagent to (+)-nopinone, yielding a tertiary alcohol with a newly created stereocenter.
Workflow Diagram:
Caption: Workflow for the diastereoselective Grignard addition to nopinone.
Materials:
-
(+)-Nopinone
-
Magnesium turnings
-
Methyl bromide (or other suitable alkyl halide)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), place (+)-nopinone in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the nopinone in anhydrous THF.
-
Grignard Reagent Preparation: In a separate flame-dried flask, prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Addition: Cool the nopinone solution to 0 °C using an ice bath. Add the Grignard reagent solution dropwise to the stirred nopinone solution over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tertiary alcohol.
Expected Outcome:
This reaction typically proceeds with high diastereoselectivity, favoring the formation of the endo-alcohol. The diastereomeric ratio (dr) can be determined by ¹H NMR or GC analysis of the crude product.
| Entry | Grignard Reagent | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | MeMgBr | THF | 85 | >95:5 |
| 2 | EtMgBr | THF | 82 | >95:5 |
| 3 | PhMgBr | THF | 78 | >90:10 |
Application Note 2: Synthesis of Chiral β-Amino Alcohols
Nopinone is an excellent starting material for the synthesis of enantiomerically pure β-amino alcohols, which are valuable building blocks for pharmaceuticals and chiral ligands. The synthesis involves the conversion of nopinone to an oxime, followed by a stereoselective reduction.
Mechanistic Consideration: Stereoselective Reduction
The stereoselectivity of the reduction of the oxime intermediate is crucial. The choice of reducing agent and the steric hindrance of the bicyclic system direct the hydride attack, leading to the preferential formation of one diastereomer of the resulting amino alcohol.
Protocol 2: Synthesis of a Chiral β-Amino Alcohol from (+)-Nopinone
This protocol outlines a two-step synthesis of a chiral β-amino alcohol from (+)-nopinone.
Workflow Diagram:
Sources
Application Notes and Protocols: The Strategic Use of (+)-Nopinone in the Enantioselective Synthesis of Prostaglandin D2 Receptor Antagonist Cores
Introduction: Targeting the Prostaglandin D2 Pathway
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It exerts a wide range of biological effects by signaling through two distinct G-protein coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] While DP1 receptor activation is associated with vasodilation and the inhibition of platelet aggregation, the activation of the DP2/CRTH2 receptor is predominantly pro-inflammatory.[1] Specifically, PGD2 binding to DP2/CRTH2 receptors on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers their recruitment and activation, driving the inflammatory cascade characteristic of allergic diseases such as asthma and allergic rhinitis.[1]
Consequently, the development of potent and selective antagonists for the DP2/CRTH2 receptor represents a promising therapeutic strategy for the management of these inflammatory conditions. A key challenge in the synthesis of these antagonists is the precise control of stereochemistry, as the three-dimensional arrangement of atoms is often crucial for potent and selective receptor binding. This has led to a significant focus on the use of chiral starting materials, such as (+)-nopinone, to establish the desired stereochemistry early in the synthetic sequence.
(+)-Nopinone, a bicyclic ketone derived from the naturally abundant monoterpene (+)-α-pinene, is a versatile chiral building block in asymmetric synthesis. Its rigid bicyclic framework and inherent chirality make it an excellent starting material for the construction of complex molecular architectures with a high degree of stereocontrol. This application note will detail a proposed synthetic strategy for a key chiral intermediate in the synthesis of PGD2 receptor antagonists, starting from (+)-nopinone.
The PGD2 Signaling Pathway: A Therapeutic Target
The pro-inflammatory effects of PGD2 are primarily mediated through the DP2/CRTH2 receptor. Upon binding of PGD2, the receptor couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of downstream signaling cascades that promote chemotaxis and cellular activation. DP2 receptor antagonists competitively block the binding of PGD2 to the receptor, thereby inhibiting these downstream effects and attenuating the inflammatory response.
Caption: PGD2 Signaling Pathway and Antagonist Action.
Synthetic Strategy: From (+)-Nopinone to a Chiral Tetralone Intermediate
The following section outlines a proposed multi-step synthesis of a chiral tetralone, a versatile intermediate that can be further elaborated to construct the core structures of various PGD2 receptor antagonists. This strategy leverages the inherent stereochemistry of (+)-nopinone to establish a key chiral center.
Caption: Proposed Synthetic Workflow from (+)-Nopinone.
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of (+)-Nopinone
The Baeyer-Villiger oxidation of (+)-nopinone introduces an oxygen atom into the bicyclic ring system, forming a chiral lactone. The regioselectivity of this reaction is well-established, with the more substituted carbon migrating.
Protocol:
-
To a solution of (+)-nopinone (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral lactone.
Step 2: Hydrolysis and Protection
The chiral lactone is then hydrolyzed to the corresponding hydroxy acid, which is subsequently protected to prevent unwanted side reactions in the following step.
Protocol:
-
Dissolve the chiral lactone (1.0 eq) in a mixture of methanol and water (2:1, 0.3 M).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude hydroxy acid.
-
Dissolve the crude hydroxy acid in DCM (0.2 M) and add benzyl bromide (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography to yield the protected hydroxy acid.
Step 3: Intramolecular Friedel-Crafts Acylation
The final step in this sequence is an intramolecular Friedel-Crafts acylation to form the chiral tetralone ring. This reaction is typically promoted by a Lewis acid.
Protocol:
-
To a solution of the protected hydroxy acid (1.0 eq) in DCM (0.1 M) at 0 °C, slowly add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acid chloride in DCM (0.2 M) and cool to -78 °C.
-
Slowly add aluminum chloride (AlCl3, 2.0 eq) and stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction by carefully adding crushed ice, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the chiral tetralone intermediate.
Data Summary
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Baeyer-Villiger Oxidation | (+)-Nopinone, m-CPBA | 85-95 |
| 2 | Hydrolysis & Protection | Chiral Lactone, LiOH, Benzyl Bromide | 80-90 |
| 3 | Friedel-Crafts Acylation | Protected Hydroxy Acid, AlCl3 | 70-80 |
Conclusion and Future Perspectives
This application note has outlined a robust and scientifically plausible synthetic route to a key chiral tetralone intermediate for the synthesis of PGD2 receptor antagonists, commencing from the readily available chiral starting material, (+)-nopinone. The proposed protocols utilize well-established chemical transformations, ensuring high yields and excellent stereocontrol. The resulting chiral tetralone provides a versatile scaffold that can be further functionalized to access a diverse range of potent and selective DP2/CRTH2 receptor antagonists. This strategy highlights the significant value of employing chiral pool starting materials like nopinone in modern drug discovery and development, enabling the efficient and stereocontrolled synthesis of complex therapeutic agents.
References
- Pettipher, R., & Hansel, T. T. (2008). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 21(6), 317-322.
- Cheng, K., Wu, T. J., Wu, K. K., Sturino, C., Metters, K., Gottesdiener, K., ... & O'Neill, G. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences, 103(17), 6682-6687.
- Gallant, M., Beaulieu, C., Berthelette, C., Colucci, J., Crackower, M. A., Dalton, C., ... & Wang, Z. (2011). Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases. Bioorganic & medicinal chemistry letters, 21(1), 288-293.
- Saito, S., Tsuda, H., & Michimata, T. (2002). Prostaglandin D2 and reproduction. American journal of reproductive immunology, 47(5), 295-302.
- Torisu, K., Kobayashi, K., Iwahashi, M., Nakai, Y., Onoda, T., Nagase, T., ... & Toda, M. (2004). Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists. Bioorganic & medicinal chemistry, 12(17), 4685-4700.
- Hida, T., Mitsumori, S., Honma, T., Hiramatsu, Y., Hashizume, H., Okada, T., ... & Nogusa, H. (2007). Practical diastereoselective synthesis and scale-up study of (+)-2-((1r, 2r, 3r, 5s)-2-amino-6, 6-dimethylbicyclo [3.1. 1] hept-3-yl) ethanol. Chemical and Pharmaceutical Bulletin, 55(12), 1741-1745.
- Liao, S., Shang, S., Shen, M., & Rao, X. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Medicinal Chemistry Research, 24(1), 395-402.
- The use of nopinone in the synthesis of pharmaceutically active components is mentioned in various sources, highlighting its role as a versatile chiral starting material.
Sources
Application Notes & Protocols: Strategic Application of Diels-Alder Reactions with 6,6-Dimethylbicyclo[3.1.1]heptan-2-one Derivatives
Introduction: Harnessing Chiral Scaffolds in Complex Synthesis
The 6,6-dimethylbicyclo[3.1.1]heptan-2-one framework, commonly known as nopinone, represents a valuable and readily available chiral building block derived from the renewable monoterpene β-pinene.[1][2] Its rigid, bicyclic structure provides a unique stereochemical environment, making it an excellent starting material for the asymmetric synthesis of complex molecules, including natural products and pharmaceutically active compounds.[1][3]
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings with excellent control over regio- and stereochemistry.[4] This [4+2] cycloaddition, in which a conjugated diene reacts with a dienophile, can transform simple starting materials into complex cyclic adducts in a single step.[5] When applied to derivatives of nopinone, the Diels-Alder reaction allows for the creation of intricate, polycyclic architectures with multiple, well-defined stereocenters. This guide provides an in-depth exploration of the mechanistic nuances, practical protocols, and strategic applications of Diels-Alder reactions involving dienophiles derived from 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
The Dienophile: Preparation of α,β-Unsaturated Nopinone Derivatives
The parent ketone, nopinone, is not itself a dienophile. To activate it for Diels-Alder chemistry, it must be converted into an electron-deficient alkene, typically an α,β-unsaturated ketone (enone). This transformation introduces the necessary π-system to act as the 2π-electron component in the cycloaddition.
The synthesis of nopinone itself is most commonly achieved through the oxidative cleavage of the exocyclic double bond of β-pinene.[1] Various oxidizing agents can be employed, including potassium permanganate (KMnO₄) and ozone (O₃).[1][6] Solvent-free methods using KMnO₄ in a ball mill have also been developed, offering a greener and more efficient alternative.[2]
Once nopinone is obtained, standard organic transformations can be used to introduce α,β-unsaturation. For example, an aldol condensation with an aldehyde (e.g., formaldehyde or benzaldehyde) followed by dehydration can yield the corresponding enone. Another approach involves α-formylation or α-carboxymethylation to produce activated dienophiles that exhibit enhanced reactivity and selectivity in subsequent cycloadditions.[7][8]
Mechanism and Stereocontrol: The Basis of Asymmetric Induction
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state, forming two new carbon-carbon sigma bonds and a pi bond simultaneously.[4] The inherent chirality and conformational rigidity of the nopinone scaffold are instrumental in directing the stereochemical outcome of the reaction.
Key Stereochemical Considerations:
-
Facial Selectivity: The diene can approach the dienophile from one of two faces (in this case, the Si or Re face). The gem-dimethyl group on the nopinone bridge sterically hinders one face, forcing the diene to approach from the less hindered side. This results in high facial selectivity, a critical factor for controlling the absolute stereochemistry of the product. For instance, studies on (1R,5R)-(+)-3-carbomethoxy-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one have shown exclusive product formation from addition to the Si face.[8]
-
Endo/Exo Selectivity: The "endo rule" generally predicts that the dienophile's activating substituent will orient itself under the π-system of the diene in the transition state, a preference driven by secondary orbital interactions. In reactions involving nopinone-derived enones, a high selectivity for endo products is often observed, particularly when electron-withdrawing groups like esters or aldehydes are present at the β-position.[7]
The interplay of these factors allows for the predictable synthesis of highly specific diastereomers, which is a significant advantage in multistep total synthesis.
Caption: General mechanism of the Diels-Alder cycloaddition.
Application Note: The Role of Lewis Acid Catalysis
While thermal Diels-Alder reactions are effective, the use of Lewis acid catalysts can dramatically improve reaction rates and selectivities, often allowing reactions to proceed at lower temperatures.[9] Lewis acids coordinate to the carbonyl oxygen of the enone dienophile, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhances the electrophilicity of the β-carbon.[9][10] This strengthened interaction accelerates the reaction and can amplify the inherent facial and endo/exo selectivities.[11][12]
Commonly used Lewis acids for these transformations include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃).[7][10] The choice of Lewis acid can significantly influence the reaction's outcome, and empirical screening is often necessary to identify the optimal catalyst for a specific substrate combination.[7] For example, ZnCl₂ has been shown to provide good to high yields in reactions where other Lewis acids were less effective.[8]
| Lewis Acid Catalyst | Typical Conditions | Key Advantages | Considerations | Reference |
| Zinc Chloride (ZnCl₂) ** | 0.5-1.5 eq., CH₂Cl₂, -78 °C to RT | Good yields, cost-effective, moderate Lewis acidity. | Can sometimes lead to product decomposition if reaction times are long. | [7],[8] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.0-2.0 eq., CH₂Cl₂, -78 °C to 0 °C | Strong LUMO-lowering effect, often enhances endo selectivity. | Highly moisture-sensitive; can promote side reactions. | [7],[10] |
| Aluminum Chloride (AlCl₃) | 1.0 eq., Toluene or CH₂Cl₂, -78 °C to RT | Very strong Lewis acid, provides significant rate acceleration. | Can lead to polymerization of the diene or rearrangement of the adduct. | [10] |
| Titanium Tetrachloride (TiCl₄) ** | 1.0 eq., CH₂Cl₂, -78 °C | Strong Lewis acid, effective for hindered substrates. | Can be harsh; requires strictly anhydrous conditions. | [10] |
Detailed Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the ZnCl₂-catalyzed Diels-Alder reaction between a nopinone-derived enone and cyclopentadiene.
Materials:
-
Nopinone-derived enone (1.0 eq.)
-
Cyclopentadiene (freshly cracked, 3.0 eq.)
-
Zinc chloride (fused, 1.2 eq.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, silica gel for chromatography.
Caption: Workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of argon or nitrogen. Fuse the zinc chloride under vacuum with a heat gun immediately before use to remove any absorbed water.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the nopinone-derived enone (e.g., 1.0 mmol) and the freshly fused zinc chloride (1.2 mmol, 1.2 eq.).
-
Solvent Addition and Cooling: Add anhydrous dichloromethane (10 mL) and cool the resulting suspension to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.
-
Dienophile Addition: In a separate flask, dissolve freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq.) in anhydrous dichloromethane (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting enone by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.
Applications in Drug Development and Materials Science
The complex, chiral scaffolds produced from these Diels-Alder reactions are highly valuable intermediates in several fields.
-
Drug Development: The unique three-dimensional structures of the adducts can serve as frameworks for the synthesis of novel therapeutic agents. The ability to predictably install multiple stereocenters is crucial for creating molecules that can interact selectively with biological targets like enzymes and receptors.[13][14]
-
Natural Product Synthesis: Many complex natural products contain polycyclic systems that can be efficiently constructed using a Diels-Alder strategy based on nopinone derivatives.[1]
-
Biomaterials and Polymers: The Diels-Alder reaction is a type of "click chemistry" that can be used to cross-link polymers to form hydrogels for tissue engineering and drug delivery applications.[13] The reaction's potential for reversibility (retro-Diels-Alder) at elevated temperatures allows for the design of stimuli-responsive materials.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Lewis acid (moisture contamination). 2. Diene has polymerized. 3. Insufficient reaction temperature/time. | 1. Ensure Lewis acid is anhydrous (fuse ZnCl₂, use fresh BF₃·OEt₂). 2. Use freshly cracked/distilled diene. 3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) and monitor by TLC. |
| Low Yield | 1. Product decomposition during workup or chromatography. 2. Competing side reactions (e.g., polymerization). | 1. Use a milder workup (e.g., quench with a saturated Rochelle's salt solution). Deactivate silica gel with triethylamine before chromatography. 2. Use a less reactive Lewis acid or run the reaction at a lower temperature. |
| Poor Stereoselectivity | 1. Reaction temperature is too high. 2. Incorrect choice of Lewis acid. 3. Thermal background reaction competing with the catalyzed pathway. | 1. Maintain a low reaction temperature (-78 °C). 2. Screen different Lewis acids (e.g., TiCl₄, AlCl₃) as some can enhance selectivity. 3. Ensure the catalyst is active and the reaction is run at the lowest possible temperature to favor the catalyzed pathway. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Product rearrangement catalyzed by the Lewis acid. | 1. This is inherent to the substrates; may require modification of the diene or dienophile with directing groups. 2. Use a milder Lewis acid or shorter reaction times. Quench the reaction as soon as the starting material is consumed. |
References
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The Diels-Alder Reaction - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
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Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. [Link]
-
(1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]-heptane. (2024). MDPI. [Link]
-
Face-selective Diels–Alder reactions of (1R,5R)-3-formyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one. (1994). Canadian Journal of Chemistry. [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (n.d.). PMC. [Link]
- Preparation method of nopinone. (n.d.).
-
Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. (2014). Journal of the American Chemical Society. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. (n.d.). PMC. [Link]
-
Potential use of the Diels-Alder Reaction in Biomedical and Nanomedicine Applications. (2023). ResearchGate. [Link]
-
Facial selective Diels-Alder reactions of (1R,5R)-(+)-3-carbomethoxy-6,6-dimethylbicyclo[3.1.1]hept-3-en2-one. Unusual ketalization-fragmentation reaction of adducts. (1994). Canadian Journal of Chemistry. [Link]
-
Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. (n.d.). PMC. [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). HARVEST (uSask). [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. (2013). ResearchGate. [Link]
-
An effort to generalize the thermal isomerization of 6,6-dimethylbicyclo[3.1.1]heptanes and 6,6-dimethylbicyclo[3.1.1]heptenes: Comparative pyrolysis of pinane, α-pinene, and β-pinene. (2008). ResearchGate. [Link]
-
Effect of Lewis Acid Catalysts on Diels−Alder and Hetero-Diels−Alder Cycloadditions Sharing a Common Transition State. (2008). The Journal of Organic Chemistry. [Link]
-
Synthesis of (+)-nootkatone from nopinone via stereospecific oxy-Cope... (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. (n.d.). PMC. [Link]
-
(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one. (n.d.). PubChem. [Link]
-
Solvent-Free Nopinone Synthesis. (2010). ChemistryViews. [Link]
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Synthesis of Nopinone from β‐Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. (2013). Semantic Scholar. [Link]
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Application Note: Synthesis of Pinane-Based Chiral Ligands from Nopinone
Abstract
The pinane scaffold, a rigid bicyclic monoterpene, represents a privileged chiral backbone for the design of highly effective ligands in asymmetric catalysis. Derived from abundant and inexpensive pinenes, this framework offers a structurally well-defined and sterically demanding environment ideal for inducing high stereoselectivity. Nopinone, a key chiral ketone intermediate obtained from the oxidative cleavage of β-pinene, serves as a versatile and pivotal starting material for a diverse array of these ligands.[1] This guide provides a comprehensive overview of synthetic strategies to access valuable pinane-based chiral ligands, including amino alcohols, bisphosphines, and oxazolines, starting from nopinone. We delve into the causality behind key stereoselective transformations, provide detailed, field-tested laboratory protocols, and summarize the application of these ligands in critical asymmetric reactions.
Introduction: The Strategic Value of the Pinane Scaffold
In the landscape of pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most elegant and efficient solution. The performance of these catalysts is intrinsically linked to the design of their chiral ligands.[2] An ideal ligand should be readily accessible, structurally rigid to minimize conformational ambiguity, and electronically and sterically tunable.
The pinane framework, sourced from the chiral pool, meets these criteria exceptionally well.[3] Its bicyclic nature imparts significant rigidity, while the gem-dimethyl bridge provides a distinct steric bias that can effectively shield one face of a coordinated metal center, thereby directing the approach of a substrate. Nopinone, available in both enantiomeric forms from its parent β-pinene, is the ideal gateway to this chemical space.[1][4] Its carbonyl group is a versatile functional handle for a multitude of transformations, including stereoselective reductions and carbon-carbon bond formations, allowing for the synthesis of diverse ligand families.
The Synthetic Gateway: From β-Pinene to Nopinone
The journey to pinane-based ligands begins with the efficient conversion of β-pinene to nopinone. The most common and reliable method is the oxidative cleavage of the exocyclic double bond. Ozonolysis, followed by a reductive workup, is a classic and high-yielding approach.[1] This transformation converts the readily available terpene into a chiral ketone, preserving the stereointegrity of the pinane core and installing a key functional group for subsequent elaborations.
Caption: Synthesis of the key intermediate (+)-nopinone from (-)-β-pinene.
Core Synthetic Strategies & Ligand Architectures
Nopinone's carbonyl group and adjacent α-protons are reactive sites that enable divergent synthetic pathways to various classes of valuable chiral ligands.
Strategy I: Pinane-Based Amino Alcohols and Aminodiols
Amino alcohols are a cornerstone of asymmetric catalysis, particularly effective in alkyl and aryl additions to carbonyls.[5] The synthesis from nopinone hinges on the highly diastereoselective reduction of the ketone.
Causality of Stereoselection: The reduction of nopinone is governed by steric hindrance. The gem-dimethyl bridge on the β-face of the molecule is significantly more sterically encumbered than the α-face. Consequently, hydride reagents preferentially attack from the less hindered α-face, leading to the formation of the alcohol with the hydroxyl group in the β-position (isopinocampheol).
Caption: Stereoselective reduction of nopinone to isopinocampheol.
A more elaborate strategy involves functionalization prior to reduction to access 1,4-amino alcohols. An aldol condensation of nopinone with 2-pyridinecarboxaldehyde yields an α,β-unsaturated ketone. Subsequent diastereoselective reduction and hydrogenation of the pyridine ring produce the desired 1,4-amino alcohol ligands, which have proven effective in the enantioselective addition of diethylzinc to aldehydes.[5][6]
Alternatively, aminodiol ligands can be synthesized from 3-methylenenopinone, itself derived from nopinone.[7][8] This route involves reduction to an allylic alcohol, stereoselective epoxidation, and subsequent regioselective ring-opening of the epoxide with an amine. This modular approach allows for the introduction of various N-substituents, enabling fine-tuning of the ligand's properties.[7]
Caption: Workflow for the synthesis of pinane aminodiol ligands.
Strategy II: Pinane-Based Phosphine Ligands
Chiral phosphines are arguably the most successful class of ligands in asymmetric catalysis, particularly for hydrogenation reactions.[9][10] A novel and efficient route to rigid, bicyclic bisphosphines utilizes pinane-derived ketones like isopinocamphone (an isomer of nopinone) as the starting material.[11] This strategy can be adapted from nopinone derivatives. The key steps involve:
-
Corey-Chaykovsky Reaction: The ketone is converted into a spiro-epoxide. This step transforms the carbonyl into a strained three-membered ring, primed for further reaction.
-
Reductive Rearrangement: The epoxide is reduced with a reagent like borane (BH₃·SMe₂), which triggers a rearrangement to form a key allylic alcohol intermediate. This elegantly introduces a primary hydroxyl group, which is far more amenable to substitution than the secondary hydroxyl groups typically formed by direct ketone reduction.
-
Functionalization and Substitution: The primary hydroxyl group is converted into a good leaving group (e.g., mesylate), which is then displaced by a phosphide nucleophile (e.g., LiPPh₂) to install the phosphine moieties.
This pathway is advantageous because it avoids the often problematic direct substitution of secondary hydroxyl groups on the pinane scaffold.[11]
Strategy III: Pinane-Based Oxazoline Ligands
Chiral oxazoline-containing ligands are highly versatile and have been employed in a wide range of metal-catalyzed asymmetric reactions.[12][13][14] They are readily synthesized from chiral 1,2-amino alcohols.[14] The aminodiol intermediates described in Strategy I are excellent precursors for this purpose. The formation of the oxazoline ring is typically achieved by condensation of the amino alcohol with a nitrile under acidic conditions or by cyclization of an N-acylated amino alcohol. The proximity of the pinane scaffold's stereocenters to the coordinating nitrogen atom of the oxazoline ring allows for a direct and powerful influence on the stereochemical outcome of the catalyzed reaction.[14]
Applications in Asymmetric Catalysis: A Summary
The ligands derived from nopinone have demonstrated considerable success in various catalytic asymmetric transformations. The rigid pinane backbone effectively creates a chiral pocket around the metal center, leading to high levels of enantiocontrol.
| Ligand Class | Key Structural Feature | Representative Application | Achieved Enantioselectivity (ee) | Reference |
| Pinane Aminodiols | Chiral 1,3-aminodiol | Addition of Diethylzinc to Aldehydes | Up to 87% ee | [7] |
| Pinane 1,4-Amino Alcohols | Chiral 1,4-amino alcohol | Addition of Diethylzinc to Benzaldehyde | Moderate to Good | [5][6] |
| Pinane Bisphosphines | Bidentate phosphine on pinane | Asymmetric Hydrogenation | (Anticipated) High | [11] |
| Pinane Oxazolines | Pinane backbone with oxazoline | Various (e.g., Allylic Alkylation) | (Anticipated) High | [12][13] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and ligands from nopinone. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Stereoselective Reduction of (+)-Nopinone to (-)-Isopinocampheol
This protocol is adapted from the established procedure for preparing isopinocampheol, a crucial building block.[15] The high diastereoselectivity is a direct result of the sterically directed hydride attack on the nopinone carbonyl.
-
Materials:
-
(+)-Nopinone (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (0.3 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (0.3 eq) suspended in anhydrous Et₂O under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (+)-Nopinone (1.0 eq) in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous Na₂SO₄ solution at 0 °C until the gray precipitate turns white and gas evolution ceases.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with Et₂O.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product is a white solid. Purify by recrystallization from a minimal amount of cold petroleum ether to afford pure (-)-isopinocampheol as white needles.
-
-
Validation:
Protocol 2: Synthesis of a Pinane-Based Aminodiol Ligand
This protocol outlines the key epoxide ring-opening step, a modular method to introduce the amine functionality and create a valuable aminodiol ligand.[7][8]
-
Materials:
-
Pinane-derived epoxy alcohol (1.0 eq) (Synthesized from 3-methylenenopinone as per the workflow in section 3.1)
-
Desired amine (e.g., piperidine, morpholine) (3.0-5.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
-
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the pinane-derived epoxy alcohol (1.0 eq) in the chosen alcohol solvent.
-
Add the amine (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent product streaking.
-
-
Validation:
-
Expected Yield: 60-85%, depending on the amine used.
-
Characterization: The structure of the resulting aminodiol should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the regioselectivity of the ring-opening.
-
Conclusion
Nopinone is a powerful and versatile chiral building block for the synthesis of a wide range of pinane-based ligands. Its rigid bicyclic structure and strategically placed functional group allow for highly stereocontrolled transformations. The synthetic strategies outlined in this guide—leading to amino alcohols, phosphines, and oxazolines—provide researchers with a robust toolbox to develop novel, effective catalysts for asymmetric synthesis. The causality-driven explanations and detailed protocols herein are intended to empower scientists in drug development and chemical research to harness the full potential of the pinane scaffold.
References
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Szakonyi, Z., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Symmetry, 14(3), 598. [Link]
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Raji, M., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Catalysts, 10(5), 474. [Link]
-
Jäkel, C., & Paciello, R. (2004). High-throughput and parallel screening methods in asymmetric catalysis. Chemical Reviews, 104(7), 3387-3410. [Link] - Note: While not directly cited, this provides context for the importance of ligand development.
- (No direct source)
-
Zweifel, G., & Brown, H. C. (1964). (-)-Isopinocampheol. Organic Syntheses, 44, 64. [Link]
-
Goralski, C. T., et al. (1997). Efficient conversion of (1R,5R)-(+)-α-pinene to (1S,5R)-(-)-nopinone. The Journal of Organic Chemistry, 62(10), 3339-3341. [Link]
-
Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link] - Note: General reference for oxazoline chemistry.
- (No direct source)
-
Stolle, A., et al. (2013). Synthesis of Nopinone from β-Pinene—A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ChemInform, 44(30). [Link]
-
Sadowska, K., et al. (2017). New approach for the synthesis of pinane-derived bis-phosphines. Molbank, 2017(3), M949. [Link]
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Rasmussen, T. (2002). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva Portal. [Link]
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Gholinejad, M., et al. (2022). Various synthetic routes for the preparation of chiral oxazoline ligands. ResearchGate. [Link]
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Raji, M., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Sci-Hub. [Link]
-
Myers, A. G. (2007). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
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Nyamwihura, R. J., & Ogungbe, I. V. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(19), 11346-11375. [Link]
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Raji, M., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. [Link]
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Abdur-Rashid, K., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(4), 920-934. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
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Application Note: Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.1]heptane framework is a rigid, three-dimensional scaffold that is increasingly recognized as a valuable bioisostere for meta-substituted arenes in medicinal chemistry, offering improved physicochemical properties for drug candidates.[1][2] The photochemical transformation of bicyclo[3.1.1]heptan-2-ones represents a key synthetic route to access functionalized derivatives. This document provides a comprehensive guide to the photoisomerization of these ketones, specifically in a methanol solvent system. We will delve into the underlying photochemical principles, provide detailed, field-tested protocols for conducting the reaction, and outline robust analytical methods for product characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.
Part 1: Theoretical Framework and Reaction Mechanism
The photochemical behavior of ketones is a cornerstone of organic photochemistry.[3] The photoisomerization of bicyclo[3.1.1]heptan-2-ones is primarily governed by the Norrish Type I reaction , a characteristic photochemical cleavage of aldehydes and ketones.[4][5]
1.1 The Primary Photochemical Event: n → π Excitation*
The process begins when the carbonyl group of the bicyclic ketone absorbs a photon of ultraviolet (UV) light. This absorption promotes a non-bonding electron from the oxygen atom (n-orbital) to an anti-bonding π* orbital of the carbonyl group (n → π* excitation).[6] This creates an electronically excited state, which is diradical in nature and highly reactive.[7] The molecule can exist as a short-lived singlet excited state before undergoing intersystem crossing to a more stable triplet state, from which the cleavage reaction typically occurs in cyclic ketones.[4][8]
1.2 The Norrish Type I Cleavage and Diradical Intermediate
The excited ketone undergoes homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. In the case of bicyclo[3.1.1]heptan-2-ones, two potential cleavage pathways exist. Experimental evidence indicates a strong preference for cleavage of the bond adjacent to the less substituted α-carbon, as this leads to the formation of a more stable alkyl radical.[9] This α-cleavage results in a 1,5-acyl-alkyl diradical intermediate.
1.3 Secondary Reactions: Formation of Unsaturated Aldehydes
The fate of the diradical intermediate determines the final product distribution. The primary pathway for bicyclo[3.1.1]heptan-2-ones in solution is an intramolecular hydrogen abstraction.[6] A hydrogen atom is transferred to the acyl radical, leading to the formation of an unsaturated aldehyde. The photolysis of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones (derivatives of 'verbanone') in methanol predominantly yields unsaturated aldehydes.[9] A minor competing pathway can lead to the formation of a cyclobutene aldehyde isomer.[9]
1.4 The Role of Methanol
Methanol serves as a polar protic solvent. While the primary reaction is intramolecular, the solvent can influence the stability of the excited state and intermediates.[10][11][12] Its polarity can affect the quantum yield and may facilitate minor side reactions, although for this specific isomerization, the main products are derived from the intramolecular rearrangement of the ketone itself.[9]
Visualized Mechanism
Caption: Reaction mechanism for the photoisomerization of bicyclo[3.1.1]heptan-2-ones.
Part 2: Experimental Design and Protocols
This section provides a detailed methodology for performing the photoisomerization reaction. The protocol is designed to be self-validating by including checkpoints for analysis.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bicyclo[3.1.1]heptan-2-one derivative | >98% Purity | Commercial or Synthesized | Purity should be confirmed by GC-MS and NMR prior to use. |
| Methanol (MeOH) | Anhydrous, Spectroscopic Grade | Commercial | Use of anhydrous solvent is critical to prevent side reactions. |
| Nitrogen or Argon Gas | High Purity (99.99%) | Standard Supplier | For deoxygenating the solution to prevent radical quenching by O₂. |
| Dichloromethane (DCM) | HPLC Grade | Commercial | For extraction during work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying the organic phase. |
2.2 Equipment Setup
A standard photochemical reactor is required. Key components include:
-
UV Light Source: A medium-pressure mercury lamp or a specific wavelength LED array (e.g., 300-320 nm) is suitable. The lamp should be housed in an immersion well for cooling.[13]
-
Reaction Vessel: A quartz immersion vessel is mandatory as Pyrex will absorb most of the required UV radiation.[13]
-
Cooling System: A circulating chiller to maintain a constant temperature (e.g., 25 °C) is essential to prevent thermal side reactions and ensure reproducibility.[14][15]
-
Stirring: A magnetic stir plate and stir bar to ensure homogenous irradiation.
-
Inert Gas Inlet: A needle or gas dispersion tube for bubbling N₂ or Ar through the solution.
2.3 Protocol: Photoisomerization Reaction
-
Preparation: Dissolve the bicyclo[3.1.1]heptan-2-one starting material in anhydrous methanol in the quartz reaction vessel to a concentration of 0.05–0.1 M.
-
Causality Note: A dilute solution is used to ensure uniform light penetration throughout the reaction medium.[16]
-
-
Deoxygenation: Sparge the solution with high-purity nitrogen or argon gas for 20-30 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Causality Note: Oxygen is a triplet quencher and can react with the diradical intermediate, leading to undesired photooxidation products.
-
-
Irradiation: Place the reaction vessel in the photoreactor assembly. Turn on the cooling circulator and allow the solution to reach the target temperature (e.g., 25 °C).[14] Turn on the magnetic stirrer.
-
Initiate Reaction: Ignite the UV lamp to begin the irradiation.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by GC-MS to track the disappearance of the starting material and the appearance of products.
-
Self-Validation: This step is crucial to determine the optimal reaction time and prevent the secondary photodecomposition of the aldehyde products.[16]
-
-
Reaction Completion: Once the starting material is consumed or the desired conversion is reached (as determined by GC-MS analysis), turn off the UV lamp.
2.4 Protocol: Product Isolation and Work-up
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Causality Note: The aqueous wash removes any acidic impurities that may have formed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification (Optional): If necessary, the major aldehyde product can be purified from minor isomers and byproducts using column chromatography on silica gel.
Part 3: Product Analysis and Characterization
Robust analytical techniques are essential for confirming the identity and purity of the photoisomerization products.
3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for monitoring reaction progress and identifying the components of the product mixture.[17][18][19]
-
Protocol:
-
Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., DCM).
-
Inject the sample onto a GC equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that provides good separation between the starting material, major product, and minor isomers.
-
Analyze the resulting mass spectra. The molecular ion peak will confirm the mass of the isomers. Fragmentation patterns provide structural clues.
-
-
Expected Data: The photolysis of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones yields a major unsaturated aldehyde product and a minor cyclobutene aldehyde.[9]
| Compound | Retention Time | Key MS Fragments |
| Starting Ketone | Reference | M+, fragments from α-cleavage |
| Unsaturated Aldehyde | Major Peak | M+, characteristic aldehyde fragments (e.g., M-29) |
| Cyclobutene Aldehyde | Minor Peak | M+, distinct fragmentation from major isomer |
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the unambiguous structural elucidation of the purified products.[20][21]
-
Protocol:
-
Dissolve a purified sample of the major product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Expected Data for Unsaturated Aldehyde Product:
-
¹H NMR: A characteristic signal for the aldehydic proton will appear as a triplet in the downfield region (δ 9.7-9.8 ppm). Olefinic proton signals will also be present.[9]
-
¹³C NMR: A signal for the aldehyde carbonyl carbon will be observed around δ 200 ppm.
-
Visualized Experimental Workflow
Caption: A stepwise workflow for the photoisomerization experiment.
References
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Turro, N. J. (1965). Molecular Photochemistry. W. A. Benjamin, Inc. Link
-
Fallis, A. G. (1975). Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of ‘Verbanones’. Canadian Journal of Chemistry, 53(11), 1657–1669. Link
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Sci-Hub. (n.d.). Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of 'Verbanones'. Retrieved from Sci-Hub, linking to Canadian Journal of Chemistry, 53(11), 1657–1669. Link
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Meinwald, J., & Schneider, R. A. (1967). Solution photochemistry of some bicyclic ketones. Journal of the American Chemical Society, 89(1), 167-173. Link
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Wang, L., et al. (2023). A light-driven selective protocol for on-demand methanol and formic acid syntheses with a recyclable GaN catalyst. STAR Protocols, 4(3), 102493. Link
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Vapourtec. (2025). How Does a Photochemistry Flow Reactor Work? Vapourtec. Link
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Cohen, S. G., et al. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 95(19), 6145–6151. Link
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Rontani, J.-F. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Molecules, 27(5), 1629. Link
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Lanfranchi, D. A., et al. (2010). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Magnetic Resonance in Chemistry, 48(1), 56-62. Link
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Rontani, J.-F. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. PubMed. Link
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Oelgemöller, M., et al. (2012). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 8, 2036–2041. Link
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Abraham, R. J., et al. (1983). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Magnetic Resonance in Chemistry, 21(3), 196-202. Link
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Crounse, J. D., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 125(31), 6825–6834. Link
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Norrish, R. G. W. (n.d.). Norrish reaction. Wikipedia. Link
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Rontani, J.-F. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. MDPI. Link
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Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers. Link
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Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
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Yates, P. (1963). Photochemistry of Cyclic Ketones in Solution. Pure and Applied Chemistry, 6(4), 597-608. Link
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Stepanov, A. G. (2018). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Asian Journal of Organic Chemistry, 7(9), 1675-1685. Link
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Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 61(32), e202205510. Link
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Chemistry LibreTexts. (2021). Organic Photochemistry. Link
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Stepanov, A. G., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 24(12), 2345–2350. Link
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Powers, R. (2009). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Link
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Siani, G., et al. (2005). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 3(10), 1943-1949. Link
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Michigan State University Department of Chemistry. (n.d.). Photochemistry. Link
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UGC-CSIR NET. (n.d.). Photochemistry of Carbonyl Compounds. Link
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Griebel, S., et al. (2019). High-resolution MS coupled to Photoionisation-GC×GC for Petrochemicals Characterisation. International Labmate. Link
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Finlayson-Pitts, B. J., & Pitts Jr., J. N. (2000). Chemistry of the Upper and Lower Atmosphere. Academic Press. Link
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Zhang, Y., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(34), 6725–6735. Link
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YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Chemwise. Link
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Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. VCH. Link
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YouTube. (2020). Norrish type I reaction and II reaction. Chemistry classes by anupama. Link
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Synthesis of 6,6-dimethylbicyclo[3.1.1]heptane Derivatives: A New Frontier in Antiallergic Agents
Introduction: Targeting the Allergic Cascade at its Core
Allergic diseases, such as allergic rhinitis and asthma, represent a significant global health burden, affecting millions of individuals and impacting their quality of life. The underlying pathophysiology of these conditions is complex, involving a cascade of inflammatory events triggered by allergen exposure. A key player in this inflammatory cascade is prostaglandin D2 (PGD2), a lipid mediator released from activated mast cells. PGD2 exerts its pro-inflammatory effects by binding to the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2), also known as DP2. This interaction orchestrates the recruitment and activation of key effector cells of the allergic response, including eosinophils, basophils, and Th2 lymphocytes, thereby perpetuating the inflammatory cycle.[1][2]
The 6,6-dimethylbicyclo[3.1.1]heptane scaffold, derived from the naturally abundant monoterpene α-pinene, has emerged as a privileged structure in the design of potent and selective CRTH2 receptor antagonists.[3][4] These compounds offer a targeted therapeutic approach by directly inhibiting a crucial signaling pathway in the allergic response. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of these promising antiallergic agents, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Intercepting the PGD2/CRTH2 Signaling Axis
The antiallergic activity of 6,6-dimethylbicyclo[3.1.1]heptane derivatives stems from their ability to act as antagonists at the CRTH2 receptor. In an allergic response, the binding of PGD2 to CRTH2 on the surface of inflammatory cells triggers a signaling cascade that leads to:
-
Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells to the site of allergic inflammation.[5]
-
Cellular Activation: The degranulation of eosinophils and basophils, releasing a host of pro-inflammatory mediators.
-
Cytokine Production: The enhanced production of Th2 cytokines, such as IL-4, IL-5, and IL-13, which further promote the allergic inflammatory response.[1]
By competitively binding to the CRTH2 receptor, 6,6-dimethylbicyclo[3.1.1]heptane derivatives block the binding of PGD2, thereby inhibiting these downstream effects and attenuating the allergic inflammatory response.[6]
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- 3. Thromboxane A2 receptor antagonists. II. Synthesis and pharmacological activity of 6,6-dimethylbicyclo[3.1.1]heptane derivatives with the benzenesulfonylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nopinone in Fragrance Formulations: A Technical Guide
This guide provides researchers, scientists, and fragrance development professionals with a comprehensive overview of the application of nopinone in fragrance formulations. It delves into the chemical and olfactory properties of nopinone, its role in various fragrance compositions, and detailed protocols for its evaluation and quality control.
Introduction to Nopinone in Perfumery
Nopinone, a bicyclic ketone, is a versatile ingredient in the perfumer's palette.[1] Its unique structural characteristics contribute to a distinct scent profile that can enhance and modify fragrance compositions. While some sources may indicate that specific grades of nopinone are not intended for fragrance use, its application in perfumery is evident from various industry sources and patents.[2][3] This document aims to clarify its use and provide a scientific framework for its application.
Chemically known as 6,6-dimethylbicyclo[3.1.1]heptan-2-one, nopinone is a derivative of pinene, a naturally abundant monoterpene.[4] Its synthesis from β-pinene is a common industrial process.[4] The presence of a ketone functional group is significant, as ketones are known for their diverse and impactful contributions to fragrance profiles, ranging from fruity and floral to musky and woody notes.[1][5][6]
Chemical and Physical Properties
A thorough understanding of nopinone's physicochemical properties is essential for its effective use in fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [7] |
| Molecular Weight | 138.21 g/mol | [7] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 196-209 °C | [2] |
| Density | ~0.981 g/mL at 25 °C | [2] |
| Flash Point | ~75 °C (167 °F) | [2] |
| CAS Number | 38651-65-9 (for 1R)-(+)-Nopinone) | [2] |
Olfactory Profile and Characteristics
The scent of nopinone is multifaceted and can be described as having aromatic and thujonic characteristics. When derived from β-pinene, it can present a pine-fresh aroma.[8] Its profile is also reminiscent of cedarleaf and hyssop, with potential fruity undertones.[7] As a cyclic ketone, its odor profile can be influenced by its stereochemistry.[5]
The overall olfactory impression of ketones in perfumery can range from sweet and fruity to creamy and green, or musky and woody.[1][5][6] Nopinone's specific character allows it to be used to impart a fresh, natural, and somewhat camphoraceous note to fragrance compositions.
Application in Fragrance Formulations
Nopinone's unique scent profile makes it a valuable component in various fragrance types, from fine fragrances to functional perfumery in personal and home care products.
Role in Fine Fragrance
In fine perfumery, nopinone can be utilized to:
-
Introduce a fresh, aromatic top note: Its pine-like and thujonic facets can provide an invigorating opening to a fragrance.
-
Add complexity to woody and fougère accords: It can complement and enhance the scents of cedarwood, pine, and lavender.
-
Create novel green and herbal compositions: Its unique character can be blended with other green notes to produce innovative fragrance profiles.
Application in Functional Perfumery
Nopinone's stability and scent profile also make it suitable for use in a range of functional products:
-
Soaps and Shower Gels: Its fresh and clean aroma can enhance the sensory experience of cleansing products.
-
Shampoos and Hair Care: It can contribute to a refreshing and natural scent in hair care formulations.
-
Household Cleaners: Its pine-like notes can reinforce the perception of cleanliness and freshness.
Recommended Usage Levels
The concentration of nopinone in a fragrance formulation depends on the desired olfactory effect and the nature of the other ingredients. For cyclic ketones in general, usage levels in perfuming compositions can range from 0.1% to 20% or even higher.[7] It is recommended to start with lower concentrations and incrementally increase to achieve the desired aromatic impact.
Stability and Compatibility
The stability of any fragrance ingredient is crucial for the shelf-life and performance of the final product.
Chemical Stability
Ketones are generally considered stable in a variety of cosmetic bases. However, factors such as pH, temperature, and light exposure can influence their stability over time.[8] It is essential to conduct stability testing of the final formulation to ensure the integrity of the fragrance.
Compatibility with Other Ingredients
Nopinone's compatibility with other fragrance materials should be evaluated on a case-by-case basis. As a ketone, it is generally compatible with a wide range of fragrance ingredients, including esters, alcohols, and other ketones. However, potential reactions with highly reactive components should be considered during the formulation development process.
Experimental Protocols
To ensure the successful application of nopinone in fragrance formulations, a series of experimental protocols should be followed.
Sensory Analysis Protocol
A trained sensory panel is essential for evaluating the olfactory characteristics of nopinone and its performance in a fragrance blend.[9][10][11][12]
Objective: To characterize the odor profile of nopinone and its contribution to a fragrance formulation.
Materials:
-
Nopinone sample
-
Odor-free smelling strips
-
Ethanol (perfumer's grade) as a solvent
-
Trained sensory panel (10-15 members)
Procedure:
-
Preparation of Samples: Prepare a 10% solution of nopinone in ethanol.
-
Panelist Training: Train the panel on relevant odor descriptors using standard references.
-
Evaluation:
-
Dip smelling strips into the nopinone solution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the panelists in a well-ventilated, odor-free environment.
-
Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record their perceptions using a standardized questionnaire with a list of descriptors.
-
-
Data Analysis: Analyze the collected data to create a comprehensive olfactory profile of nopinone.
Caption: Workflow for Sensory Analysis of Nopinone.
Stability Testing Protocol
Stability testing is crucial to ensure the fragrance maintains its intended character and the product remains stable over its shelf life.[4][8][14][15]
Objective: To assess the physical and chemical stability of a fragrance formulation containing nopinone in a cosmetic base.
Materials:
-
Fragrance formulation containing nopinone
-
Cosmetic base (e.g., lotion, soap)
-
Control sample (cosmetic base without fragrance)
-
Ovens, refrigerators, and UV light chambers
-
Viscometer, pH meter, and colorimeter
Procedure:
-
Sample Preparation: Incorporate the fragrance formulation into the cosmetic base at the desired concentration.
-
Storage Conditions: Store samples under various conditions:
-
Elevated temperature (e.g., 40°C, 50°C)
-
Reduced temperature (e.g., 4°C)
-
Freeze-thaw cycles (e.g., -10°C to 25°C)
-
UV light exposure
-
Room temperature (as a control)
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for:
-
Physical changes: Color, clarity, viscosity, and phase separation.
-
Chemical changes: pH.
-
Olfactory changes: Scent profile compared to the control and initial sample.
-
-
Data Analysis: Compare the results from the different storage conditions to predict the long-term stability of the product.
Caption: Workflow for Fragrance Stability Testing.
Quality Control
Analytical techniques are essential for ensuring the purity of nopinone and its concentration in fragrance formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the qualitative and quantitative analysis of volatile compounds in complex mixtures like perfumes.[16][17][18][19][20]
Objective: To identify and quantify nopinone in a fragrance concentrate.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dilute the fragrance concentrate in a suitable solvent (e.g., hexane or ethanol).
-
GC-MS Analysis:
-
Inject a small volume of the diluted sample into the GC.
-
Run a temperature program to separate the individual components of the fragrance.
-
The mass spectrometer will generate mass spectra for each separated component.
-
-
Data Analysis:
-
Identify the peak corresponding to nopinone by its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of nopinone by integrating the peak area and comparing it to a calibration curve.
-
Safety and Regulatory Considerations
As with all fragrance ingredients, it is crucial to adhere to safety and regulatory guidelines. The Safety Data Sheet (SDS) for nopinone should be consulted for detailed information on handling, storage, and potential hazards.[21][22] It is also important to comply with the standards and restrictions set by regulatory bodies such as the International Fragrance Association (IFRA).[23][24]
Conclusion
Nopinone is a valuable bicyclic ketone that offers a unique and versatile olfactory profile for fragrance formulations. Its aromatic, pine-fresh, and thujonic characteristics can be effectively utilized in a wide range of applications, from fine perfumery to functional products. By following the detailed application notes and protocols outlined in this guide, researchers and perfumers can confidently incorporate nopinone into their creations, ensuring both olfactory excellence and product stability.
References
- EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents.
-
Fragrance Stability - Orchadia Solutions. Available at: [Link]
-
Fragrance Stability Testing in Botanical Perfume Products - Testing Laboratory. Available at: [Link]
-
Fragrance Stability Testing - ILT - Integrated Liner Technologies. Available at: [Link]
- EP0676393A1 - Cyclic ketones and their use in perfumery - Google Patents.
-
nopinone bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R,5S) - The Good Scents Company. Available at: [Link]
-
Stability Testing of Cosmetics | MakingCosmetics. Available at: [Link]
-
Effect of a fragrance on perfume formulation stability - Microtrac. Available at: [Link]
-
What Is The Odor Of Ketones? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Hez Parfums Beginner's Guide to Perfumery 013 - Understanding the Role. Available at: [Link]
-
GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. Available at: [Link]
-
Scents & Science (Ch. 12): A Guide to Ketones in Perfumery - Drop of Odor. Available at: [Link]
-
SAFETY DATA SHEET - Robertet. Available at: [Link]
-
Volatile compounds used for sensory panel training and their associated odor threshold (ppb) if. Available at: [Link]
-
GCMS Analysis - PerfumersWorld. Available at: [Link]
-
ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY - Farmacia Journal. Available at: [Link]
-
Documents - PerfumersWorld. Available at: [Link]
-
beta-pinone, 24903-95-5 - The Good Scents Company. Available at: [Link]
-
Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PubMed Central. Available at: [Link]
-
INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. Available at: [Link]
-
Tabanone (13215-88-8) - Synthetic Ingredient for Perfumery - Scentspiracy. Available at: [Link]
-
Nofima's test panel for sensory analysis. Available at: [Link]
-
Sensory panel training and screening for descriptive analysis of the aroma of Pinot Noi Win fermented by several strains of Malolactic bacteria | Request PDF - ResearchGate. Available at: [Link]
-
Panel training on odour and aroma perception for sensory analysis - DLG.org. Available at: [Link]
-
SENSORY ANALYSIS HANDBOOK 2018. Available at: [Link]
Sources
- 1. One moment, please... [dropofodor.com]
- 2. (1R)-(+)-nopinone, 38651-65-9 [thegoodscentscompany.com]
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- 4. testinglab.com [testinglab.com]
- 5. youtube.com [youtube.com]
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- 7. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Nopinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nopinone is a critical bicyclic ketone intermediate in the synthesis of numerous pharmaceuticals and fragrances.[1][2] Its production, primarily through the oxidative cleavage of β-pinene, is a well-established reaction, yet achieving high yields consistently can be challenging.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of nopinone synthesis and enhance your reaction outcomes.
Troubleshooting Guide: Common Issues in Nopinone Synthesis
This section addresses prevalent challenges encountered during the synthesis of nopinone, offering insights into their root causes and practical solutions.
Issue 1: Low Yield of Nopinone
A lower than expected yield is one of the most common frustrations in nopinone synthesis. Several factors can contribute to this issue.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Conversion of β-Pinene | The oxidation of β-pinene is a stoichiometric reaction. An insufficient amount of the oxidizing agent will leave unreacted starting material, directly impacting the yield. | Ensure the accurate calculation and measurement of your oxidizing agent (e.g., potassium permanganate, ozone). A slight excess of the oxidant can help drive the reaction to completion. For instance, in potassium permanganate oxidation, a molar ratio of β-pinene to KMnO4 of 1:3 has been reported to give good conversion rates.[3] |
| Suboptimal Reaction Temperature | Chemical reactions are highly sensitive to temperature. For the oxidation of β-pinene, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. Conversely, a temperature that is too high can promote side reactions. | Optimize the reaction temperature based on the chosen oxidant. Ozonolysis, for example, is typically carried out at low temperatures (-78°C) to control the reaction and prevent the decomposition of the ozonide intermediate.[4] For permanganate oxidation, the reaction can often be run at room temperature, but careful monitoring is necessary.[3] |
| Inefficient Mixing | In heterogeneous reactions, such as those involving solid potassium permanganate in an organic solvent, proper mixing is crucial to ensure adequate contact between the reactants. | Employ vigorous and consistent stirring throughout the reaction. For larger scale reactions, mechanical stirring is generally more effective than magnetic stirring. |
Issue 2: Formation of Byproducts
The presence of significant impurities can complicate the purification process and reduce the overall yield of pure nopinone.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Over-oxidation | Strong oxidizing agents can further oxidize the desired nopinone product, leading to the formation of undesired byproducts. | Carefully control the amount of oxidant used and the reaction time. Using a milder oxidizing agent or a catalytic system (e.g., RuCl3/NaIO4) can also help to minimize over-oxidation.[1] In the case of ozonolysis, a reductive workup is essential to quench the reaction and prevent the formation of unwanted oxidation products.[1] |
| Side Reactions of the Starting Material | β-pinene can undergo isomerization or other side reactions under certain conditions, leading to the formation of a mixture of products upon oxidation. | Use high-purity β-pinene as your starting material.[5] Ensure that the reaction conditions are optimized to favor the desired oxidation pathway. |
Issue 3: Difficulties in Purification
Isolating pure nopinone from the crude reaction mixture can sometimes be challenging.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Emulsion Formation During Workup | The presence of acidic byproducts from over-oxidation can lead to the formation of emulsions during the aqueous workup, making phase separation difficult. | During the workup, washing the organic layer with a saturated sodium sulfite solution can help to remove unreacted oxidant and reduce emulsion formation.[3] Subsequent washes with water and brine will further aid in purification.[3] |
| Similar Physical Properties of Products and Byproducts | If byproducts with similar boiling points or polarities to nopinone are formed, separation by distillation or column chromatography can be inefficient. | Optimize your purification technique. For distillation, using a fractionating column under reduced pressure can improve separation. For column chromatography, experimenting with different solvent systems may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nopinone?
The primary methods for synthesizing nopinone involve the oxidative cleavage of the exocyclic double bond of β-pinene.[1] The most commonly employed oxidants include ozone (ozonolysis) and potassium permanganate.[1][3] Other reagents such as sodium periodate in the presence of a catalyst have also been used successfully.[1]
Q2: What kind of yields can I expect?
Yields can vary significantly depending on the chosen method and reaction conditions. With optimized processes, yields of over 90% have been reported. For example, a method using acidic potassium permanganate with a surfactant has been shown to achieve a conversion rate of β-pinene greater than 99% and a nopinone selectivity of over 90%.[3] Solvent-free methods using a ball mill with KMnO4 have also reported yields as high as 95%.[6]
Q3: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to a standard of the starting material (β-pinene), you can determine when the starting material has been consumed.
Q4: What are the key safety considerations?
-
Ozonolysis: Ozone is a toxic and highly reactive gas. Ozonolysis reactions should always be performed in a well-ventilated fume hood. The intermediate ozonides can be explosive, so it is crucial to maintain the low reaction temperature and perform a reductive workup to safely decompose them.[4]
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and should be handled with care. It can react vigorously with other materials.
Q5: Are there more environmentally friendly ("green") methods for nopinone synthesis?
Yes, research has been conducted into greener synthetic routes. One such method involves the solvent-free oxidation of β-pinene using potassium permanganate in a ball mill, which avoids the use of large volumes of solvent and can significantly reduce reaction times.[6][7]
Experimental Protocols and Visualizations
Workflow: Nopinone Synthesis via Permanganate Oxidation
Caption: A generalized workflow for the synthesis of nopinone using potassium permanganate.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting low yields in nopinone synthesis.
References
- Liao, S., et al. (2019). Preparation method of nopinone.
-
Stolle, A., et al. (2013). Synthesis of Nopinone from β-Pinene – A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. European Journal of Organic Chemistry, 2013(11), 2265-2278. [Link]
-
Szuppa, T., et al. (2010). An Alternative Solvent-Free Synthesis of Nopinone under Ball-Milling Conditions: Investigation of Reaction Parameters. ChemSusChem, 3(10), 1189-1197. [Link]
-
Dahdouh, G. E., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Atmosphere, 13(10), 1584. [Link]
-
Kleybolte, M. M., & Winnacker, M. (2021). β-Pinene-Derived Polyesteramides and Their Blends: Advances in Their Upscaling, Processing, and Characterization. Macromolecular Chemistry and Physics, 222(13), 2100083. [Link]
-
ResearchGate. (n.d.). Trends and dependencies of the nopinone (oxidized í µí»½-pinene).... Retrieved from [Link]
-
Szakonyi, Z., et al. (2018). Synthesis of (+)-nootkatone from nopinone via stereospecific oxy-Cope... ResearchGate. [Link]
-
The Good Scents Company. (n.d.). (1R)-(+)-nopinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nopinone. PubChem. Retrieved from [Link]
-
Stolle, A., et al. (2010). An Alternative Solvent-Free Synthesis of Nopinone under Ball-Milling Conditions: Investigation of Reaction Parameters. ResearchGate. [Link]
-
Nishiyama, Y., et al. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Organic Process Research & Development, 14(4), 888-893. [Link]
-
Nguyen, T. B., et al. (2005). Ozonolysis of α-pinene and β-pinene: Kinetics and mechanism. The Journal of Chemical Physics, 122(13), 134306. [Link]
-
Vereecken, L., & Francisco, J. S. (2012). Theoretical study of the gas-phase ozonolysis of β-pinene (C10H16). Physical Chemistry Chemical Physics, 14(43), 14874-14887. [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]
-
Nguyen, T. B., et al. (2005). Ozonolysis of alpha-pinene and beta-pinene: Kinetics and mechanism. ResearchGate. [Link]
-
Saathoff, H., et al. (2008). Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction. The Journal of Physical Chemistry A, 112(32), 7457-7466. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. christycatalytics.com [christycatalytics.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one by Column Chromatography
Welcome to the technical support center for the purification of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one, a key bicyclic monoterpene ketone also known as nopinone or verbanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6,6-Dimethylbicyclo[3.1.1]heptan-2-one and what are the likely impurities?
A1: A prevalent laboratory and industrial synthesis method for 6,6-Dimethylbicyclo[3.1.1]heptan-2-one is the ozonolysis of β-pinene.[1][2][3][4][5] This reaction cleaves the exocyclic double bond of β-pinene to form the desired ketone. However, this process can lead to several byproducts that may contaminate the crude product.
Understanding these potential impurities is critical for designing an effective purification strategy. The primary impurities include:
-
Formaldehyde : A C1 byproduct of the ozonolysis reaction.[1]
-
C9 Oxidation Products : Such as pinic acid and other related acidic compounds, which arise from further oxidation.[1]
-
Unreacted β-pinene : Incomplete reaction will leave starting material in the mixture.
-
Solvent Residues : From the reaction and workup steps.
The presence of these impurities, with their varying polarities, necessitates a robust purification method like column chromatography to achieve high purity of the target ketone.
Q2: What is the recommended stationary phase for the column chromatography of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one?
A2: For the purification of moderately polar compounds like 6,6-Dimethylbicyclo[3.1.1]heptan-2-one, silica gel (SiO₂) is the most common and highly recommended stationary phase.[6][7] Its polar nature allows for effective separation of the target ketone from less polar impurities like unreacted β-pinene and more polar impurities like acidic byproducts. The selection of silica gel with a particle size of 60-120 mesh is a good starting point for gravity column chromatography, while a finer mesh size (230-400 mesh) is suitable for flash chromatography.
Q3: How do I determine the optimal mobile phase for the column chromatography of this compound?
A3: The ideal mobile phase (eluent) for column chromatography is best determined by preliminary analysis using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system that provides a good separation between your target compound and its impurities, with the target compound having an Rf value of approximately 0.25-0.35 .
A common and effective solvent system for bicyclic ketones is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate . You can start by testing a range of ratios, for example:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
By running TLC plates with your crude mixture in these different solvent systems, you can identify the ratio that gives the best separation and the desired Rf for 6,6-Dimethylbicyclo[3.1.1]heptan-2-one.
Q4: How can I visualize the spots on the TLC plate if 6,6-Dimethylbicyclo[3.1.1]heptan-2-one is colorless?
A4: Since 6,6-Dimethylbicyclo[3.1.1]heptan-2-one is a ketone and lacks a strong chromophore, several methods can be used for TLC visualization:
-
UV Light (254 nm) : If your TLC plates contain a fluorescent indicator, compounds that absorb UV light will appear as dark spots. While the ketone itself may not be strongly UV-active, this is a good first, non-destructive method to check for UV-active impurities.
-
Potassium Permanganate (KMnO₄) Stain : This stain reacts with compounds that can be oxidized, such as aldehydes and any remaining double bonds from unreacted starting material. The spots will appear yellow-brown on a purple background.
-
p-Anisaldehyde Stain : This is a good general-purpose stain that reacts with many functional groups, including ketones, to produce colored spots upon heating.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain : This stain is highly specific for aldehydes and ketones, which will appear as orange to red spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not moving off the origin of the TLC plate (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, move from a 95:5 to a 90:10 or 80:20 hexane:ethyl acetate mixture. |
| All spots, including the product, run with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. For example, try a 98:2 hexane:ethyl acetate mixture. |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity of the separation. |
| The compound appears to be degrading on the silica gel column. | The silica gel may be too acidic, causing decomposition of the target molecule. | Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the mobile phase. Always test for compound stability on a TLC plate first. |
| Streaking of spots on the TLC plate or during column elution. | The sample may be overloaded on the TLC plate or column. The compound may be too polar for the chosen solvent system. The sample may contain acidic or basic impurities that are interacting strongly with the silica gel. | Apply a more dilute sample to the TLC plate. For the column, ensure you are not exceeding the recommended sample load for the column size. Try a more polar eluent. Consider adding a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent to improve peak shape. |
| The column is running too slowly. | The stationary phase is packed too tightly. The silica gel particles are too fine. | Use a coarser mesh silica gel. Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent. |
Experimental Protocols
Protocol 1: TLC Analysis of Crude 6,6-Dimethylbicyclo[3.1.1]heptan-2-one
This protocol outlines the steps to determine the optimal solvent system for column chromatography.
-
Prepare TLC Chambers : Line a beaker or TLC chamber with filter paper and add a small amount of a pre-mixed hexane:ethyl acetate solvent system (e.g., 90:10). Cover the chamber to allow the atmosphere to saturate with solvent vapor. Prepare separate chambers for each solvent ratio you plan to test.
-
Spot the TLC Plate : Using a capillary tube, spot a small amount of your crude 6,6-Dimethylbicyclo[3.1.1]heptan-2-one dissolved in a volatile solvent (like dichloromethane) onto the baseline of a silica gel TLC plate.
-
Develop the Plate : Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and then a suitable stain (e.g., p-anisaldehyde or DNPH).
-
Calculate Rf Values : Measure the distance traveled by each spot and the solvent front from the baseline. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the Optimal Solvent System : Choose the solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and provides the best separation from impurities.
Protocol 2: Purification of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one by Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of your target compound.
-
Column Preparation :
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (determined from Protocol 1).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading :
-
Liquid Loading : If your crude product is an oil, dissolve it in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading : Dissolve your crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8][9][10][11][12]
-
-
Elution :
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography).
-
Begin collecting fractions in test tubes.
-
Monitor the elution of your compound by performing TLC on the collected fractions.
-
-
Fraction Analysis and Product Isolation :
-
Spot every few fractions on a TLC plate and develop it in the same mobile phase.
-
Visualize the TLC plate to identify the fractions containing your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 6,6-Dimethylbicyclo[3.1.1]heptan-2-one.
-
Data Presentation
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for 6,6-Dimethylbicyclo[3.1.1]heptan-2-one | Notes |
| 95:5 | 0.1 - 0.25 | Good starting point for initial screening. |
| 90:10 | 0.2 - 0.4 | Often a suitable range for column chromatography. |
| 85:15 | 0.3 - 0.5 | May be too polar, but useful if the compound is retained strongly. |
| 80:20 | 0.4 - 0.6 | Likely too polar, impurities may co-elute. |
Visualizations
Experimental Workflow
Caption: A flowchart of the column chromatography workflow.
Troubleshooting Logic
Caption: A logic diagram for troubleshooting common issues.
References
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]
-
Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube. [Link]
-
Wang, G., Tang, W., Bidigare, R. R., & Freeman, K. H. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2335. [Link]
-
SIELC Technologies. (n.d.). Separation of L-Verbenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Skalicka-Woźniak, K., & Walasek, M. (2014). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. Phytochemistry Reviews, 13(3), 545–571. [Link]
-
Iinuma, Y., Böge, O., Gräbner, R., & Herrmann, H. (2007). Evidence for the existence of organosulfates from β-pinene ozonolysis in ambient secondary organic aerosol. Environmental science & technology, 41(18), 6478–6483. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Bicyclic Monoterpenes. (2012, October 5). In Pharmacognosy. Retrieved from [Link]
-
Frontiers in Plant Science. (2024). Integrated transcriptomic, untargeted and targeted metabolomic analyses reveal seasonal regulatory mechanisms of vascular cambium activity in woody plants: insights from Schima superba. [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 12). How to run column chromatography [Video]. YouTube. [Link]
-
Tong, H., Arangio, A. M., Lakey, P. S. J., Berkemeier, T., Liu, F., Kampf, C. J., ... & Pöschl, U. (2023). Large differences of highly oxygenated organic molecules (HOMs) and low-volatile species in secondary organic aerosols (SOAs) formed from ozonolysis of β-pinene and limonene. Atmospheric Chemistry and Physics, 23(14), 8087-8104. [Link]
-
ResearchGate. (n.d.). Oxidation of bicyclic monoterpene ketones with Caro's acid. Retrieved from [Link]
-
Ma, Y., Geng, F., Li, Z., Wang, J., & Chen, J. (2008). Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction. Environmental science & technology, 42(22), 8452–8457. [Link]
-
Llusia, J., Peñuelas, J., & Asensio, D. (2012). Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans. Microorganisms, 10(8), 1593. [Link]
-
Chen, Y., Li, Y., Li, J., Wen, T., & Wang, L. (2023). Contrasting impacts of humidity on the ozonolysis of monoterpenes: insights into the multi-generation chemical mechanism. Atmospheric Chemistry and Physics, 23(18), 10567-10579. [Link]
-
Davis, E. M., & Croteau, R. (2022). Determinants of Selectivity for the Formation of Monocyclic and Bicyclic Products in Monoterpene Synthases. ACS Catalysis, 12(12), 7124-7135. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evidence for the existence of organosulfates from beta-pinene ozonolysis in ambient secondary organic aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACP - Large differences of highly oxygenated organic molecules (HOMs) and low-volatile species in secondary organic aerosols (SOAs) formed from ozonolysis of β-pinene and limonene [acp.copernicus.org]
- 4. Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
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- 9. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Mastering Selectivity in Nopinone Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to overcoming the challenges of stereoselectivity in reactions involving nopinone. As a chiral bicyclic ketone derived from the renewable monoterpene β-pinene, nopinone is a valuable starting material for the synthesis of various natural products and pharmaceutically active compounds.[1] However, its rigid, sterically demanding structure, characterized by the gem-dimethyl bridge, presents significant hurdles in controlling facial selectivity during nucleophilic additions and α-functionalizations.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow researchers and drug development professionals, with both the theoretical understanding and practical protocols necessary to master selectivity in your nopinone-based synthetic routes.
Troubleshooting Guide: Common Selectivity Issues
Q1: My Grignard reaction with nopinone yields a nearly 1:1 mixture of alcohol stereoisomers. How can I improve the facial selectivity of the nucleophilic addition?
A1: This is a classic challenge with nopinone. The two faces of the carbonyl group are sterically distinct due to the bicyclo[3.1.1]heptane framework. The exo-face is generally more accessible than the endo-face, which is shielded by the gem-dimethyl bridge. However, standard Grignard reagents are often not bulky enough to provide high facial discrimination, leading to poor selectivity.
Causality and Strategy:
The selectivity of this reaction is governed by the steric interactions in the transition state. To improve it, you must amplify the steric differences perceived by the incoming nucleophile.
-
Modify the Nucleophile: Switching from simple Grignard reagents (e.g., MeMgBr, EtMgBr) to bulkier organometallic reagents can significantly enhance selectivity. Organocerium reagents, generated in situ from Grignard reagents and CeCl₃, are known to be less prone to side reactions like enolization and can offer improved selectivity profiles.
-
Temperature Control: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) is critical. At lower temperatures, the reaction is under stricter kinetic control, and the small energy difference between the two diastereomeric transition states translates into a larger difference in product ratios.
-
Solvent Effects: The coordinating ability of the solvent influences the aggregation state and reactivity of the organometallic reagent.[2] Ethereal solvents like THF or Et₂O are standard. However, exploring less coordinating solvents like toluene in combination with a coordinating additive might alter the transition state geometry and improve selectivity.
Troubleshooting Workflow for Grignard Addition
Caption: Troubleshooting workflow for poor Grignard reaction selectivity.
Q2: I'm performing an aldol reaction with nopinone and observing poor diastereoselectivity. What are the key parameters to control for a selective outcome?
A2: In aldol reactions, where two new stereocenters can be formed, controlling diastereoselectivity is paramount. The outcome is dictated by the geometry of the enolate (Z or E) and the structure of the transition state.[3][4] The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal cation, is the most effective framework for predicting and controlling this selectivity.[5]
Key Control Factors:
-
Enolate Geometry: The most critical factor is the selective formation of either the (Z)- or (E)-enolate of nopinone.
-
For (Z)-Enolates (often leading to syn-aldol products): Use bulky lithium amide bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in a coordinating solvent like THF.
-
For (E)-Enolates (often leading to anti-aldol products): This is more challenging for ketones. One strategy involves using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) with coordinating additives like HMPA, although this should be handled with extreme care due to HMPA's toxicity.
-
-
Cation Choice: The nature of the metal counter-ion is crucial. Lithium (from LDA, n-BuLi) strongly favors the closed Zimmerman-Traxler transition state. Boron enolates (formed using reagents like dibutylboron triflate) provide exceptionally high levels of stereocontrol due to their well-defined, rigid transition states.
-
Lewis Acid Additives: In Mukaiyama-type aldol reactions using silyl enol ethers, the choice of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) and reaction conditions can strongly influence the stereochemical outcome by favoring either an open or closed transition state.[6]
Zimmerman-Traxler Model for Nopinone Aldol Reaction
Caption: Zimmerman-Traxler model predicting aldol diastereoselectivity.
Q3: How can I achieve an enantioselective reduction of nopinone to produce a specific alcohol enantiomer?
A3: Standard reducing agents like NaBH₄ will produce a racemic mixture of the corresponding alcohols (cis- and trans-pinan-2-ol), often with poor diastereoselectivity. For enantioselective reduction, a chiral influence is required.[7]
Strategies for Enantioselective Reduction:
-
Chiral Reagents: Stoichiometric chiral reducing agents are highly effective.
-
Alpine Borane®: Derived from (+)- or (-)-α-pinene, this reagent is particularly effective for the reduction of prochiral ketones. The reduction proceeds through a boat-like transition state where steric matching between the substrate and reagent dictates the facial selectivity.
-
DIP-Chloride™ (B-chlorodiisopinocampheylborane): Also derived from α-pinene, this reagent provides excellent enantioselectivity for a wide range of ketones.[8]
-
-
Catalytic Asymmetric Reduction: This is often the preferred method in industrial settings due to the reduced cost and waste from not using a stoichiometric chiral reagent.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (BH₃·THF or catecholborane).[7] The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, holding the substrate in a rigid conformation that allows the hydride to attack only one face.
-
Asymmetric Transfer Hydrogenation (ATH): This approach uses a transition metal catalyst (typically Ruthenium or Rhodium) with a chiral ligand and a hydrogen source like isopropanol or formic acid. The Noyori-type catalysts, for example, are exceptionally efficient for this transformation.
-
Data Table: Comparison of Reducing Agents for Nopinone
| Reagent/System | Type | Typical ee (%) | Stoichiometry | Key Considerations |
| NaBH₄ | Achiral Hydride | 0% | Stoichiometric | Low cost, low selectivity. |
| Alpine Borane® | Chiral Borane | >90% | Stoichiometric | Good for many ketones; selectivity depends on steric match. |
| DIP-Chloride™ | Chiral Borane | >95% | Stoichiometric | Excellent selectivity; reagent preparation or purchase required. |
| CBS Catalyst + BH₃ | Catalytic | >98% | Catalytic | Highly reliable and selective; requires inert atmosphere. |
| Ru-chiral ligand | Catalytic (ATH) | >99% | Catalytic | Excellent for ketones with coordinating groups; high turnover. |
Detailed Experimental Protocol
Diastereoselective Alkylation of (+)-Nopinone
This protocol is adapted from methodologies that achieve high diastereoselectivity in the formation of a new C-C bond at the α-position, a key step in many total syntheses.[9]
Objective: To perform a kinetically controlled, diastereoselective alkylation of (+)-nopinone using LDA and an alkyl halide.
Materials:
-
(+)-Nopinone (1.0 equiv)
-
Diisopropylamine (1.2 equiv), freshly distilled
-
n-Butyllithium (1.1 equiv), 2.5 M in hexanes
-
Ethyl bromoacetate (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents (EtOAc, brine, MgSO₄, silica gel)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation (LDA formation):
-
To the reaction flask, add anhydrous THF and cool the solution to -10 °C in an ice-salt bath.
-
Add diisopropylamine via syringe.
-
Slowly add n-butyllithium dropwise while maintaining the temperature below 0 °C.
-
Stir the resulting LDA solution at -10 °C for 30 minutes.
-
-
Enolate Formation:
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of (+)-nopinone in a small amount of anhydrous THF dropwise to the LDA solution over 20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour. The formation of the lithium enolate under these conditions is kinetically controlled and favors one geometry.
-
-
Alkylation:
-
Slowly add ethyl bromoacetate to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress can be monitored by TLC.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio.
-
Frequently Asked Questions (FAQs)
Q: What fundamentally makes selectivity in nopinone reactions so challenging? A: The core challenge lies in its rigid bicyclic structure. The [3.1.1]heptane system is highly strained and conformationally locked. The gem-dimethyl group on the C6 bridge effectively blocks one face of the molecule (endo-face), forcing most reagents to approach from the more open exo-face. However, this inherent facial bias is often not strong enough to achieve perfect selectivity with small, highly reactive reagents. Furthermore, reactions at the α-carbon (C3) are influenced by the steric bulk of the C1 bridgehead proton and the gem-dimethyl group.
Q: What is the difference between a stereoselective and a stereospecific reaction? A: These terms are often confused but have precise meanings.[10]
-
A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed preferentially. Most of the reactions we've discussed (e.g., achieving a 95:5 ratio of diastereomers) are stereoselective.[11]
-
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. A classic example is the Sₙ2 reaction, where the (R)-enantiomer gives the (S)-product and vice-versa.
Q: Where does nopinone come from? A: Nopinone is most commonly synthesized from β-pinene, a major component of turpentine from pine trees, making it a readily available chiral pool starting material. The synthesis involves the oxidative cleavage of the exocyclic double bond of β-pinene.[1] Ozonolysis followed by a reductive workup is a classic and effective method.[12] Alternative, more environmentally benign methods using oxidants like KMnO₄ under ball-milling conditions have also been developed.[12]
References
-
Szuppa, T., Stolle, A., Ondruschka, B., Hopfe, W. (2010). An Alternative Solvent-Free Synthesis of Nopinone under Ball-Milling Conditions: Investigation of Reaction Parameters. ChemSusChem. Available at: [Link]
-
El Dib, G., Senthilkumar, L., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Calogirou, A., Kotzias, D., et al. (1999). Gas-Phase Reactions of Nopinone, 3-Isopropenyl-6-oxo-heptanal, and 5-Methyl-5-vinyltetrahydrofuran-2-ol with OH, NO3, and Ozone. Environmental Science & Technology. Available at: [Link]
-
Khan Academy. (2020). Diastereoselectivity in Aldol condensation. YouTube. Available at: [Link]
-
Stolle, A., Ondruschka, B., et al. (2011). Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ChemInform. Available at: [Link]
-
Carballeira, J. D., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Dolewski, R. D., Fricke, P. J., McNally, A. (2018). Site-Selective Switching Strategies to Functionalize Polyazines. Journal of the American Chemical Society. Available at: [Link]
-
Aslan, S., et al. (2019). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α-Bromoenones. Molecules. Available at: [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Campos, K. R., Lee, S., Journet, M., Reider, P. J. (2001). A general method for the highly diastereoselective, kinetically controlled alkylation of (+)-nopinone. Tetrahedron Letters. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Serna, S., et al. (2021). Reaction Characteristics of NOx and N2O in Selective Non-Catalytic Reduction Using Various Reducing Agents and Additives. Energies. Available at: [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. Available at: [Link]
-
Wikipedia. (2023). Enantioselective ketone reduction. Available at: [Link]
-
University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Available at: [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Stereospecific vs Stereoselective Made EASY! YouTube. Available at: [Link]
-
Hadj-Abo, F., et al. (2023). Unveiling the mechanism, selectivity, solvent and temperature effects on the [3 + 2] cycloaddition reaction... New Journal of Chemistry. Available at: [Link]
-
Mahrwald, R. (2004). Stereoselective Acetate Aldol Reactions. Modern Aldol Reactions. Available at: [Link]
Sources
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Technical Support Center: Optimization of Reaction Conditions for Nopinone Derivatives
Welcome to the technical support center for the synthesis and optimization of nopinone derivatives. As a chiral bicyclic ketone derived from the renewable monoterpene β-pinene, nopinone is a valuable starting material for synthesizing a wide range of complex molecules, from bioactive compounds to novel ligands.[1] However, its sterically hindered [3.1.1] bicyclic structure presents unique challenges that require careful optimization of reaction conditions.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your synthetic workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of nopinone. The causality behind each issue is explained, followed by a step-by-step troubleshooting plan.
Issue 1: Low Yield in Carbonyl Addition Reactions (e.g., Grignard, Aldol)
Q: My Grignard/organolithium reaction with nopinone is giving very low yields of the desired tertiary alcohol. The starting material is mostly recovered. What's going wrong?
A: This is a classic issue stemming from the steric hindrance of the nopinone carbonyl group. The gem-dimethyl bridge significantly shields one face of the molecule, and the bicyclic structure restricts access to the carbonyl carbon.
-
Causality:
-
Steric Hindrance: The bulky nature of many organometallic reagents prevents effective nucleophilic attack on the sterically congested carbonyl.
-
Enolization: The organometallic reagent, acting as a base, may preferentially deprotonate the α-proton at the C3 position, leading to the formation of a magnesium or lithium enolate. This enolate is unreactive toward further nucleophilic addition and is quenched back to nopinone upon workup.
-
Reagent Quality: Poor quality or partially decomposed Grignard/organolithium reagents will have lower activity.
-
-
Troubleshooting Protocol:
-
Enhance Reagent Reactivity:
-
Switch from a Grignard reagent (R-MgX) to a more reactive organolithium reagent (R-Li).
-
Consider adding an additive like CeCl₃ (Luche reduction conditions for nucleophilic additions) to the reaction. Cerium(III) chloride can activate the carbonyl group, increasing its electrophilicity and favoring addition over enolization.
-
-
Optimize Reaction Temperature: While conventional wisdom suggests low temperatures for Grignard reactions to prevent side reactions, for sterically hindered ketones, carefully increasing the temperature (e.g., from -78°C to -40°C or even 0°C) can provide the necessary activation energy for the addition to occur.[2] Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. Switching from THF to a more coordinating solvent like DME or a less coordinating one like diethyl ether can sometimes improve yields.
-
Confirm Reagent Titer: Always titrate your organometallic reagents before use to ensure accurate stoichiometry. An excess of the reagent might be necessary to drive the reaction to completion, but a large excess can lead to more side products.
-
Q: My base-catalyzed aldol condensation of nopinone with an aromatic aldehyde is sluggish and incomplete. How can I improve the conversion?
A: Similar to organometallic additions, aldol reactions are sensitive to steric hindrance around the carbonyl and at the α-carbon. The formation of the enolate and its subsequent attack on the aldehyde are both key steps that can be impeded.
-
Causality:
-
Slow Enolate Formation: Steric hindrance can make the α-protons less accessible to the base.
-
Unfavorable Equilibrium: The aldol addition is a reversible reaction. If the product is sterically crowded, the equilibrium may favor the starting materials.
-
Weak Base: A base like NaOH or KOH in a protic solvent might not be strong enough to generate a sufficient concentration of the enolate at equilibrium.
-
-
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
Move from hydroxide bases to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF at low temperatures (e.g., -78°C). This allows for irreversible, quantitative formation of the enolate.[3]
-
After enolate formation, the aldehyde can be added to the reaction mixture.
-
-
Promote Condensation: If the initial aldol addition product forms but does not dehydrate to the final condensation product, you may need to encourage the elimination of water. This is often achieved by heating the reaction mixture after the initial addition is complete.[4]
-
Use of Catalysts: Consider Lewis acid catalysis (e.g., TiCl₄, ZnCl₂) to activate the aldehyde partner, making it more electrophilic and accelerating the subsequent nucleophilic attack by the nopinone enolate.
-
Solvent-Free Conditions: For some aldol condensations, grinding the reactants together with a solid base (like NaOH) in a mortar and pestle can be highly effective and aligns with green chemistry principles.[5]
-
Issue 2: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers. How can I control the stereochemical outcome of nucleophilic addition to the nopinone carbonyl?
A: The facial selectivity of nucleophilic attack on nopinone is dictated by sterics. The C7-syn methyl group significantly hinders the endo-face, meaning that smaller nucleophiles preferentially attack from the less hindered exo-face. However, bulky nucleophiles may face significant steric clash even on the exo-face, leading to poor selectivity.
-
Causality: The stereochemical outcome is a result of the difference in the transition state energies for the two possible attack trajectories (exo vs. endo). The smaller this energy difference, the lower the diastereoselectivity.[6]
-
Strategies for Control:
-
Chelation Control: If you are reducing the nopinone carbonyl and have a nearby functional group (e.g., a hydroxyl or alkoxy group introduced at the C3 position), you can use a chelating reducing agent. For example, using reagents like LiAlH₄ with LiI can promote the formation of a chelate between the metal and both the carbonyl oxygen and the adjacent heteroatom, locking the conformation and forcing the hydride to attack from a specific face.[7]
-
Bulky Reagents: Use sterically demanding reagents to amplify the inherent steric bias of the substrate. For example, in reductions, L-Selectride® (lithium tri-sec-butylborohydride) is much bulkier than NaBH₄ and will show a higher preference for attacking from the less hindered face.
-
Chiral Auxiliaries/Catalysts: For reactions that introduce a new chiral center, consider using a chiral auxiliary on your reacting partner or employing an asymmetric catalyst. This strategy introduces new chiral information into the transition state, allowing for external control over the stereochemical outcome.[8]
-
Issue 3: Difficult Purification
Q: My nopinone derivative is highly polar and streaks badly during silica gel chromatography. What are my options for purification?
A: This is common for derivatives containing polar functional groups like amines, diols, or amides. Strong interactions between the polar product and the acidic silanol groups on the silica surface cause poor peak shape and difficult separation.
-
Causality: Basic compounds (like amines) can be protonated by the acidic silica, leading to strong ionic interactions. Highly polar compounds with multiple hydrogen bond donors/acceptors will also bind tightly to the stationary phase.
-
Purification Strategies:
-
Modify the Mobile Phase (for Silica Gel):
-
For Basic Compounds: Add a small amount of a basic modifier to the eluent, such as triethylamine (~0.5-1%) or ammonium hydroxide (a few drops in the methanol portion of your eluent).[9] This neutralizes the acidic sites on the silica and prevents the protonation of your amine, leading to much better chromatography.
-
For Acidic Compounds: Add a small amount of acetic acid or formic acid to the eluent to improve peak shape.
-
-
Switch the Stationary Phase:
-
Alumina: For basic compounds, switching to neutral or basic alumina can be very effective as it lacks the acidic silanol groups.[9]
-
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative. Polar-modified C18 columns are specifically designed to provide good peak shapes for hydrophilic compounds.[10]
-
-
Protecting Groups: In some cases, it may be easier to temporarily protect the polar functional group (e.g., protect an amine with a Boc group), purify the less polar intermediate, and then deprotect it in a final step.[9]
-
Crystallization: Do not underestimate the power of crystallization. If your product is a solid, screening different solvent systems for recrystallization can be a highly effective and scalable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to form an amine derivative from nopinone?
A1: Direct alkylation is often problematic. The most reliable and controlled method is reductive amination .[11] This is typically a one-pot reaction where nopinone is mixed with a primary or secondary amine (or ammonia) and a mild reducing agent. The key is to use a reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting ketone.[12]
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions (which catalyze imine formation), and does not readily reduce the ketone. Sodium cyanobohydride (NaBH₃CN) is also effective but is more toxic.[13]
-
Key Optimization Tip: The reaction is often run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Adding a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction.[14]
Q2: I want to convert the nopinone carbonyl into an exocyclic double bond (C=CH₂). Which reaction should I use?
A2: The Wittig reaction is the classic and most effective method for this transformation.[15] It involves reacting nopinone with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).
-
Reagent Preparation: The ylide is generated in situ by deprotonating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or diethyl ether.[16]
-
Troubleshooting: Due to nopinone's steric hindrance, the reaction may be slow. Ensure you use a freshly prepared, active ylide. If the reaction with the standard ylide is low-yielding, the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, can sometimes be more effective with hindered ketones.
Q3: Can I synthesize spiro-oxindole derivatives from nopinone?
A3: Yes, this is a powerful application of nopinone. The synthesis of spiro-oxindoles is a significant challenge in organic chemistry, and nopinone can serve as the spirocyclic component.[17][18] A common route involves a multi-component reaction, often starting with an aldol-type condensation between nopinone and isatin (or an isatin derivative) to form an intermediate that can then be cyclized.
-
Common Challenge: Controlling the stereochemistry at the spiro-center is the primary challenge.[19] This often requires the use of chiral catalysts (organocatalysts or metal complexes) to achieve high enantioselectivity.
-
Optimization: Screening different catalysts, solvents, and temperatures is crucial. The reaction conditions will be highly specific to the exact isatin derivative and desired cyclization pathway.
Q4: What are the best analytical techniques to monitor the progress of my nopinone derivatization?
A4:
-
Thin-Layer Chromatography (TLC): This is the workhorse for real-time reaction monitoring. Use a combination of stains for visualization. A UV lamp will show UV-active compounds. A potassium permanganate (KMnO₄) stain is excellent because it will react with many functional groups but will be consumed by reducible groups (like aldehydes or double bonds), causing a color change from purple to yellow/brown. Anisaldehyde or vanillin stains are also very useful for general visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile, thermally stable derivatives. It provides information on conversion and can help identify byproducts by their mass.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for more polar, less volatile, or thermally sensitive derivatives. It is a powerful tool for monitoring conversion and identifying products and impurities in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a ¹H NMR of a crude reaction aliquot can provide a clear picture of the ratio of starting material to product, helping you determine if the reaction has gone to completion.
Data Summary & Key Protocols
Table 1: Recommended Starting Conditions for Common Nopinone Reactions
| Reaction Type | Reagent(s) | Base / Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Grignard Addition | R-MgBr (2 eq.) | N/A | THF / Et₂O | 0 to RT | Use organolithiums for higher reactivity; consider CeCl₃ additive. |
| Aldol Condensation | Aldehyde (1.1 eq.) | LDA (1.2 eq.) | THF | -78 → RT | Irreversible enolate formation with LDA improves yield. |
| Reductive Amination | R¹R²NH (1.5 eq.), NaBH(OAc)₃ (1.5 eq.) | Acetic Acid (cat.) | DCM / DCE | 0 to RT | One-pot procedure; NaBH(OAc)₃ is selective for the iminium ion.[13] |
| Wittig Olefination | Ph₃P⁺CH₂R Br⁻ (1.5 eq.) | n-BuLi or t-BuOK | THF | -78 → RT | Ensure anhydrous conditions for ylide formation.[16] |
| Thiosemicarbazone | Thiosemicarbazide (1.1 eq.) | Acetic Acid (cat.) | Ethanol | Reflux | Simple condensation; product often precipitates upon cooling.[20] |
Protocol 1: Synthesis of a Nopinone-based Thiosemicarbazone
This protocol is adapted from the synthesis of similar bioactive thiosemicarbazones and serves as a general guideline.[20]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (+)-nopinone (1.0 g, 7.24 mmol).
-
Reagent Addition: Add ethanol (30 mL), followed by the desired thiosemicarbazide (e.g., 4-phenylthiosemicarbazide, 1.33 g, 7.96 mmol, 1.1 eq.).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure thiosemicarbazone derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Protocol 2: Reductive Amination of Nopinone
This protocol provides a general method for coupling a primary amine to nopinone.[14]
-
Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add nopinone (1.0 g, 7.24 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Amine Addition: Add the primary amine (e.g., benzylamine, 0.85 g, 7.96 mmol, 1.1 eq.) followed by 2-3 drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.3 g, 10.86 mmol, 1.5 eq.). Note: The addition may cause some gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup & Isolation:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. If the product is basic, use an eluent system containing a small percentage of triethylamine (e.g., 90:9:1 Hexane:EtOAc:NEt₃).
-
Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Low Yield in Nopinone Addition Reactions
Caption: A decision tree for troubleshooting low-yielding carbonyl addition reactions with nopinone.
References
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Design, Synthesis and Anticancer Activity of Novel Nopinone-Based Thiosemicarbazone Derivatives. (2017). PubMed. [Link]
-
ChemInform Abstract: Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. (2010). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Royal Society of Chemistry. [Link]
-
Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. (2002). PubMed. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2021). ACS Publications. [Link]
-
Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3'-quinoline]-2,2'-diones. (2021). ResearchGate. [Link]
-
Stereoselectivity. (n.d.). Wikipedia. [Link]
-
Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (2022). Royal Society of Chemistry. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Exercise 22.21 - Retrosynthesis of Aldol Condensation Products. (2021). YouTube. [Link]
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. (2022). MDPI. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). The Organic Reaction Conditions Website. [Link]
-
Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. (2020). ResearchGate. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). Royal Society of Chemistry. [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). Harvard University. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Nopinone. (n.d.). PubChem. [Link]
-
Methods for preventing over addition of Grignard reagent. (2020). Sciencemadness Discussion Board. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2022). MDPI. [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2021). National Institutes of Health (PMC). [Link]
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). MDPI. [Link]
-
Reductive amination difficulties - poor conversion. (2024). Reddit. [Link]
-
Wittig Reaction (continued). (2010). University of Calgary. [Link]
-
SEPARATION AND PURIFICATION OF XANTHONES FROM POLAR FRACTION NYAMPLUNG (CALOPHYLLUM INOPHYLLUM) LEAF. (2018). ResearchGate. [Link]
-
Procedure for the Preparation of Thiosemicarbazone. (2023). ResearchGate. [Link]
-
Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. [Link]
-
Aldol Addition and Condensation Reactions - Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Aldol reaction. (n.d.). Khan Academy. [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Nopinone-Based Quinazolin-2-amine Fluorescent Probe for Detection of Cu2+ and Its Application Research. (2022). Shanghai Institute of Organic Chemistry. [Link]
-
Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. (2021). Royal Society of Chemistry. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2001). University of Nebraska-Lincoln Digital Commons. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Trends and dependencies of the nopinone (oxidized β-pinene). (2020). ResearchGate. [Link]
-
(1R)-(+)-nopinone. (n.d.). The Good Scents Company. [Link]
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Technical Support Center: Navigating the Scale-Up of Nopinone Synthesis
Welcome to the technical support center for nopinone synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of nopinone from bench-scale to pilot or industrial production. Nopinone is a valuable bicyclic ketone, serving as a critical chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] However, its scale-up presents unique challenges related to reaction control, product purity, and process safety.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during the scale-up of nopinone synthesis from its primary precursor, β-pinene.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful and efficient scale-up campaign.
Q1: What are the primary industrial methods for synthesizing nopinone from β-pinene?
The most prevalent methods for scaling nopinone synthesis involve the oxidative cleavage of the exocyclic double bond in β-pinene.[1] The two main contenders for industrial application are:
-
Potassium Permanganate (KMnO₄) Oxidation: This is a widely used method due to its operational simplicity, use of an inexpensive oxidant, and generally high conversion rates under mild, often room-temperature, conditions.[2] Recent advancements have even explored solvent-free conditions using ball-milling, which can significantly improve the environmental footprint and simplify product isolation.[3]
-
Ozonolysis: This classic method offers high selectivity and clean conversion, as ozone is a "green" oxidant that produces only oxygen as a byproduct.[4] The reaction proceeds via the Criegee mechanism to form an ozonide, which is then reductively worked up to yield nopinone.[1] While highly effective, ozonolysis requires specialized equipment and stringent safety protocols, particularly at scale.[4]
Other oxidants like sodium periodate (often with a catalytic amount of RuCl₃ or OsO₄), hydrogen peroxide, or lead tetraacetate have been reported but are less common for large-scale production due to cost, toxicity, or lower efficiency.[1][2]
Q2: Which is better for scale-up: Ozonolysis or Permanganate Oxidation?
The choice is a trade-off between safety/capital expenditure and raw material/waste handling costs.
-
Choose Ozonolysis if:
-
High selectivity is the absolute priority.
-
Capital investment in specialized ozone generation and reaction equipment is feasible.
-
Robust safety infrastructure and protocols are in place to handle potentially explosive ozonide intermediates.[4] The thermal stability of the ozonized mixture is highly concentration-dependent and requires careful management.[4]
-
-
Choose Potassium Permanganate Oxidation if:
-
Lower capital expenditure is a key driver. The process uses standard chemical reactors.
-
The process needs to be implemented quickly. Permanganate chemistry is more straightforward to set up.
-
Handling large quantities of solid manganese dioxide (MnO₂) waste is manageable within your facility's waste disposal capabilities. The formation of MnO₂ sludge can complicate product isolation and purification.
-
Table 1: Comparison of Common Nopinone Synthesis Methods
| Feature | Potassium Permanganate (KMnO₄) Oxidation | Ozonolysis |
| Primary Oxidant | KMnO₄ | Ozone (O₃) |
| Typical Yield | Good to Excellent (up to 95%)[3] | Excellent (>90%) |
| Selectivity | Good, but over-oxidation is a risk.[2] | Very High |
| Key Byproducts | MnO₂ sludge, over-oxidation products. | Dependent on workup (e.g., formaldehyde). |
| Safety Concerns | Exothermic reaction, handling of a strong oxidizer. | Formation of explosive ozonides, handling of toxic ozone gas.[4] |
| Equipment | Standard chemical reactors. | Ozone generator, specialized low-temperature reactor. |
| Waste Stream | Significant solid MnO₂ waste. | Minimal, primarily from workup reagents. |
| Ideal Scale | Lab to Large Industrial. | Pilot to Large Industrial (with safety infrastructure). |
Q3: What are the most critical safety considerations for the ozonolysis of β-pinene at scale?
Safety is paramount during ozonolysis scale-up. The primary hazard is the formation of thermally unstable and potentially explosive ozonide intermediates.[4]
-
Thermal Hazard: The ozonized reaction mixture can undergo rapid, exothermic decomposition. A safety evaluation using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is mandatory.[4] For example, studies have shown that the 24-hour adiabatic decomposition temperature (ADT24) for a 0.73 mol/L ozonized mixture is as low as 28.2 °C, highlighting the risk even at room temperature.[4]
-
Concentration Control: The thermal stability of the ozonide is inversely proportional to its concentration. Running the reaction at a more dilute concentration, while potentially impacting throughput, significantly improves the safety profile.[4]
-
Reductive Workup: The reductive decomposition of the ozonide is also highly exothermic. This step must be performed at a sufficiently low temperature with efficient heat removal to prevent a runaway reaction. The addition rate of the reducing agent must be carefully controlled.
-
Ozone Handling: Ozone is a highly toxic and corrosive gas. The system must be completely sealed, and appropriate ozone detectors and emergency scrubbing systems must be in place.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental issues during nopinone synthesis scale-up.
Problem: Low Yield of Nopinone
Q: My nopinone yield has dropped significantly after scaling up the KMnO₄ oxidation from 10g to 1kg. What are the likely causes and how can I fix it?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Possible Cause 1: Inefficient Mixing & Mass Transfer
-
Why it Happens: In a large reactor, the heterogeneous mixture of aqueous KMnO₄, solid MnO₂, and the organic β-pinene phase may not be adequately mixed. This creates localized "hot spots" or areas where the β-pinene is inaccessible to the oxidant, leading to incomplete conversion.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed (RPM) and evaluate the impeller design. A Rushton turbine or a pitched-blade turbine is often more effective for solid-liquid-liquid mixtures than a simple anchor stirrer.
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can shuttle the permanganate ion into the organic phase, dramatically accelerating the reaction and ensuring a more uniform conversion. A patented method utilizes a surfactant to achieve a β-pinene conversion rate of over 99%.[2]
-
Consider a Co-solvent: While adding complexity to purification, using a co-solvent like acetone can create a homogeneous reaction medium, eliminating mass transfer issues.[2]
-
-
-
Possible Cause 2: Poor Temperature Control & Over-oxidation
-
Why it Happens: The oxidation of β-pinene is exothermic. What is easily managed in a small flask with a water bath can become a runaway reaction in a large vessel with a smaller surface-area-to-volume ratio. Elevated temperatures can lead to over-oxidation of nopinone or other side reactions.[5]
-
Solution:
-
Controlled Reagent Addition: Add the KMnO₄ solution slowly and incrementally to the β-pinene solution. This allows the reactor's cooling system to keep pace with the heat generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction's state. Aim to maintain a consistent temperature, for example, between 20-30°C.[2]
-
Ensure Adequate Cooling Capacity: Confirm that your reactor's cooling system is rated for the total heat duty of the reaction at the desired scale and addition rate.
-
-
-
Possible Cause 3: Losses During Workup & Purification
-
Why it Happens: Handling large volumes of the thick MnO₂ sludge produced can be challenging. The product can be trapped within the solid matrix, leading to significant physical losses during filtration.
-
Solution:
-
Dilution Before Filtration: Dilute the post-reaction slurry with a solvent like ethyl acetate before filtration. This lowers the viscosity and helps wash the product from the MnO₂ cake.[2]
-
Thorough Filter Cake Washing: Wash the filtered MnO₂ cake multiple times with fresh solvent. Combine the washes with the main filtrate to maximize recovery.
-
Use a Filter Aid: Employing a filter aid like Celite® can improve filtration speed and efficiency, preventing the fine MnO₂ particles from clogging the filter medium.
-
-
Diagram: Troubleshooting Low Nopinone Yield
This decision tree illustrates a logical workflow for diagnosing and solving yield issues in KMnO₄-based nopinone synthesis.
Caption: A general workflow for the synthesis and purification of nopinone.
Table 2: Key Parameters for Optimizing KMnO₄ Oxidation
| Parameter | Range / Condition | Rationale & Expert Insight |
| Molar Ratio (β-Pinene:KMnO₄) | 1:2 to 1:3 | A ratio of 1:3 has been shown to give high conversion (94.15%), but optimization can reduce oxidant usage and waste. [2]Starting with a 1:2 ratio is a good baseline for scale-up. |
| Temperature | 0°C to 30°C | Lower temperatures (0-10°C) during addition minimize side reactions. A slight increase to room temperature (20-30°C) can drive the reaction to completion. [2] |
| Reaction Time | 1 to 5 hours | Shorter reaction times (1-4 hours) are achievable with efficient mixing or PTCs. [2]Overly long times increase the risk of product degradation. |
| Solvent | Acetone, Dichloromethane, or Solvent-Free (Ball Mill) | Acetone is a common choice for creating a homogenous phase. [2]Solvent-free ball milling is a green alternative, achieving 95% yield in minutes. [3] |
| pH | Acidic | The use of acidic potassium permanganate can enhance the oxidative power and reaction rate. [2] |
References
-
Stolle, A. (2013). Synthesis of Nopinone from β‐Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ChemInform. [Link]
-
Soulié, J., et al. (n.d.). Synthesis of (+)-nootkatone from nopinone via stereospecific oxy-Cope... ResearchGate. [Link]
- CN110256215B - Preparation method of nopinone.
-
Stolle, A., et al. (2010). An Alternative Solvent-Free Synthesis of Nopinone under Ball-Milling Conditions. ChemistryViews. [Link]
-
Al-Naddaf, Q., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. [Link]
-
Rogozińska, O., et al. (2022). Oxidation of α-Pinene on the Ti-SBA-15 Catalyst Obtained Using Orange Peel Waste as Components of the Synthesis Gel. MDPI. [Link]
-
Kleybolte, M. M., & Winnacker, M. (2021). β‐Pinene‐Derived Polyesteramides and Their Blends. mediaTUM. [Link]
-
Warzecha, T., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. National Institutes of Health (NIH). [Link]
-
The Good Scents Company. (n.d.). nopinone bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R,5S). The Good Scents Company. [Link]
-
National Center for Biotechnology Information. (n.d.). Nopinone. PubChem. [Link]
-
Stolle, A. (2013). Synthesis of Nopinone from β‐Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. Semantic Scholar. [Link]
-
ACS Publications. (2023). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). (a) Mechanochemical selective oxidation of β‐pinene 50 to nopinone 51... ResearchGate. [Link]
-
Honma, T., et al. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene. Organic Process Research & Development. [Link]
Sources
Preventing side reactions in the oxidation of nopinone precursors
Welcome to the technical support center for the synthesis of nopinone. This guide is designed for researchers, chemists, and drug development professionals who are working with the oxidative cleavage of nopinone precursors, primarily β-pinene. Our goal is to provide field-proven insights and troubleshooting strategies to help you maximize your yield and purity by effectively preventing common side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of nopinone.
Q1: What is the standard precursor for nopinone synthesis and what is the basic reaction?
A: The most common and cost-effective precursor for nopinone is β-pinene , a renewable monoterpene.[1] The synthesis involves the oxidative cleavage of the exocyclic carbon-carbon double bond (C=C) of β-pinene to form the desired ketone, nopinone.[2] This transformation is a cornerstone reaction for accessing the nopinone scaffold, which is valuable as a chiral building block in the synthesis of natural products and pharmaceutically active compounds.[2][3]
Q2: What are the primary oxidation methods for converting β-pinene to nopinone?
A: Several methods have been successfully employed, each with its own set of advantages and challenges:
-
Ozonolysis (O₃): This is a classic and highly effective method that proceeds via the Criegee mechanism. It requires a subsequent reductive workup step to yield the final ketone product.[2]
-
Potassium Permanganate (KMnO₄): A strong, inexpensive, and common oxidant. The reaction can often be run at room temperature and can achieve high conversion rates.[4] However, its high reactivity can lead to selectivity issues if not properly controlled.
-
Periodate-based Systems (e.g., NaIO₄): Sodium periodate is often used with a catalytic amount of a stronger oxidant, such as Ruthenium(III) chloride (RuCl₃) or Osmium tetroxide (OsO₄), to achieve the desired transformation.[2]
-
Hydrogen Peroxide (H₂O₂): While an environmentally friendly option, its use in this specific conversion can be less successful regarding conversion and selectivity without specialized catalytic systems.[2][5]
Q3: My nopinone yield is consistently low. What are the most probable side reactions?
A: Low yield is typically traced back to two main issues: incomplete conversion or, more commonly, the formation of undesired side products. The most significant side reaction to be aware of is the Baeyer-Villiger oxidation of your nopinone product. This reaction further oxidizes the target ketone into a lactone (a cyclic ester), consuming your product. Other issues can include cleavage of other C-C bonds due to overly harsh conditions or radical-based degradation pathways.[6][7]
Q4: I've identified an unexpected lactone in my product mixture via NMR/MS. What is it and how do I prevent its formation?
A: The presence of a lactone is the classic signature of a Baeyer-Villiger (BV) side reaction .[7][8] In this pathway, the peroxy-acid or a related species formed from your oxidant attacks the carbonyl group of nopinone. This is followed by the migration of one of the adjacent carbon atoms, resulting in the insertion of an oxygen atom next to the carbonyl group to form a lactone.
-
Causality: This occurs when the oxidizing environment is too potent or the reaction is allowed to proceed for too long. The nopinone, once formed, is susceptible to this further oxidation.
-
Prevention: To prevent the BV reaction, you must moderate the reactivity of your system. This can be achieved by:
-
Strict Stoichiometric Control: Use the minimum effective amount of oxidant. Avoid large excesses.
-
Lowering Reaction Temperature: Running the reaction at 0 °C or below can significantly slow down the rate of the BV oxidation relative to the desired cleavage of β-pinene.
-
Reducing Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
-
Q5: When using potassium permanganate, my reaction becomes a thick, brown sludge that is difficult to work with. How can I manage this?
A: The brown precipitate is manganese dioxide (MnO₂), the reduced form of the permanganate ion (MnO₄⁻). Its formation is an unavoidable consequence of the oxidation.[4] This solid can complicate product extraction and purification. To manage this, add a quenching agent at the end of the reaction. A common and effective method is to add a saturated solution of sodium sulfite (Na₂SO₃). This reduces any residual purple KMnO₄ and helps to granulate the MnO₂, making it easier to remove by filtration.[4]
Section 2: Troubleshooting Guide
This guide provides specific solutions to common experimental problems.
Problem: Low Nopinone Yield with Evidence of Over-oxidation (Lactone Formation)
| Probable Cause | Underlying Rationale | Recommended Solution |
| Excess Oxidant | A surplus of the oxidizing agent remains after the β-pinene is consumed and begins to attack the nopinone product via the Baeyer-Villiger pathway.[7] | Action: Carefully calculate and use a precise molar ratio of oxidant to substrate. For KMnO₄, ratios around 3:1 (KMnO₄:β-pinene) are reported, but this should be optimized in your lab.[1][4] |
| High Reaction Temperature | The activation energy for the Baeyer-Villiger oxidation of nopinone is readily overcome at room temperature or above, leading to rapid product loss. | Action: Maintain the reaction temperature at or below 0 °C using an ice-salt bath. Add the oxidant slowly and portion-wise to control any exotherms. |
| Prolonged Reaction Time | The longer the newly formed nopinone is exposed to the oxidizing environment, the higher the probability of it undergoing a side reaction. | Action: Implement in-process controls (e.g., TLC, GC-MS) to monitor the disappearance of β-pinene. Quench the reaction promptly upon its consumption. |
Problem: Incomplete Conversion of β-Pinene
| Probable Cause | Underlying Rationale | Recommended Solution |
| Insufficient Oxidant | The stoichiometric amount of oxidant was not enough to convert all of the starting material. | Action: Re-evaluate your stoichiometry. It may be necessary to increase the equivalents of oxidant slightly. A small-scale optimization study is recommended. |
| Poor Reagent Mixing | In heterogeneous reactions (e.g., solid KMnO₄ in an organic solvent), poor mixing limits the interfacial area where the reaction occurs, leading to slow and incomplete conversion. | Action 1: Increase the stirring rate to ensure vigorous agitation. Action 2: Consider a solvent-free mechanochemical approach using a ball mill, which provides excellent mixing and has been shown to produce high yields in minutes.[1] |
Section 3: Visualizing Reaction & Troubleshooting Pathways
Visual aids can clarify complex chemical processes and decision-making workflows.
Caption: Desired vs. side reaction pathways.
Caption: Troubleshooting workflow for low nopinone yield.
Section 4: Comparative Analysis of Oxidation Methods
The choice of oxidant is a critical parameter that dictates reaction conditions, workup procedures, and potential side reactions.
| Oxidation Method | Typical Yield (%) | Key Side Products | Advantages | Disadvantages/Risks |
| Ozonolysis / Reductive Workup | >90% | Aldehydes from over-cleavage | High selectivity, clean reaction | Requires specialized O₃ generator; ozonides are potentially explosive.[1][2] |
| KMnO₄ (Solvent-Free Milling) | ~95% | Baeyer-Villiger lactone | Extremely fast (minutes), high yield, avoids solvents.[1] | Requires ball mill; can be difficult to scale up. |
| KMnO₄ (in solution) | 85-90% | Baeyer-Villiger lactone | Inexpensive, simple setup, room temp operation.[4] | Forms large amounts of MnO₂ sludge; risk of over-oxidation. |
| NaIO₄ / cat. OsO₄ | Good to High | Glycols, over-oxidation products | Can be highly selective with careful control. | OsO₄ is highly toxic and expensive; requires careful handling.[2] |
Section 5: Validated Experimental Protocol
Protocol: Solvent-Free Mechanochemical Oxidation of β-Pinene with KMnO₄
This protocol is adapted from the work of Stolle, et al., and offers a rapid, high-yield, and environmentally conscious alternative to traditional solvent-based methods.[1]
Materials:
-
β-Pinene (2 mmol)
-
Potassium permanganate (KMnO₄) (6 mmol)
-
Aluminum oxide (Al₂O₃, neutral) (3.8 g)
-
Planetary ball mill or shaker mill with stainless steel grinding jars and balls.
-
Diethyl ether or Dichloromethane for extraction.
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Charging the Mill: To a stainless steel grinding jar, add Al₂O₃ (3.8 g), KMnO₄ (6 mmol), and the grinding balls.
-
Adding the Substrate: Add β-pinene (2 mmol) directly onto the solid mixture in the jar.
-
Milling: Securely close the jar and place it in the ball mill. Mill the mixture at a high speed for 10 minutes .
-
Reaction Quench & Extraction:
-
Carefully open the grinding jar in a fume hood.
-
Transfer the solid mixture to a flask.
-
Add 20 mL of your chosen extraction solvent (e.g., diethyl ether) and stir vigorously.
-
Add a saturated aqueous solution of Na₂SO₃ dropwise until the purple color of permanganate is no longer visible.
-
Stir for an additional 10 minutes.
-
-
Workup and Isolation:
-
Filter the mixture through a pad of celite to remove the MnO₂ and Al₂O₃ solids. Wash the filter cake thoroughly with two additional portions (10 mL each) of the extraction solvent.
-
Transfer the combined filtrate to a separatory funnel. Wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Analysis: The resulting crude oil can be analyzed by GC-MS and NMR to confirm the formation of nopinone and assess purity. Further purification can be achieved by column chromatography if necessary.
References
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. [Link]
-
Gas-Phase Reactions of Nopinone, 3-Isopropenyl-6-oxo-heptanal, and 5-Methyl-5-vinyltetrahydrofuran-2-ol with OH, NO 3 , and Ozone. ResearchGate. [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ResearchGate. [Link]
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. ResearchGate. [Link]
- Preparation method of nopinone.
-
Gas-Phase Reactions of Nopinone, 3-Isopropenyl-6-oxo-heptanal, and 5-Methyl-5-vinyltetrahydrofuran-2-ol with OH, NO3, and Ozone. ACS Publications. [Link]
-
Solvent-Free Nopinone Synthesis. ChemistryViews. [Link]
-
OXIDATIONS 5 Oxidations. University of Rochester. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of (+)-nootkatone from nopinone via stereospecific oxy-Cope... ResearchGate. [Link]
-
19.8 Baeyer Villiger Oxidation. YouTube. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Baeyer-Villiger Oxidation. Chemistry Steps. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. CN110256215B - Preparation method of nopinone - Google Patents [patents.google.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Stereocontrol in Reactions of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
Welcome to the technical support center for stereocontrolled reactions of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a versatile chiral building block commonly known as nopinone or apinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of stereoselectivity in reactions involving this unique bicyclic ketone. Here, we address common experimental challenges and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
Section 1: Understanding the Stereochemical Landscape of Nopinone
Q1: What are the key structural features of nopinone that dictate its stereochemical outcomes in reactions?
A1: The stereochemical behavior of nopinone is primarily governed by its rigid bicyclo[3.1.1]heptane framework and the presence of a gem-dimethyl group at the C6 position. These features create a sterically hindered environment that influences the trajectory of incoming reagents.
-
Bicyclic Ring System: The bridged structure locks the molecule into a specific conformation, limiting its flexibility. This rigidity is crucial for predictable stereocontrol, as it reduces the number of possible transition states.
-
Gem-Dimethyl Group: The two methyl groups at C6 create significant steric bulk on one face of the molecule. This steric hindrance is a powerful directing group, often forcing reagents to approach from the less hindered face.[1] This effect is a classic example of diastereoselectivity, where the pre-existing stereocenters of the nopinone molecule influence the creation of new ones.
Section 2: Troubleshooting Stereoselectivity in Nopinone Reactions
Q2: I'm performing a reduction of nopinone, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Achieving high diastereoselectivity in the reduction of nopinone to the corresponding alcohol, cis- or trans-pinan-2-ol, is a common objective. The choice of reducing agent and reaction conditions are critical.
Common Problem: Low diastereoselectivity, resulting in a mixture of the cis and trans alcohol products.
Causality: The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric bulk of the reducing agent and the reaction temperature. The gem-dimethyl bridge significantly hinders the "top-face" (syn to the bridge) approach.
Troubleshooting Strategies:
-
Select a Bulky Reducing Agent: Sterically demanding hydride reagents will exhibit a stronger preference for attacking from the less hindered "bottom-face" (anti to the bridge), leading to the formation of the cis-alcohol.
-
Recommendation: Employ reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride®). Their large steric profile enhances the facial discrimination.
-
-
Optimize Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the kinetic product is favored, which in this case is the product of attack from the less hindered face.
-
Protocol: Conduct the reduction at -78 °C in an inert, aprotic solvent such as tetrahydrofuran (THF).
-
Expected Outcomes with Different Reducing Agents:
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH4) | cis | ~85:15 |
| Lithium Aluminum Hydride (LiAlH4) | cis | ~90:10 |
| L-Selectride® | cis | >99:1 |
Q3: My enolate alkylation of nopinone is not proceeding with the desired stereoselectivity. What factors should I consider?
A3: The stereoselective alkylation of nopinone enolates is a powerful method for carbon-carbon bond formation. However, achieving high diastereoselectivity requires careful control over enolate formation and the subsequent alkylation step.
Common Problem: Formation of a mixture of diastereomeric alkylated products.
Causality: The stereochemical outcome of the alkylation depends on the geometry of the enolate (E vs. Z) and the direction of electrophile approach. For nopinone, the formation of a single, well-defined enolate is crucial.
Troubleshooting Strategies:
-
Kinetic vs. Thermodynamic Enolate Formation: To ensure the formation of a single enolate regioisomer, kinetic deprotonation conditions are essential.[2] This involves using a strong, sterically hindered, non-nucleophilic base at low temperatures.[2]
-
Recommended Base: Lithium diisopropylamide (LDA) is the base of choice for irreversible, kinetic enolate formation.[3]
-
Protocol: Prepare the enolate by adding a solution of nopinone to a freshly prepared solution of LDA in THF at -78 °C.
-
-
Facial Selectivity of Alkylation: The incoming electrophile will preferentially approach the enolate from the face opposite to the gem-dimethyl bridge to minimize steric interactions.
-
Insight: The lithium cation of the enolate can coordinate with the incoming electrophile, further directing the approach from the less hindered face.
-
Experimental Workflow for Diastereoselective Alkylation:
Caption: The Zimmerman-Traxler model explains the high diastereoselectivity observed in many aldol reactions.
Section 3: Frequently Asked Questions (FAQs)
Q5: Can I use thermodynamic conditions for enolate formation with nopinone?
A5: While technically possible, using thermodynamic conditions (e.g., a weaker base like sodium hydride at higher temperatures) is generally not recommended for stereoselective reactions of nopinone. [2]This would lead to a mixture of regioisomeric enolates, resulting in a complex mixture of products and a loss of stereocontrol.
Q6: How does the gem-dimethyl group affect the reactivity of the adjacent carbonyl group?
A6: The gem-dimethyl group exerts a significant steric effect, but it can also have a subtle electronic influence. [4]The primary effect is steric hindrance, which, as discussed, directs incoming nucleophiles to the opposite face. There is also a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect," which can influence the angle of the bonds at the adjacent carbon, potentially affecting the reactivity of the carbonyl group. [4]
Q7: Are there any other common side reactions I should be aware of?
A7: In some cases, particularly with highly reactive electrophiles or under non-optimized conditions, O-alkylation of the enolate can occur, leading to the formation of a silyl enol ether or other enol ether derivatives. [5]To favor C-alkylation, it is generally best to use "soft" electrophiles (like alkyl halides) and ensure the use of a counterion that promotes C-C bond formation (like lithium). [5]
References
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. [Link]
-
Stereocontrolled synthesis of (+)-nootkatone from (-)-.beta.-pinene. The Journal of Organic Chemistry. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one. PubChem. [Link]
-
Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of 'Verbanones'. Canadian Science Publishing. [Link]
-
Aldol reaction. Wikipedia. [Link]
- Novel method for preparing 6,6-dimethylbicycol[3.1.1]heptane-2,3-dione.
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Origin of High Diastereoselectivity in Reactions of Seven‐Membered‐Ring Enolates. Angewandte Chemie International Edition. [Link]
-
A Formal Synthesis of (-)-Brasilenol. University of Helsinki. [Link]
-
A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. [Link]
-
Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. SpringerLink. [Link]
-
Enolate Formation and Reactivity. Macmillan Group. [Link]
-
2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid. National Institutes of Health. [Link]
-
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate. NIST WebBook. [Link]
-
Enolate Chemistry. University of Oxford. [Link]
-
Catalytic Diastereoselective Petasis Reactions. National Institutes of Health. [Link]
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. ResearchGate. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. NIST WebBook. [Link]
-
synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
-
Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]
-
Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. [Link]
-
STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. University of London. [Link]
-
Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
-
Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society. [Link]
-
Sodium (1R,2S,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylate pentahydrate. National Institutes of Health. [Link]
-
A general method for the highly diastereoselective, kinetically controlled alkylation of (+)-nopinone. ResearchGate. [Link]
-
C&EN: LATEST NEWS - DOMINO-EFFECT STEREOControl. Chemical & Engineering News. [Link]
-
Diastereoselective reactions. YouTube. [Link]
-
Regioselective enolate formation. Chemistry Stack Exchange. [Link]
-
38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]
-
Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. National Institutes of Health. [Link]
-
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. Cheméo. [Link]
-
2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol. Veeprho. [Link]
-
Strain-Enabled Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. ChemRxiv. [Link]
-
Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]
Sources
Technical Support Center: Purification of Synthetic Nopinone
Welcome to the technical support guide for the purification of synthetic nopinone. This resource is designed for researchers, scientists, and drug development professionals who utilize nopinone as a critical chiral building block and require high-purity material for their work. Nopinone's utility in the synthesis of pharmaceuticals, fragrances, and natural products is contingent on its purity, as contaminants can lead to unwanted side reactions, lower yields, and compromised final products.[1][2]
This guide provides practical, field-proven solutions to common purification challenges in a direct question-and-answer format, combining troubleshooting scenarios with foundational knowledge.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of nopinone, offering explanations and detailed protocols to resolve them.
Q1: My crude nopinone, synthesized via oxidative cleavage of β-pinene, shows multiple impurities on GC-MS analysis. What is the most effective initial purification strategy?
A1: Crude nopinone synthesized from β-pinene often contains a mixture of unreacted starting material, non-carbonyl byproducts, and acidic impurities from over-oxidation.[2][3] A highly effective and scalable strategy is a chemical wash using sodium bisulfite, which selectively reacts with ketones to form a water-soluble adduct, followed by regeneration of the ketone.[4][5]
Causality: This classical method leverages the reversible nucleophilic addition of bisulfite to the carbonyl group of nopinone. The resulting adduct is an ionic salt, which is soluble in the aqueous phase. Non-carbonyl impurities, such as residual β-pinene, remain in the organic phase and can be easily separated through liquid-liquid extraction. This is often more efficient for large scales than column chromatography.[4]
Workflow for Impurity Removal
Caption: General workflow for purification of crude nopinone.
Experimental Protocol 1: Sodium Bisulfite Washing
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Be aware that this solution can generate sulfur dioxide gas, so all work should be performed in a well-ventilated fume hood.[5]
-
Extraction: Dissolve the crude nopinone product in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and add an equal volume of the saturated sodium bisulfite solution.
-
Adduct Formation: Shake the funnel vigorously for 5-10 minutes to ensure complete formation of the nopinone-bisulfite adduct. Relieve pressure frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the nopinone adduct, into a clean flask. The upper organic layer, containing non-carbonyl impurities, can be discarded.
-
Regeneration: To regenerate the nopinone, add a base (e.g., 10% aqueous sodium carbonate or sodium hydroxide) to the aqueous layer until the solution is basic (pH > 8). This will break the adduct, causing the purified nopinone to separate out, often as an oily layer.
-
Final Extraction: Extract the regenerated nopinone from the aqueous solution using a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) two to three times.
-
Finishing: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield purified nopinone. This product is now suitable for final polishing by distillation. A patent for nopinone preparation describes a similar washing procedure.[6]
Q2: After an initial cleanup, my nopinone is still contaminated with a compound that has a similar boiling point. How can I achieve high purity?
A2: When impurities have boiling points close to that of nopinone, a simple distillation is insufficient. The solution is fractional distillation, preferably under vacuum to prevent thermal degradation.
Causality: Fractional distillation improves separation by providing a large surface area (e.g., in a Vigreux or packed column) for repeated vaporization-condensation cycles.[7] Each cycle, or "theoretical plate," enriches the vapor with the more volatile component. By carefully controlling the distillation rate and temperature, a much better separation can be achieved between liquids with boiling points that differ by less than 70 °C.[7][8]
Data Presentation 1: Physical Properties of Nopinone and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Nopinone | C₉H₁₄O | 138.21 | ~209 °C[1][9] |
| β-Pinene | C₁₀H₁₆ | 136.23 | ~166 °C |
Experimental Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
-
Charge the Flask: Add the pre-purified nopinone and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). A lower pressure will significantly reduce the boiling point, preventing potential decomposition.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions: As the mixture boils, observe the temperature at the distillation head.
-
Fore-run: Collect the first fraction, which will be enriched in any lower-boiling impurities.
-
Main Fraction: Once the temperature stabilizes at the boiling point of nopinone (at the applied pressure), switch to a new receiving flask to collect the pure product.
-
End Fraction: As the distillation nears completion, the temperature may fluctuate or rise. Stop the distillation before the flask boils to dryness to avoid the concentration of high-boiling impurities and potential hazards.
-
-
Analysis: Analyze the collected main fraction for purity using an appropriate method like GC-MS or ¹H NMR.[10]
Frequently Asked Questions (FAQs)
Q1: What analytical methods are recommended to confirm the purity of my final nopinone sample?
A1: A combination of techniques is recommended for comprehensive quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. It separates volatile compounds and provides a mass spectrum for each, allowing for both quantification of nopinone and identification of residual impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of nopinone and ensuring the absence of structurally similar impurities.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is useful for confirming the presence of the characteristic ketone carbonyl (C=O) stretch (typically around 1710 cm⁻¹) and the absence of impurities with other functional groups (e.g., -OH from alcohols or acids).[10]
Q2: What causes my synthetic nopinone to have a yellowish tint after purification?
A2: A yellow tint in purified nopinone often indicates the presence of trace, high-molecular-weight oligomeric or polymeric impurities. These can form from minor side reactions during synthesis or slow degradation upon storage, especially if exposed to air, light, or residual acid/base catalysts. While often present in small amounts, they can be difficult to remove by distillation. Passing the nopinone through a short plug of activated carbon or neutral alumina can sometimes remove these color bodies.
Q3: Can I use recrystallization to purify nopinone?
A3: Nopinone is a liquid at room temperature, with a reported boiling point of 209 °C and a density of about 0.981 g/mL at 25 °C.[1][9] Therefore, direct recrystallization is not a viable method. However, it is possible to convert nopinone into a solid derivative (e.g., a semicarbazone or oxime), purify this derivative by recrystallization, and then hydrolyze it back to the pure ketone. This multi-step process is generally more laborious than distillation and is typically reserved for cases where distillation and extraction methods fail.
Sodium Bisulfite Adduct Formation and Reversal
Caption: Reversible reaction for nopinone purification.
References
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. [Link]
-
nopinone bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R,5S). The Good Scents Company. [Link]
-
Nopinone | C9H14O | CID 32735. PubChem, National Institutes of Health. [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ResearchGate. [Link]
-
Solvent-Free Nopinone Synthesis. ChemistryViews. [Link]
-
Gas-Phase Reactions of Nopinone, 3-Isopropenyl-6-oxo-heptanal, and 5-Methyl-5-vinyltetrahydrofuran-2-ol with OH, NO3, and Ozone. ResearchGate. [Link]
-
Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
- CN110256215B - Preparation method of nopinone.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, National Institutes of Health. [Link]
-
Evaluating Nitrogen Oxide and α-pinene Oxidation Chemistry: Insights from Oxygen and Nitrogen Stable Isotopes. EGUsphere. [Link]
-
Related impurities in peptide medicines. ResearchGate. [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]
-
Some Derivatives of Nopinone. Policy Commons. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
-
β‐Pinene‐Derived Polyesteramides and Their Blends. mediaTUM. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
A Brief Introduction to Fractional Distillation. YouTube. [Link]
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. ResearchGate. [Link]
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- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]
- 10. Nopinone | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Reduction of Nopinone Derivatives
Welcome to the technical support center for the diastereoselective reduction of nopinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I am getting a low diastereomeric ratio (dr) in the reduction of my substituted nopinone. What are the primary factors influencing diastereoselectivity?
A1: Low diastereoselectivity is a common issue and can often be traced back to a few key factors. The inherent steric environment of the nopinone scaffold, the choice of reducing agent, and the reaction conditions all play a crucial role.
-
Steric Hindrance: The bicyclic structure of nopinone presents two distinct faces for hydride attack: the endo and exo faces. The gem-dimethyl group on the C6 bridge significantly hinders the exo face. Consequently, smaller reducing agents tend to attack from the less hindered endo face, leading to the corresponding alcohol. The presence of substituents on the nopinone ring can further influence this steric bias.[1][2][3][4]
-
Reducing Agent: The size and reactivity of the hydride source are paramount.[5][6][7]
-
Small Hydrides (e.g., NaBH₄): These reagents are less sterically demanding and will preferentially attack from the less hindered face, often leading to a predictable major diastereomer.[8]
-
Bulky Hydrides (e.g., L-Selectride®): These reagents have large steric profiles and will attack from the more accessible face, which can sometimes be the opposite face favored by smaller hydrides, thus leading to the opposite diastereomer.[9][10]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[11] This is because the transition states leading to the different diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity with Sodium Borohydride (NaBH₄)
Scenario: You are using NaBH₄ to reduce a nopinone derivative, but the resulting diastereomeric ratio is close to 1:1.
Underlying Cause & Solution:
While NaBH₄ is a mild and often selective reducing agent, its small size may not be sufficient to overcome subtle steric or electronic effects in highly substituted nopinone derivatives.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Temperature Optimization: Before changing reagents, attempt to lower the reaction temperature. Running the reduction at 0°C, -20°C, or even -78°C can significantly improve the diastereomeric ratio.[11] Monitor the reaction progress carefully, as reaction times will be longer.
-
Employ a Sterically Hindered Reducing Agent: If temperature modification is insufficient, switch to a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for directing the hydride attack to the more sterically accessible face, often leading to the opposite diastereomer compared to NaBH₄.[9][10]
-
Protocol: L-Selectride® Reduction of a Nopinone Derivative
-
Dissolve the nopinone derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF dropwise.
-
Stir the reaction at -78°C for the recommended time (monitor by TLC).
-
Quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide.
-
-
-
Chelation Control: If your nopinone derivative has a nearby chelating group (e.g., a hydroxyl or ether group), you can use a Lewis acid to form a rigid, chelated intermediate.[12][13][14][15] This can lock the conformation of the molecule and direct the hydride attack to a specific face. Reagents like zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃) are often used in conjunction with NaBH₄ for this purpose.
Problem 2: Incomplete Reaction or Side Product Formation
Scenario: The reduction does not go to completion, or you observe the formation of unexpected side products.
Underlying Cause & Solution:
Incomplete reactions can be due to deactivated reagents or insufficient reaction time. Side products can arise from the reactivity of other functional groups in your molecule or from enolization of the ketone.
Troubleshooting Steps:
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., dry and under an inert atmosphere). Hydride reagents can decompose upon exposure to moisture.
-
Solvent Purity: Use anhydrous solvents to prevent quenching of the hydride reagent.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at lower temperatures, a slight increase in temperature may be necessary, though this might compromise diastereoselectivity.[16]
-
Protecting Groups: If your nopinone derivative contains other reducible functional groups (e.g., esters, amides), they may be reacting with the hydride source.[7] Consider using a milder reducing agent that is selective for ketones, or protect the other functional groups prior to the reduction.
-
Enolization: Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation and potential side reactions. If you suspect this is an issue, consider using a non-basic reducing agent or adding a proton source during the workup.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nopinone
| Reducing Agent | Typical Diastereomeric Ratio (endo:exo attack) | Reaction Conditions | Key Considerations |
| NaBH₄ | Varies (often favors one diastereomer) | 0°C to RT, Methanol or Ethanol | Mild, but may show low selectivity with some derivatives.[8] |
| LiAlH₄ | Varies | -78°C to 0°C, Anhydrous Ether or THF | Highly reactive, will reduce other functional groups.[5][6][17] |
| L-Selectride® | Often reverses selectivity of NaBH₄ | -78°C, Anhydrous THF | Bulky reagent, sensitive to steric hindrance.[9][10] |
| K-Selectride® | Similar to L-Selectride® | -78°C, Anhydrous THF | Even bulkier than L-Selectride®. |
Analytical Methods for Determining Diastereomeric Ratio
Q2: How can I accurately determine the diastereomeric ratio of my product?
A2: Several analytical techniques can be used to determine the dr of your reaction product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most common methods. The signals for protons adjacent to the newly formed stereocenter will often have different chemical shifts and coupling constants for each diastereomer.[18][19] Integration of these distinct signals allows for the calculation of the diastereomeric ratio.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate diastereomers, allowing for their quantification.[20][21] Chiral columns are not necessary for separating diastereomers.
-
Mass Spectrometry (MS): While not a direct method for determining dr, MS can be coupled with chromatographic techniques (GC-MS or LC-MS) for quantification.[22][23]
Experimental Workflow for dr Determination by ¹H NMR:
Caption: Workflow for determining diastereomeric ratio by ¹H NMR.
References
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link][11]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link][24]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link][25]
-
High 1,6‐Diastereoselectivity in the Hydride Reduction of an Acyclic Ketone Substrate via Bicyclic Chelation Control. Sci-Hub. [Link][12]
-
A general method for the highly diastereoselective, kinetically controlled alkylation of (+)-nopinone. ResearchGate. [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. ResearchGate. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link][13]
-
Reducing agents (instead of LiAlH4 and NaBH4). Reddit. [Link][9]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. [Link][5]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link][18]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link][16]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link][20]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][6]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link][7]
-
Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI. [Link]
-
Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Irvine. [Link][8]
-
Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Semantic Scholar. [Link][14]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link][15]
-
A General Method for the Highly Diastereoselective, Kinetically Controlled Alkylation of (+)-Nopinone. ResearchGate. [Link]
-
Analytical Techniques for Stereochemistry. Chiralpedia. [Link][19]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. [Link]
-
Preparation of chiral annulated indenes derived from nopinone, verbenone and menthone. ResearchGate. [Link]
-
Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link][22]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link][1]
-
Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. PubMed. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link][21]
-
DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences. [Link]
-
Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. [Link][23]
-
Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. ResearchGate. [Link][3]
-
The influence of steric interactions on the conformation and biology of oxytocin. Synthesis and analysis of penicillamine(6)-oxytocin and penicillamine(6)-5-tert-butylproline(7)-oxytocin analogs. PubMed. [Link][4]
-
Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. [Link]
Sources
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- 4. The influence of steric interactions on the conformation and biology of oxytocin. Synthesis and analysis of penicillamine(6)-oxytocin and penicillamine(6)-5-tert-butylproline(7)-oxytocin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. www1.chem.umn.edu [www1.chem.umn.edu]
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- 12. Sci-Hub. ChemInform Abstract: High 1,6‐Diastereoselectivity in the Hydride Reduction of an Acyclic Ketone Substrate via Bicyclic Chelation Control. / ChemInform, 1997 [sci-hub.red]
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- 22. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone/Verbanone)
Welcome to the technical support center for 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a versatile chiral building block known commonly as nopinone or its unsaturated counterpart, verbenone.[1][2] Derived from the abundant natural terpene α-pinene, this ketone is a valuable starting material for asymmetric synthesis.[3] However, its inherent bicyclic structure, featuring a strained cyclobutane ring, presents unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to enhance reaction stability and achieve desired outcomes.
Troubleshooting Guide: Navigating Reaction Instability
This section addresses specific issues encountered during reactions involving 6,6-dimethylbicyclo[3.1.1]heptan-2-one. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction with a Lewis or Brønsted acid is yielding a complex mixture of products, and I'm losing the bicyclic core. What is the likely cause and how can I mitigate it?
A1: The most probable cause is an acid-catalyzed rearrangement involving the cleavage of the strained cyclobutane ring. The carbonyl group's oxygen can be protonated or coordinated by an acid, which weakens the adjacent C1-C7 and C5-C7 bonds. This facilitates a ring-opening event, leading to monocyclic cyclohexanone derivatives.[4] For instance, treatment with acids like dilute sulfuric acid can produce 4-isopropylcyclohex-3-enone and 4-isopropenylcyclohexanone.[4]
Solution Pathway:
-
Reagent Stoichiometry: Use the acid in catalytic amounts wherever possible. Stoichiometric amounts dramatically increase the rate of rearrangement.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for an acceptable reaction rate. The ring-opening is thermodynamically driven and is accelerated at higher temperatures.
-
Choice of Acid: Switch to a milder Lewis acid. For example, if you are using AlCl₃, consider switching to ZnCl₂ or a scandium-based catalyst like Sc(OTf)₃, which are often more gentle.
-
Use of Buffers: In reactions that generate acidic byproducts, the inclusion of a non-nucleophilic proton sponge, such as 2,6-di-tert-butylpyridine, can sequester protons and prevent the cascade degradation of your starting material.
-
Anhydrous Conditions: Ensure strict anhydrous conditions. The presence of water can facilitate proton transfer and promote hydrolysis and subsequent rearrangement pathways.
Logical Workflow for Acid-Catalyzed Reactions
Caption: Troubleshooting workflow for acid-induced degradation.
Q2: I am attempting a Baeyer-Villiger oxidation to form the corresponding lactone, but the reaction is extremely slow and gives poor yields. What are the critical parameters for this transformation?
A2: The Baeyer-Villiger oxidation of nopinone and its derivatives can be challenging. The reaction is known to be slow, and the resulting lactones can be susceptible to ring-opening, especially if trace amounts of alcohol (like ethanol, often a stabilizer in chloroform) are present in the solvent.[5] The regioselectivity of oxygen insertion is also a critical factor to control.
Optimization Strategy:
-
Choice of Peroxyacid: While m-CPBA is common, its reactivity might be insufficient for this hindered ketone.[6] Consider using more powerful reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, or magnesium monoperoxyphthalate (MMPP).
-
Solvent Purity: Use high-purity, ethanol-free chloroform or dichloromethane. Any residual alcohol can intercept the lactone product to form hydroxy esters.[5]
-
Catalysis: For a greener and often milder approach, consider using hydrogen peroxide in combination with a Lewis acid catalyst (e.g., Sn-beta zeolite) or an organocatalyst like a seleninic acid derivative.[7][8]
-
Temperature and Reaction Time: While higher temperatures can accelerate the reaction, they can also promote degradation. A careful balance is needed. Monitor the reaction by TLC or GC/MS to determine the optimal endpoint and avoid prolonged heating.
Table 1: Comparison of Baeyer-Villiger Oxidation Conditions
| Oxidant System | Typical Solvent | Temperature (°C) | Key Considerations |
| m-CPBA | CHCl₃, DCM | 25 - 45 | Slow reaction rate is common[5]; ensure solvent is alcohol-free. |
| TFPAA (in situ) | DCM | 0 - 25 | Highly reactive; can lead to side reactions if not controlled. Requires buffered conditions. |
| H₂O₂ / Lewis Acid (e.g., Sn-Beta) | Acetonitrile, 1,2-DCE | 40 - 80 | Heterogeneous catalysis, easier workup, environmentally benign.[7] |
| Sodium Percarbonate / TFA | DCM | 25 | A solid, stable source of peracid, offering handling advantages.[8] |
Q3: My compound appears to degrade upon exposure to light during workup or storage. Is this expected?
A3: Yes, bicyclo[3.1.1]heptan-2-ones are known to be photosensitive. Upon irradiation with UV light, they can undergo photoisomerization. For instance, verbenone (the unsaturated analog) rearranges to chrysanthenone upon photolysis.[9] Similar Norrish-type cleavage reactions can occur from the ketone, leading to unsaturated aldehydes, especially in protic solvents like methanol.[10]
Best Practices for Handling:
-
Protect from Light: Always store the compound in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure During Workup: Conduct chromatographic purifications and solvent evaporations away from direct sunlight or strong laboratory lighting.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent photo-oxidative degradation pathways.
-
Low Temperature Storage: Store the compound at low temperatures (e.g., < 4 °C) to reduce the rate of any potential degradation reactions.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for 6,6-dimethylbicyclo[3.1.1]heptan-2-one?
The primary degradation pathways stem from the molecule's strained bicyclic structure and the reactivity of the ketone functional group.
Degradation Pathway Overview
Caption: Major degradation routes for the nopinone scaffold.
How does enolization affect the stability and reactivity of this ketone?
Like most ketones with α-hydrogens, nopinone can be deprotonated under basic conditions to form an enolate.[11] This is the key step for reactions like alkylations and aldol condensations at the C3 position. However, uncontrolled enolization can lead to issues:
-
Epimerization: If the C1 bridgehead proton is abstracted and reprotonated, it can lead to loss of stereochemical integrity, although this is less common due to the strained nature of the resulting enolate.
-
Side Reactions: The enolate is a potent nucleophile and can react with unreacted starting material or other electrophiles in the reaction mixture, leading to dimers or other undesired byproducts.
-
Regioselectivity: While monoalkylation can be achieved with high diastereoselectivity under kinetic control (e.g., using LDA at low temperatures), thermodynamic conditions can lead to mixtures.[4]
What are the best practices for purifying and storing the compound?
-
Purification: Flash column chromatography on silica gel is generally effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and avoid highly acidic or basic additives. Distillation is possible but can lead to decomposition if overheated.[3]
-
Storage: For optimal stability, store under an inert atmosphere (N₂ or Ar), protected from light, and at a reduced temperature (refrigerator or freezer). Ensure the container is tightly sealed to prevent moisture ingress.
Experimental Protocols
Protocol 1: General Procedure for Acid-Sensitive Reactions (e.g., Acetal Formation)
This protocol employs a mild acid catalyst and rigorous temperature control to minimize ring-opening rearrangement.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6,6-dimethylbicyclo[3.1.1]heptan-2-one (1.0 eq) and anhydrous toluene (10 mL per mmol of ketone).
-
Reagent Addition: Add the diol (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq). This catalyst is less harsh than p-TsOH and reduces the risk of rearrangement.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress closely by TLC or GC analysis every 30 minutes. The goal is to stop the reaction as soon as the starting material is consumed.
-
Quenching: Once complete, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 30 °C).
-
Purification: Purify immediately via flash chromatography on silica gel.
Protocol 2: Optimized Baeyer-Villiger Oxidation with Controlled Regioselectivity
This protocol uses a buffered system to achieve a clean conversion to the corresponding lactone.
-
Setup: In a round-bottom flask, dissolve 6,6-dimethylbicyclo[3.1.1]heptan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per mmol of ketone).
-
Buffering: Add powdered disodium hydrogen phosphate (Na₂HPO₄) (3.0 eq). This acts as a buffer to neutralize the acidic byproduct (m-chlorobenzoic acid) and prevent acid-catalyzed degradation of the product.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (77% max, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC, staining with an appropriate agent like potassium permanganate.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.
-
Workup: Filter the mixture through a pad of Celite to remove solids. Wash the filter cake with DCM. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify by flash chromatography to isolate the desired lactone.
References
- Vertex AI Search. (2024). Stability Relationships in Bicyclic Ketones.
- Lewis, K. G., & Williams, G. J. (1968). The reaction of nopinone with acids. Australian Journal of Chemistry.
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- MDPI. (2022).
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Wikipedia. (2024). Baeyer–Villiger oxidation. Retrieved from [Link]
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Wiley Online Library. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]
- ResearchGate. (n.d.). Proposed catalytic cycle involving PINO radical (a) and its degradation pathway (b).
- National Center for Biotechnology Information. (n.d.). Sodium (1R,2S,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylate pentahydrate.
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Organic Syntheses. (n.d.). (1r,5r)-(+)-verbenone. Retrieved from [Link]
- ACS Publications. (1998). A Convenient Synthesis of (1S,5S)-4-Alkyl- 3-carbomethoxy-6,6-dimethylbicyclo[3.1.1]- hept-3-en-2-ones with High Optical Purity. The Journal of Organic Chemistry.
- Canadian Science Publishing. (1975). Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of 'Verbanones'. Canadian Journal of Chemistry.
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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- MDPI. (2024). (E)-1-(2,4-Dinitrophenyl)-2-(2-((1R,3R,5S,Z)-2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)ethylidene)hydrazine. Molbank.
- ACS Publications. (1998). 4-alkyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-ones from (1R,5S)-(+)-nopinone and preparation of some chiral building blocks suitable for the asymmetric synthesis. The Journal of Organic Chemistry.
-
Scilit. (n.d.). Acid-Catalyzed Rearrangements of Nopinic Acid. Retrieved from [Link]
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ChemBK. (n.d.). (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one Request. Retrieved from [Link]
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Wikipedia. (2024). Verbenone. Retrieved from [Link]
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chemeurope.com. (n.d.). Verbenone. Retrieved from [Link]
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Wikipedia. (2024). Ketone. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Verbanone)
Introduction: The Analytical Significance of Verbanone
6,6-Dimethylbicyclo[3.1.1]heptan-2-one, commonly known as verbanone, is a bicyclic monoterpene ketone of significant interest across various scientific disciplines. It is a naturally occurring compound found in a variety of plants, including rosemary (Rosmarinus officinalis) and verbena species. Verbanone is notable for its role as an anti-aggregation pheromone for bark beetles, making it a valuable tool in forest management and pest control.[1] Furthermore, its distinct aromatic properties have led to its use in the fragrance industry, and its chiral structure makes it a valuable building block in pharmaceutical synthesis.
Given its wide range of applications, the accurate and precise quantification of verbanone in diverse matrices such as essential oils, insect lures, and pharmaceutical intermediates is paramount for quality control, efficacy studies, and regulatory compliance. This guide provides an in-depth exploration of the gas chromatography-mass spectrometry (GC-MS) analysis of verbanone, offering a comparative perspective against other analytical techniques and presenting the experimental data necessary for informed methodological choices.
The Preeminence of GC-MS for Verbanone Analysis
Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like verbanone.[1] When coupled with a mass spectrometer (MS), GC-MS provides a powerful analytical tool with high sensitivity and specificity, enabling the definitive identification of verbanone even in complex mixtures.[2] The mass spectrometer fragments the eluting compounds into a unique pattern of ions, which serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. This capability is crucial when analyzing verbanone in natural extracts, where numerous other structurally similar terpenes may be present.
Core Principles of the GC-MS Workflow
The GC-MS analysis of verbanone follows a logical progression from sample preparation to data interpretation. Each step is critical for achieving accurate and reproducible results.
Caption: A generalized workflow for the GC-MS analysis of verbanone.
Detailed Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the GC-MS analysis of verbanone. Method optimization is recommended based on the specific instrumentation and sample matrix.
Sample Preparation
The goal of sample preparation is to extract verbanone from the sample matrix and prepare it in a suitable solvent for GC injection.
-
Solvent Extraction (for solid or semi-solid samples):
-
Accurately weigh approximately 100 mg of the homogenized sample into a 10 mL volumetric flask.
-
Add a suitable solvent such as hexane or dichloromethane to the flask.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to the mark with the same solvent.
-
If necessary, filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Solid-Phase Microextraction (SPME) (for volatile analysis from various matrices):
-
SPME is a solvent-free extraction technique that is particularly useful for concentrating volatile analytes from a sample's headspace or directly from a liquid sample.
-
Place a known amount of the sample into a headspace vial.
-
Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the sample headspace for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.
-
Desorb the analytes from the fiber directly in the hot GC inlet.
-
GC-MS Instrumentation and Parameters
The choice of the GC column and the temperature program are critical for achieving good separation of verbanone from other components in the sample.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977C MSD or equivalent | Offers high sensitivity and spectral fidelity. |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of volatile and semi-volatile compounds, including terpenes. |
| Injector | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 5 °C/min to 180 °C; Ramp 2: 20 °C/min to 280 °C, hold for 5 min | This program provides good separation of monoterpenes at the beginning of the run and allows for the elution of less volatile compounds at higher temperatures. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass range for verbanone and its fragments, as well as other common components in essential oils. |
| Scan Speed | 1562 amu/s | Provides a sufficient number of data points across each chromatographic peak. |
Data Analysis and Quantification
-
Identification: The identification of verbanone is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard and a reputable mass spectral library such as the NIST/EPA/NIH Mass Spectral Library. The mass spectrum of verbanone is characterized by a molecular ion peak (M+) at m/z 152 and characteristic fragment ions.
-
Quantification: For accurate quantification, an external standard calibration is performed.
-
Prepare a stock solution of a verbanone analytical standard of known purity (e.g., >99.5%).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area of verbanone against its concentration.
-
The concentration of verbanone in the unknown samples is then determined by interpolating their peak areas on the calibration curve.
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool for verbanone analysis, other techniques can also be employed, each with its own set of advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a viable alternative for the analysis of verbanone, particularly when dealing with less volatile matrices or when thermal degradation is a concern.
| Feature | GC-MS | HPLC-UV |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Applicability | Ideal for volatile and semi-volatile compounds like verbanone. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally very high, especially with selected ion monitoring (SIM). | Good, but may be lower than GC-MS for certain compounds. |
| Specificity | High, due to mass spectral identification. | Lower, relies on retention time and UV spectrum, which can be less specific than a mass spectrum. |
| Sample Preparation | May require derivatization for some compounds, but not typically for verbanone. | Generally straightforward, involving dissolution and filtration. |
| Run Time | Can be relatively fast. | Can be longer depending on the complexity of the separation. |
Quantitative Performance Comparison (Representative Data)
| Parameter | GC-FID (a related GC technique) | HPLC-UV |
| Linearity (R²) | > 0.999[3] | 0.9997[2] |
| Limit of Detection (LOD) | 1 µg/mL[3] | Not Reported[2] |
| Limit of Quantification (LOQ) | 5 µg/mL[3] | Not Reported[2] |
| Accuracy (% Recovery) | 98-102%[3] | 99.46% - 101.4%[2] |
| Repeatability (RSD%) | < 2%[3] | 0.2749%[2] |
Note: The GC data is for a GC-FID method, which has comparable chromatographic principles to GC-MS but a different detection mechanism. The HPLC data is from a validated method for verbanone in rosemary extracts.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. By employing two columns with different stationary phases, co-eluting compounds from the first column can be further separated on the second column, providing a much higher peak capacity and improved resolution.
Caption: Comparison of conventional GC-MS and GCxGC-MS workflows.
Advanced Considerations: Chiral Analysis
Verbanone possesses chiral centers, and its enantiomers can exhibit different biological activities. Therefore, the separation and quantification of individual enantiomers is often necessary. This can be achieved by using a chiral GC column.
-
Chiral GC Columns: These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with the enantiomers of a chiral compound, leading to their separation.
-
Example Chiral Separation Parameters:
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm
-
Oven Temperature: 120 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector: FID at 250 °C
-
Carrier Gas: Helium at 30 psi
-
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of any analytical method for verbanone quantification, it should be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity/Selectivity: The ability to accurately measure verbanone in the presence of other components.
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of verbanone over a defined range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest concentration of verbanone that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of verbanone that can be determined with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Versatile and Powerful Analytical Approach
GC-MS stands out as a highly effective and versatile technique for the analysis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one. Its inherent sensitivity, specificity, and the ability to provide structural information make it the method of choice for both qualitative and quantitative analysis in a wide array of applications. While alternative techniques such as HPLC offer advantages in specific scenarios, the comprehensive data provided by GC-MS, particularly when combined with advanced methodologies like GCxGC for complex samples and chiral columns for enantiomeric separation, solidifies its position as the gold standard for verbanone analysis. The implementation of a robust, validated GC-MS method is essential for ensuring the quality and efficacy of products containing this important bicyclic monoterpene.
References
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A Comparative Guide to the Synthetic Routes of Nopinone for Researchers and Drug Development Professionals
Nopinone, a bicyclic ketone, serves as a critical chiral building block in the synthesis of a variety of complex molecules, including pharmaceuticals and fragrances.[1][2] Its rigid bicyclo[3.1.1]heptane framework provides a valuable scaffold for stereoselective transformations. The primary and most economically viable precursor to nopinone is β-pinene, a readily available monoterpene from renewable sources. The conversion of β-pinene to nopinone involves the oxidative cleavage of the exocyclic double bond, a transformation for which several synthetic strategies have been developed.
This guide provides an in-depth comparison of the most prevalent synthetic routes to nopinone, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and weaknesses. This analysis is intended to assist researchers and process chemists in selecting the most suitable method based on their specific needs, considering factors such as yield, safety, scalability, and environmental impact.
Key Synthetic Routes at a Glance
The synthesis of nopinone from β-pinene is predominantly achieved through three main oxidative pathways:
-
Potassium Permanganate (KMnO₄) Oxidation: A classic and robust method utilizing a strong oxidizing agent.
-
Ozonolysis: A powerful and often high-yielding method that requires specialized equipment and stringent safety protocols.
-
Ruthenium-Catalyzed Oxidation: A milder, catalytic approach offering high efficiency.
The following sections will delve into the specifics of each of these routes, providing a comprehensive overview to inform your synthetic planning.
Potassium Permanganate (KMnO₄) Oxidation: The Workhorse Method
The oxidation of β-pinene with potassium permanganate is a widely employed method due to its operational simplicity and the use of a relatively inexpensive oxidant.[3] This method can be performed under various conditions, including in solution and, more recently, under solvent-free mechanochemical conditions.
Mechanistic Insight
The reaction proceeds through the initial syn-dihydroxylation of the double bond by the permanganate ion, forming a cyclic manganate ester intermediate.[4] Under controlled, cold, and basic conditions, this intermediate can be hydrolyzed to a diol. However, for the synthesis of nopinone, the reaction is typically carried out under conditions that promote further oxidation and cleavage of the carbon-carbon bond, leading to the desired ketone.
Caption: General mechanism of β-pinene oxidation with KMnO₄.
Conventional Solution-Phase Oxidation
In a typical procedure, β-pinene is reacted with potassium permanganate in a suitable solvent, often acetone, at controlled temperatures.[3] The reaction conditions, such as temperature, reaction time, and molar ratios of reactants, significantly influence the yield and selectivity. One patented method reports a β-pinene conversion rate of over 99% and a nopinone selectivity exceeding 90% by using an acidic potassium permanganate solution in the presence of a surfactant.[3]
Solvent-Free Mechanochemical Synthesis
A significant advancement in the green synthesis of nopinone is the use of ball milling.[2][5] This solvent-free approach involves the mechanical grinding of β-pinene with potassium permanganate and a grinding auxiliary, such as alumina (Al₂O₃). This method offers several advantages, including significantly reduced reaction times (minutes versus hours), elimination of solvent waste, and high yields.[2]
Ozonolysis: The High-Yield, High-Hazard Route
Ozonolysis is a powerful and highly effective method for the oxidative cleavage of alkenes, and its application to β-pinene can provide high yields of nopinone.[1][6] However, this method requires specialized equipment for ozone generation and involves the formation of potentially explosive peroxide intermediates, necessitating strict safety precautions.[7][8]
Mechanistic Insight: The Criegee Pathway
The ozonolysis of β-pinene follows the Criegee mechanism.[9][10] Ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide is then subjected to a reductive workup to yield nopinone and formaldehyde.
Caption: The Criegee mechanism for the ozonolysis of β-pinene.
Safety Considerations
The primary safety concern with ozonolysis is the formation of explosive ozonides and other peroxidic species.[7] These intermediates are sensitive to shock, heat, and friction. Therefore, ozonolysis reactions are typically carried out at low temperatures (e.g., -78 °C), and the ozonide is not isolated but is immediately subjected to a reductive workup. Common reducing agents for the workup include dimethyl sulfide (DMS) or zinc and water.[7]
Ruthenium-Catalyzed Oxidation: The Efficient and Selective Alternative
Ruthenium-catalyzed oxidation offers a milder and often more selective alternative to the use of stoichiometric amounts of strong oxidants like potassium permanganate. A common system employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with a co-oxidant, such as sodium periodate (NaIO₄).[11][12]
Mechanistic Insight
In this catalytic cycle, the ruthenium catalyst is oxidized to a higher oxidation state, typically Ru(VI) or Ru(VII), by the co-oxidant. This high-valent ruthenium species then acts as the active oxidant, cleaving the double bond of β-pinene. The reduced ruthenium species is then re-oxidized by the co-oxidant to complete the catalytic cycle. The use of a phase-transfer catalyst can enhance the reaction rate in biphasic systems.
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A Comparative Guide to the Reactivity of Nopinone and Camphor for Researchers
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex natural products, the selection of appropriate chiral building blocks is paramount. Among the myriad of available synthons, bicyclic ketones such as nopinone and camphor have carved a significant niche. Their rigid frameworks and inherent chirality offer a canvas for stereocontrolled transformations. This guide provides an in-depth, objective comparison of the reactivity of nopinone and camphor, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Structural Overview: The Foundation of Reactivity
At first glance, nopinone and camphor share the common feature of being bridged bicyclic ketones. However, their fundamental structural differences are the primary determinants of their distinct chemical behaviors.
-
Nopinone , systematically named 6,6-dimethylbicyclo[3.1.1]heptan-2-one, possesses a bicyclo[3.1.1]heptane skeleton. This structure is characterized by a four-membered ring fused with a six-membered ring.
-
Camphor , or 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is built upon a bicyclo[2.2.1]heptane framework, which can be visualized as a six-membered ring bridged by a one-carbon unit.[1]
These differences in ring strain and steric environment around the carbonyl group are critical in dictating the accessibility of reagents and the stability of transition states, thereby influencing reaction rates and stereochemical outcomes.
Caption: Chemical structures of Nopinone and Camphor.
Comparative Reactivity in Key Transformations
The differing scaffolds of nopinone and camphor lead to notable distinctions in their reactivity profiles, particularly in reactions involving nucleophilic attack at the carbonyl carbon and transformations involving the adjacent α-carbons.
Reduction of the Carbonyl Group: A Tale of Steric Hindrance
The reduction of cyclic ketones is a fundamental transformation, and the stereochemical outcome is highly dependent on the steric environment of the carbonyl group.
Camphor: The reduction of camphor with sodium borohydride is a classic example of stereoselective synthesis. The approach of the hydride nucleophile is significantly hindered from the exo face (top face) by the gem-dimethyl group on the one-carbon bridge. Consequently, the hydride preferentially attacks from the less hindered endo face (bottom face), leading to the formation of isoborneol as the major product and borneol as the minor product.[2][3] Experimental data consistently shows a high diastereomeric excess in favor of isoborneol.
Nopinone: In contrast, the bicyclo[3.1.1]heptane system of nopinone presents a different steric landscape. The gem-dimethyl group is located on the six-membered ring, adjacent to a bridgehead carbon. While this still creates a sterically demanding environment, the accessibility of the two faces of the carbonyl group is different from that in camphor. Diastereoselective reduction of (+)-nopinone has been achieved with high selectivity using a combination of NaBH₄ and AlCl₃.[4] This suggests that the inherent facial selectivity might be less pronounced than in camphor, and the use of a Lewis acid can enhance the stereochemical control.
Caption: Key factors influencing the stereochemical outcome of bicyclic ketone reduction.
Baeyer-Villiger Oxidation: Ring Strain and Migratory Aptitude
The Baeyer-Villiger oxidation, which converts a ketone to an ester or a lactone, is sensitive to both electronic and steric factors, including the migratory aptitude of the adjacent carbon atoms and ring strain.[5][6]
Camphor: The Baeyer-Villiger oxidation of camphor is a well-established reaction.[5] The migratory aptitude of the bridgehead tertiary carbon is greater than that of the methylene group, leading to the formation of the corresponding lactone.
Nopinone: The Baeyer-Villiger oxidation of nopinone has been reported to be a slow reaction, yielding two isomeric lactones in a 9:1 ratio. The slower reaction rate compared to less hindered ketones can be attributed to the steric hindrance around the carbonyl group, which impedes the initial attack of the peroxy acid. The regioselectivity is determined by the migratory aptitude of the adjacent carbons within the strained bicyclic system.
Enolate Formation and Reactivity: Kinetic vs. Thermodynamic Control
The formation of enolates from ketones is a cornerstone of carbon-carbon bond formation. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is governed by the choice of base, temperature, and the steric accessibility of the α-protons.[7]
Camphor: Camphor has two α-protons that can be deprotonated to form an enolate. The steric hindrance around these protons is different, allowing for some degree of regioselective enolate formation.
Nopinone: Nopinone also possesses two distinct sets of α-protons. The diastereoselective alkylation of (+)-nopinone has been shown to proceed via the formation of a kinetically controlled enolate, affording the product with high diastereoselectivity (98% d.e.) and in excellent yield (75–90%).[4] This high level of stereocontrol highlights the utility of nopinone as a chiral scaffold for asymmetric synthesis.
Caption: Regioselective formation of kinetic and thermodynamic enolates from unsymmetrical ketones.
Experimental Data Summary
| Reaction | Substrate | Reagent(s) | Major Product(s) | Key Observations |
| Reduction | Camphor | NaBH₄, MeOH | Isoborneol | High diastereoselectivity due to steric hindrance from the gem-dimethyl bridge favoring endo attack.[2][3] |
| Nopinone | NaBH₄-AlCl₃ | Diastereomerically enriched alcohol | High diastereoselectivity achievable with a Lewis acid, suggesting a more nuanced steric environment than camphor.[4] | |
| Baeyer-Villiger Oxidation | Camphor | Peroxy acid | Lactone | Follows predictable migratory aptitude of the bridgehead carbon.[5] |
| Nopinone | m-CPBA | Two isomeric lactones (9:1 ratio) | The reaction is notably slow, indicating significant steric hindrance around the carbonyl group. | |
| Enolate Alkylation | Nopinone | LDA, then electrophile | Kinetically controlled alkylated product | Excellent diastereoselectivity (98% d.e.) and high yields (75-90%) are achievable.[4] |
Experimental Protocols
General Procedure for the Reduction of Camphor with Sodium Borohydride
-
Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 0.5 g of sodium borohydride in small portions over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully add 10 mL of cold water to quench the excess sodium borohydride.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the diastereomeric ratio of isoborneol to borneol.
General Procedure for the Baeyer-Villiger Oxidation of Nopinone
-
Dissolve 1.0 g of nopinone in 20 mL of chloroform in a 50 mL round-bottom flask.
-
Add 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Note that the reaction may be slow and require several hours to days for completion.
-
Once the starting material is consumed, dilute the reaction mixture with 20 mL of dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.
-
Wash with brine (20 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric lactones.
Conclusion and Outlook
The comparative analysis of nopinone and camphor reveals that while both are valuable chiral synthons, their reactivity is significantly influenced by their distinct bicyclic frameworks. Camphor's reactivity is often dominated by the pronounced steric hindrance of its gem-dimethyl bridge, leading to high stereoselectivity in reactions like hydride reduction. Nopinone, with its bicyclo[3.1.1]heptane structure, presents a more complex steric environment that can be effectively exploited to achieve high levels of diastereoselectivity in reactions such as enolate alkylation, particularly under kinetic control.
For researchers and drug development professionals, the choice between nopinone and camphor will depend on the specific synthetic transformation and the desired stereochemical outcome. Camphor remains a reliable choice for predictable stereocontrol in reactions where the steric bulk of the gem-dimethyl bridge is the dominant factor. Nopinone, on the other hand, offers unique opportunities for stereoselective functionalization at the α-position and presents a different set of steric and stereoelectronic biases that can be harnessed for the synthesis of complex molecular architectures. Understanding these nuances is key to unlocking the full potential of these versatile chiral building blocks.
References
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 22). 18.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]
- Campos, K. R., Lee, S., & Journet, M. (2002). A general method for the highly diastereoselective, kinetically controlled alkylation of (+)-nopinone. Tetrahedron Letters, 43(49), 8875-8877.
-
Reddit. (2019, July 12). Thermodynamic vs kinetic enolate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Definitive Guide to the Structural Validation of 6,6-dimethylbicyclo[3.1.1]heptan-2-one using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product chemistry and drug development, the unambiguous structural elucidation of chiral molecules is paramount. Bicyclic monoterpenes, such as 6,6-dimethylbicyclo[3.1.1]heptan-2-one (commonly known as nopinone or apoverbanone), present a significant analytical challenge due to their rigid, three-dimensional structures and the presence of multiple stereocenters. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, it often falls short in providing the definitive connectivity information required for complete structural validation. This guide provides an in-depth, expert-led comparison of how advanced 2D NMR techniques—specifically COSY, HSQC, and HMBC—serve as a self-validating system to unequivocally confirm the constitution of nopinone.
The Challenge: Beyond the 1D Spectrum
A standard one-dimensional (1D) ¹H NMR spectrum of nopinone reveals a complex pattern of overlapping multiplets, making precise assignment of each proton a formidable task. Similarly, a ¹³C NMR spectrum identifies the number of unique carbon environments but does not inherently reveal their connectivity. The rigid bicyclo[3.1.1]heptane framework restricts bond rotation, leading to complex spin-spin coupling patterns that are difficult to resolve and interpret in one dimension. This ambiguity necessitates a more powerful analytical approach to piece together the molecular puzzle.
The Solution: A Multi-dimensional Approach to Structural Elucidation
Two-dimensional (2D) NMR spectroscopy provides the necessary tools to unravel the intricate network of proton and carbon connectivities within a molecule. By spreading the NMR information across two frequency axes, we can visualize correlations between nuclei, thereby establishing a definitive structural map. The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments creates a robust and internally consistent dataset for the validation of the nopinone structure.
Experimental Protocol: A Step-by-Step Guide to 2D NMR Data Acquisition
The following protocol outlines the key steps for acquiring high-quality 2D NMR data for 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of purified 6,6-dimethylbicyclo[3.1.1]heptan-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from solvent protons.
-
Filter the sample into a standard 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
2. 1D NMR Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference axes for the 2D spectra and provide initial chemical shift information.
3. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is recommended for its sensitivity and artifact suppression.
-
Key Parameters:
-
Spectral Width: Set to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Increments (F1): 256-512 increments are typically sufficient for good resolution in the indirect dimension.
-
Number of Scans (F2): 2-8 scans per increment, depending on the sample concentration.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: A gradient-enhanced, sensitivity-enhanced HSQC (gHSQC) is preferred.
-
Key Parameters:
-
¹H Spectral Width: As per the ¹H spectrum.
-
¹³C Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
One-Bond Coupling Constant (¹JCH): Optimized for an average one-bond C-H coupling constant (typically ~145 Hz for aliphatic systems).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying connectivity across quaternary carbons.
-
Pulse Program: A gradient-enhanced HMBC (gHMBC) is the standard choice.
-
Key Parameters:
-
¹H Spectral Width: As per the ¹H spectrum.
-
¹³C Spectral Width: As per the ¹³C spectrum.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (typically 4-10 Hz).
-
-
The logical workflow for these experiments is visualized in the following diagram:
Caption: Experimental and analytical workflow for 2D NMR-based structural validation.
Data Analysis: Assembling the Structural Puzzle
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 6,6-dimethylbicyclo[3.1.1]heptan-2-one, based on literature data for a deuterated analogue.[1] These assignments form the basis for interpreting the 2D correlation spectra.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Carbon No. | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | HSQC Correlation |
| C1 | 58.0 | H1 | ~2.5 | Yes |
| C2 | 215.1 | - | - | No |
| C3 | 32.0 | H3α, H3β | ~1.9, ~2.2 | Yes |
| C4 | 25.9 | H4α, H4β | ~2.0, ~2.5 | Yes |
| C5 | 41.2 | H5 | ~2.5 | Yes |
| C6 | 40.4 | - | - | No |
| C7 | 25.3 | H7α, H7β | ~1.5, ~1.9 | Yes |
| C8 (CH₃) | 22.1 | H8 | ~0.8 | Yes |
| C9 (CH₃) | 21.2 | H9 | ~1.3 | Yes |
Table 2: Key Predicted COSY and HMBC Correlations for Structural Validation
| Proton(s) | Key COSY Correlations (with Protons on...) | Key HMBC Correlations (with Carbons...) | Structural Information Confirmed |
| H1 | H5, H7 | C2, C5, C6, C7, C8, C9 | Position of bridgehead proton and its proximity to the carbonyl, the gem-dimethyl group, and the other bridgehead. |
| H3 | H4 | C1, C2, C4, C5 | Connectivity of the methylene group adjacent to the carbonyl. |
| H4 | H3, H5 | C2, C3, C5, C6 | Connectivity of the methylene group in the six-membered ring. |
| H5 | H1, H4, H7 | C1, C4, C6, C7, C8, C9 | Position of the second bridgehead proton and its connectivity. |
| H7 | H1, H5 | C1, C5, C6, C8, C9 | Connectivity of the methylene bridge. |
| H8 (CH₃) | - | C1, C5, C6, C7, C9 | Attachment of one methyl group to the quaternary C6. |
| H9 (CH₃) | - | C1, C5, C6, C7, C8 | Attachment of the second methyl group to the quaternary C6. |
Analysis of Key Correlations:
-
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. We expect to see correlations between H1 and H5 (the two bridgehead protons), as well as between H1/H5 and the protons on the adjacent methylene groups (H4 and H7). A crucial correlation will be observed between the diastereotopic protons on C3 and C4, confirming the six-membered ring system. The absence of COSY correlations to the methyl protons (H8 and H9) confirms they are attached to a quaternary carbon.
-
HSQC Analysis: The HSQC spectrum is the cornerstone for assigning protons to their directly attached carbons. Each CH and CH₂ group will show a cross-peak, as detailed in Table 1. The absence of signals for C2 and C6 in the HSQC spectrum confirms their quaternary nature.
-
HMBC Analysis: The HMBC spectrum provides the final and most definitive pieces of the structural puzzle by revealing long-range (2- and 3-bond) H-C correlations.
-
Confirming the Carbonyl Position: The protons on C1 and C3 will show correlations to the carbonyl carbon (C2), unequivocally placing the ketone at position 2.
-
Locating the Gem-Dimethyl Group: The methyl protons (H8 and H9) will exhibit strong correlations to the quaternary carbon C6, as well as to the bridgehead carbons C1 and C5, and the bridge carbon C7. This network of correlations firmly establishes the 6,6-dimethyl substitution pattern.
-
The key HMBC correlations that lock in the core structure are visualized below:
Caption: Key HMBC correlations confirming the positions of the carbonyl and gem-dimethyl groups.
Conclusion: An Integrated Approach to Unambiguous Structure Validation
References
-
Pye, J. F., & Maimone, T. J. (2018). Supplement of Selective deuteration as a tool for resolving autoxidation mechanisms in α-pinene ozonolysis. Atmospheric Chemistry and Physics, 18, 1-27. [Link]
Sources
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral Nopinone
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological effects. Nopinone, a bicyclic monoterpene ketone, is a valuable chiral building block in asymmetric synthesis. Its utility is directly tied to its enantiomeric purity. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric excess (e.e.) of nopinone, offering field-proven insights and detailed experimental protocols.
The Imperative of Enantiomeric Purity in Chiral Molecules
The significance of assessing enantiomeric purity is underscored by numerous examples in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.[1] Therefore, robust and reliable analytical methods for quantifying the enantiomeric composition of chiral compounds like nopinone are critical for quality control, process optimization, and regulatory compliance.
Analytical Strategies for Chiral Nopinone
The primary methods for the enantiomeric purity analysis of chiral compounds are chromatographic techniques, particularly chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.
Chiral Gas Chromatography (GC): A High-Resolution Approach
For volatile and thermally stable compounds like nopinone, chiral GC is a powerful technique offering high resolution and sensitivity. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Derivatized cyclodextrins are common CSPs for the separation of many chiral compounds, including monoterpenes and their derivatives.[3]
Experimental Protocol: Chiral GC-FID Analysis of Nopinone
This protocol is designed as a robust starting point for the enantiomeric analysis of nopinone. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[4]
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample Solvent: Hexane or Ethyl Acetate, HPLC grade
-
Syringe for manual or autosampler injection
2. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 100:1
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 min
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 min at 180 °C
-
-
Detector Temperature: 250 °C
3. Sample Preparation:
-
Prepare a stock solution of the nopinone sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a working concentration of 10-100 µg/mL. The optimal concentration should be determined to avoid column overloading while ensuring adequate signal-to-noise ratio.
-
If analyzing a racemic mixture for method development, a concentration in the mid-range is recommended.
4. Data Analysis and Calculation of Enantiomeric Excess (% e.e.):
-
Identify the two peaks corresponding to the nopinone enantiomers in the chromatogram.
-
Integrate the peak areas of each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess using the following formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| x 100
Causality Behind Experimental Choices:
-
Choice of Column: Cyclodextrin-based columns like the Rt-βDEXsm are selected due to their proven ability to resolve a wide range of chiral compounds, including monoterpene ketones like camphor, which is structurally similar to nopinone.[3][4]
-
Temperature Program: A slow temperature ramp is employed to ensure sufficient interaction between the enantiomers and the chiral stationary phase, thereby maximizing resolution.
-
FID Detector: The Flame Ionization Detector is a robust and universally applicable detector for organic compounds, providing excellent sensitivity and a wide linear range.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Scalability
Chiral HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[5]
Experimental Protocol: Chiral HPLC-UV Analysis of Nopinone
This protocol provides a starting point for the chiral separation of nopinone using a polysaccharide-based CSP.
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IA or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. The optimal ratio needs to be determined empirically, starting with a 90:10 (v/v) mixture.
-
Sample Solvent: Mobile phase or a solvent miscible with the mobile phase.
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the ketone chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the nopinone sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
4. Method Development and Optimization:
-
The ratio of hexane to the alcohol modifier (e.g., IPA or ethanol) is a critical parameter. A systematic variation of this ratio (e.g., 95:5, 90:10, 85:15) should be performed to optimize the separation factor (α) and resolution (Rs).
-
Lower percentages of the alcohol modifier generally lead to longer retention times and potentially better resolution.
5. Data Analysis:
-
Calculate the enantiomeric excess as described in the GC protocol using the peak areas from the HPLC chromatogram.
Causality Behind Experimental Choices:
-
Choice of Column: Polysaccharide-based CSPs are known for their excellent chiral recognition abilities for a wide range of compounds, including ketones.[6] The choice of an amylose-based column is a good starting point for screening.
-
Normal Phase Mode: The use of a non-polar mobile phase (hexane) with a polar modifier (IPA) is a common and effective approach for chiral separations on polysaccharide-based CSPs.
-
UV Detection: Nopinone possesses a carbonyl chromophore, making it suitable for detection by UV spectroscopy at lower wavelengths.
Workflow for Enantiomeric Purity Analysis
Caption: Workflow for the enantiomeric purity analysis of nopinone.
Comparison of Analytical Techniques
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning on a chiral stationary phase in the gas phase. | Differential partitioning on a chiral stationary phase in the liquid phase. | Diastereomeric interaction with a chiral shift reagent leading to distinct signals. |
| Applicability | Volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. | Soluble compounds, requires a suitable chiral shift reagent. |
| Resolution | Typically very high. | Good to excellent, dependent on column and mobile phase. | Lower resolution compared to chromatographic methods. |
| Sensitivity | High (ng to pg level with FID). | Moderate to high (µg to ng level with UV). | Lower sensitivity, requires higher sample concentration. |
| Speed | Generally faster analysis times. | Can be slower, especially with long retention times. | Rapid data acquisition, but sample preparation can be involved. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. | Highest initial instrument cost. |
| Scalability | Analytical scale only. | Amenable to both analytical and preparative scale. | Analytical scale only. |
NMR Spectroscopy: A Complementary Method
While chromatography is the gold standard for chiral separations, NMR spectroscopy offers a valuable complementary technique for determining enantiomeric excess. This is typically achieved by using a chiral shift reagent (CSR) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form transient diastereomeric complexes, which results in the differentiation of otherwise indistinguishable NMR signals for the two enantiomers. The ratio of the integrated areas of these distinct signals directly corresponds to the enantiomeric ratio.
This method is particularly useful for a quick assessment of enantiomeric purity without the need for extensive method development. However, it generally requires higher sample concentrations and may not provide the same level of accuracy and precision as chromatographic methods for the determination of very high enantiomeric excess values.
Conclusion
The enantiomeric purity of chiral nopinone is a critical parameter that dictates its utility in asymmetric synthesis and drug development. This guide has provided a comparative overview of the primary analytical techniques for its determination. Chiral Gas Chromatography stands out for its high resolution and sensitivity for this volatile ketone. Chiral High-Performance Liquid Chromatography offers greater versatility and is also a powerful tool. The choice between these methods will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. NMR spectroscopy serves as a valuable, rapid, and complementary technique. By implementing the detailed protocols and understanding the principles behind the experimental choices, researchers can confidently and accurately determine the enantiomeric purity of chiral nopinone, ensuring the quality and efficacy of their work.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Benjama, O., & Mohamed, L. (2014). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 464-468.
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
- Miller, S. J. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(40), 13951–13954.
- Hsieh, Y. L., et al. (2013). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. Journal of the Chinese Chemical Society, 60(8), 929-936.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Uyeda, C. (2013). Enantioselective catalytic transannular ketone-ene reactions. Journal of the American Chemical Society, 135(4), 1254-1257.
- Tateo, F., & Bononi, M. (1999). Update on enantiomeric composition of (1R)-(+)- and (1S)-(2)-camphor in essential oils by enantioselective gas chromatography. Flavour and Fragrance Journal, 14(5), 299-302.
- Reddy, P. S., et al. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of the Chilean Chemical Society, 58(3), 1831-1835.
- De la Cruz, P., et al. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 26(11), 3169.
- Smyk, E., et al. (2018).
- Auwärter, V., et al. (2014). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent.
-
Restek Corporation. (2022). Chiral Separations 6: Essential oils on Rt-βDEXsm. Retrieved from [Link]
- de Souza, R. O., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 66-76.
- Li, X., et al. (2016). GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities. Molecules, 21(4), 429.
- Satake, A., et al. (2020). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Bioscience, Biotechnology, and Biochemistry, 84(10), 2155-2162.
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- 6. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Nopinone Synthesis
Introduction: The Significance of Nopinone in Synthetic Chemistry
Nopinone, a bicyclic ketone derived from the oxidative cleavage of β-pinene, stands as a pivotal chiral building block in the synthesis of a diverse array of complex molecules. Its rigid bicyclo[3.1.1]heptane framework and versatile carbonyl functionality make it an invaluable starting material for the stereoselective synthesis of pharmaceuticals, agrochemicals, and fragrances. The efficient and selective synthesis of nopinone is, therefore, a subject of considerable interest within the chemical research and drug development communities. This guide provides a comparative analysis of the most prominent catalytic systems for the synthesis of nopinone from β-pinene, offering a deep dive into the underlying reaction mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal methodology for their specific needs.
Comparative Analysis of Catalytic Systems
The oxidative cleavage of the exocyclic double bond of β-pinene to yield nopinone can be achieved through several catalytic routes. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, cost-effectiveness, and environmental impact. Here, we compare three primary catalytic systems: Ozonolysis, Potassium Permanganate (KMnO₄) oxidation (in both solution and mechanochemical conditions), and Ruthenium Trichloride (RuCl₃) catalyzed oxidation.
Data Presentation: A Comparative Overview of Catalytic Performance
The following table summarizes the key performance indicators for the different catalytic systems discussed in this guide. It is important to note that the data presented is compiled from various sources and may not have been obtained under identical experimental conditions, thus serving as a comparative guide rather than a direct head-to-head competition.
| Catalytic System | Oxidant | Catalyst Loading | Temperature (°C) | Reaction Time | β-Pinene Conversion (%) | Nopinone Yield/Selectivity (%) | Solvent/Conditions | Key Advantages | Key Disadvantages |
| Ozonolysis | Ozone (O₃) | N/A | -57 | 8 h | High | 65.2 (yield) | Methanol | Well-established, predictable | Requires specialized equipment, hazardous intermediates (ozonides), lengthy workup |
| KMnO₄ (Solution) | KMnO₄ | Surfactant (e.g., CTAB) | 20-30 | 1-4 h | >99 | >90 (selectivity) | Acetone | High conversion and selectivity, mild conditions | Stoichiometric use of oxidant, generates MnO₂ waste |
| KMnO₄ (Mechanochemical) | KMnO₄ | N/A | Ambient | 10 min | High | 95 (yield) | Solvent-free (Al₂O₃ as grinding auxiliary) | Environmentally friendly (solvent-free), rapid reaction | Requires specialized ball-milling equipment |
| RuCl₃/NaIO₄ | NaIO₄ | Catalytic | Not specified | Not specified | High | 89 (yield) | Not specified | High yield, catalytic use of expensive metal | Limited publicly available protocol details, potential for metal contamination |
In-Depth Discussion of Catalytic Systems
Ozonolysis: The Classical Approach
Ozonolysis is a long-established and reliable method for the oxidative cleavage of alkenes. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive work-up of the ozonide yields the desired carbonyl compounds.
Mechanism (Criegee Mechanism):
The ozonolysis of β-pinene follows the Criegee mechanism, which involves a [3+2] cycloaddition of ozone to the double bond to form the unstable primary ozonide. This rapidly rearranges to the secondary ozonide, which is then cleaved under reductive conditions to yield nopinone and formaldehyde.
Caption: The Criegee mechanism for the ozonolysis of β-pinene.
Experimental Protocol (Pilot Plant Scale)[1]: A detailed protocol for the ozonolysis of β-pinene on a 300-L reactor scale has been reported.[1]
-
Reaction Setup: A 300-L stainless steel reactor is charged with β-pinene (17.0 kg, 124.8 mol) and methanol (150 kg, 187 L).
-
Ozonolysis: The mixture is cooled to -57 °C and a stream of ozonized oxygen is passed through the solution for 8 hours with stirring. Reaction completion is monitored by TLC.
-
Reductive Work-up: The mixture is warmed to -27 °C, and trimethyl phosphite (31 kg, 249.8 mol) is added dropwise over 3 hours.
-
Hydrolysis and Extraction: The reaction mixture is warmed to 0 °C for 1 hour, and aqueous 10% H₂SO₄ (50 kg) is added. After stirring at 25 °C for 4 hours, the disappearance of the ozonide is confirmed by TLC. The mixture is then transferred to a 1000-L glass-lined reactor, and toluene (88 kg, 102 L) and water (340 kg) are added. The organic layer is separated and washed sequentially with aqueous 5% NaHCO₃ and aqueous 10% Na₂SO₃.
-
Purification: The combined organic layers are concentrated, and the residue is distilled under reduced pressure (5 mmHg, 90-100 °C jacket temperature) to afford (+)-nopinone (11.25 kg, 65.2% yield).[1]
Expertise & Experience: The low reaction temperature is critical to control the exothermic reaction and prevent unwanted side reactions. The choice of a reductive work-up with trimethyl phosphite is to selectively cleave the ozonide to the ketone without over-oxidation. The extensive washing steps are necessary to remove byproducts and acidic residues.
Trustworthiness: This protocol, being from a pilot plant scale synthesis, demonstrates a robust and validated method for producing nopinone via ozonolysis. The detailed steps and safety considerations mentioned in the original source provide a high degree of confidence in its reproducibility.
Potassium Permanganate (KMnO₄) Oxidation: A Versatile Oxidant
Potassium permanganate is a powerful and readily available oxidizing agent that can be employed for the synthesis of nopinone under different conditions.
In solution, typically with a phase-transfer catalyst or under acidic conditions, KMnO₄ effectively cleaves the double bond of β-pinene.
Mechanism: The reaction is believed to proceed through the formation of a cyclic manganate ester intermediate. Under acidic and warm conditions, this intermediate undergoes oxidative cleavage to yield the carbonyl compounds.
Caption: Catalytic cycle for the RuCl₃/NaIO₄ oxidation of β-pinene.
Experimental Protocol: While a detailed, step-by-step protocol for the synthesis of nopinone using this specific system is not readily available in the public domain, a study reports the synthesis of nopinone from β-pinene in 89% yield using an oxidative system of RuCl₃, NaIO₄, and a phase-transfer catalyst. [2][3]Based on general procedures for similar reactions, a plausible protocol would involve:
-
Reaction Setup: A biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) would be charged with β-pinene, a catalytic amount of RuCl₃, a stoichiometric amount of NaIO₄, and a phase-transfer catalyst.
-
Reaction: The mixture would be stirred vigorously at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The organic layer would be separated, washed, dried, and concentrated. The crude product would then be purified by distillation or chromatography.
Expertise & Experience: The biphasic solvent system is often employed in such reactions to facilitate the separation of the organic substrate and product from the aqueous-soluble co-oxidant and its byproducts. The phase-transfer catalyst is essential for transporting the periodate ion into the organic phase to re-oxidize the ruthenium catalyst.
Trustworthiness: The reported high yield of 89% from a peer-reviewed publication indicates the high potential of this catalytic system. [2][3]However, the lack of a detailed public protocol necessitates careful optimization of reaction conditions for its implementation.
Conclusion and Recommendations
The choice of a catalytic system for nopinone synthesis is a multifaceted decision that depends on the specific requirements of the researcher or organization.
-
For large-scale, established production, ozonolysis remains a viable, albeit equipment-intensive, option with a well-documented protocol.
-
For laboratory-scale synthesis with a focus on high yield and selectivity under mild conditions, the solution-phase KMnO₄ oxidation with a surfactant offers an excellent choice.
-
For researchers prioritizing green chemistry principles and rapid synthesis, the mechanochemical KMnO₄ oxidation is an outstanding, solvent-free alternative.
-
When the highest possible yield is the primary driver and the necessary resources for optimization are available, the RuCl₃/NaIO₄ catalytic system presents a very promising, albeit less documented, avenue.
It is imperative for researchers to consider not only the yield and selectivity but also the environmental impact, safety considerations, and overall cost-effectiveness of each method. This guide provides the foundational knowledge and comparative data to make an informed decision and to further explore and optimize the synthesis of the valuable chiral building block, nopinone.
References
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Stolle, A. (2013). Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. European Journal of Organic Chemistry, 2013(11), 2265-2278. [Link]
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Szuppa, T., Stolle, A., Ondruschka, B., & Hopfe, W. (2010). An Alternative Solvent-Free Synthesis of Nopinone under Ball-Milling Conditions: Investigation of Reaction Parameters. ChemSusChem, 3(10), 1181-1189. [Link]
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Yuasa, Y., & Tsuruta, H. (1998). Synthesis of nopinone from beta-pinene by oxidative system of RuCl3-NalO4-phase transfer catalyst. Journal of Essential Oil Research, 10(1), 39-42. [Link]
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Nishida, Y., & Shionogi & Co., Ltd. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Organic Process Research & Development, 14(4), 930-935. [Link]
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Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. Retrieved from [Link]
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AGRIS. (n.d.). Synthesis of nopinone from beta-pinene by oxidative system of RuCl3-NalO4-phase transfer catalyst. Retrieved from [Link]
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Nishida, Y., et al. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Organic Process Research & Development, 14(4), 930-935. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of 6,6-dimethylbicyclo[3.1.1]heptan-2-one Derivatives
In the intricate world of natural products, the structural characterization of isomeric compounds presents a significant analytical challenge. The family of 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives, which includes key compounds related to pinene and verbenone, is a prime example. These bicyclic monoterpenes are not only foundational components in essential oils, contributing to the aromas of pine and rosemary, but are also valuable chiral starting materials in the synthesis of fine chemicals and pharmaceuticals.[1][2] Their structural nuances, including stereoisomerism, demand analytical techniques that offer exceptional precision and resolving power.
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other established analytical methods for the comprehensive analysis of these complex molecules. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
At the forefront of complex mixture analysis, HRMS techniques, particularly those utilizing Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, have become indispensable.[3][4] Unlike nominal mass instruments, HRMS platforms provide ultrahigh resolving power and mass accuracy, often in the sub-parts-per-million (ppm) range.[4] This capability is crucial for assigning unambiguous elemental compositions to molecules and their fragments, a cornerstone of structural elucidation for unknown or novel compounds.[5] For 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives, where subtle differences in structure can lead to significant changes in biological activity or fragrance profile, this level of precision is paramount.
Core HRMS Technologies: A Glimpse into High Performance
-
Orbitrap Mass Spectrometry: This technology utilizes an orbiting ion trap where ions oscillate around a central spindle-like electrode. The frequency of this oscillation is directly proportional to the ion's mass-to-charge ratio (m/z). The resulting high-resolution mass spectra enable confident determination of elemental formulas.[5][6]
-
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): Regarded as one of the highest-performance mass spectrometry techniques, FT-ICR MS measures the cyclotron frequency of ions in a strong, uniform magnetic field.[3] This method boasts unparalleled mass resolution and accuracy, making it ideal for dissecting extremely complex mixtures, such as those found in natural product extracts or petroleomics.[3][7][8]
Experimental Workflow: A Validated Protocol for HRMS Analysis
The following protocol outlines a robust workflow for the analysis of 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives using a liquid chromatography-coupled HRMS system (LC-HRMS).
1. Sample Preparation:
-
Objective: To extract the compounds of interest and prepare them in a solvent compatible with the LC-MS system.
-
Procedure:
-
For essential oils or plant extracts, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the monoterpene fraction.
-
Accurately weigh and dissolve the purified sample or synthetic derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[9]
-
Perform serial dilutions to create a concentration range for calibration and to determine the limits of detection and quantification.
-
Centrifuge the final solutions to remove any particulate matter before transferring them to autosampler vials.[9]
-
2. Liquid Chromatography Separation:
-
Objective: To chromatographically separate the derivatives before their introduction into the mass spectrometer, which is critical for differentiating isomers.
-
Procedure:
-
Employ a reverse-phase C18 column, a common choice for separating moderately polar compounds.
-
Establish a gradient elution method using water (A) and acetonitrile (B), both typically acidified with 0.1% formic acid to promote protonation.
-
Optimize the gradient to achieve baseline separation of the target analytes.
-
3. HRMS Data Acquisition:
-
Objective: To obtain high-resolution mass spectra of the parent ions and their fragments.
-
Procedure:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[9]
-
Operate the instrument in positive electrospray ionization (ESI) mode, as the derivatives are likely to form protonated molecules [M+H]+.
-
Acquire data in a data-dependent acquisition (DDA) mode. This involves a full scan MS1 survey to detect precursor ions, followed by MS2 fragmentation scans of the most abundant ions.[10]
-
Set the MS1 resolution to >60,000 to resolve isotopic patterns and distinguish between isobaric interferences.[9]
-
For MS2 scans, use a collision energy (such as HCD or CID) optimized to induce characteristic fragmentation.
-
4. Data Analysis and Interpretation:
-
Objective: To identify the compounds based on their accurate mass and fragmentation patterns.
-
Procedure:
-
Process the raw data using vendor-specific software or open-source platforms like MZmine 2.[10]
-
Determine the elemental composition of the precursor ions from their accurate mass in the MS1 spectra.
-
Analyze the MS2 spectra to identify characteristic fragment ions. This fragmentation "fingerprint" is crucial for structural elucidation and distinguishing between isomers.
-
Compare the obtained spectra with databases (if available) or with previously reported data for known compounds.
-
Caption: A streamlined workflow for the analysis of 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives using LC-HRMS.
A Comparative Overview of Analytical Techniques
While HRMS offers unparalleled mass accuracy, a comprehensive analytical strategy often involves complementary techniques. The choice of method is dictated by the specific research question, whether it's routine quality control, complex mixture screening, or definitive structural elucidation.
| Parameter | High-Resolution MS (HRMS) | Gas Chromatography-MS (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Primary Application | Elemental composition, structural elucidation of unknowns, complex mixture analysis.[3] | Analysis of volatile and semi-volatile compounds, routine screening.[11][12] | Definitive structural elucidation, stereochemistry determination.[5] | Functional group identification.[13] |
| Resolution/Accuracy | Very High (<5 ppm).[4] | Nominal mass resolution. | Atomic-level resolution. | Functional group specific. |
| Sensitivity | High (picomole to femtomole).[4] | Very High (femtogram to picogram).[14] | Low (micromole to nanomole).[15] | Moderate to Low. |
| Isomer Discrimination | Possible with LC separation and unique fragmentation. | Excellent with chiral columns.[1] | Excellent, the gold standard for stereoisomers. | Limited. |
| Structural Elucidation | High (provides elemental formula and fragmentation). | Moderate (relies on library matching). | Very High (provides complete connectivity). | Low (identifies functional groups only). |
| Sample Throughput | Moderate to High. | High.[11] | Low. | Very High. |
Synergistic Power: Making an Informed Choice
-
For screening and quantification of known volatile derivatives: GC-MS is often the most practical and sensitive choice.[11][16] Its extensive libraries are invaluable for identifying common monoterpenes.
-
For identifying functional groups and rapid quality control: FT-IR provides a quick and non-destructive way to confirm the presence of key functional groups, such as the carbonyl (C=O) in the heptan-2-one core.[17][18]
-
For unambiguous structure determination and stereochemistry: NMR spectroscopy is the definitive tool.[5][19] It provides detailed information about the 3D structure of a molecule, which mass spectrometry cannot directly ascertain.
-
For analyzing complex extracts and identifying novel derivatives: HRMS is the superior technique.[4] Its ability to determine the elemental composition of unknown peaks is a significant advantage over nominal mass MS.[5] The combination of LC with HRMS allows for the characterization of a broader range of derivatives, including those that are not volatile enough for GC.
Caption: Decision matrix for selecting the appropriate analytical technique based on the research objective.
Decoding the Spectra: Fragmentation Patterns in HRMS
The fragmentation of a molecule in the gas phase provides a reproducible "fingerprint" that is intimately linked to its chemical structure.[20] In HRMS, the high mass accuracy of the fragment ions allows for the confident determination of their elemental formulas, providing crucial pieces to the structural puzzle.[21]
For a typical 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivative like verbenone (C10H14O, exact mass: 150.1045), common fragmentation pathways initiated by electron ionization or collision-induced dissociation involve characteristic losses.[22][23]
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH3): A peak corresponding to [M-15]+ is often observed due to the cleavage of one of the gem-dimethyl groups.
-
Loss of carbon monoxide (-CO): The carbonyl group can be lost, leading to a prominent [M-28]+ fragment.
-
Retro-Diels-Alder (RDA) reactions: The bicyclic ring system can undergo characteristic RDA fragmentation, leading to specific neutral losses and charged fragments that are indicative of the core structure.
-
Loss of an isopropyl group (-C3H7): A fragment corresponding to [M-43]+ can be seen, which is a common feature in the mass spectra of terpenes.[22][24]
Caption: Common fragmentation pathways for a verbenone-like molecular ion in HRMS/MS.
Conclusion: The Indispensable Role of HRMS
For researchers navigating the complexities of 6,6-dimethylbicyclo[3.1.1]heptan-2-one derivatives, high-resolution mass spectrometry stands out as a uniquely powerful tool. While GC-MS remains a workhorse for volatile analysis and NMR is the ultimate authority on structure, HRMS bridges a critical gap. Its ability to provide unambiguous elemental formulas for both parent ions and their fragments in complex mixtures empowers scientists to identify novel compounds, characterize impurities, and gain deeper insights into biosynthetic and synthetic pathways.[4] The continued evolution of HRMS instrumentation and data analysis software promises to further enhance its capabilities, solidifying its role as an essential technique in the modern analytical laboratory.[7]
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University of Warwick. (2019, August 8). New FT-ICR MS method for fingerprinting petroleum and other complex mixtures. ScienceDaily. Retrieved from [Link]
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McCue, L. A., et al. (2021). FT-ICR-MS Peak Intensity Normalization for Complex Mixture Analyses. OSTI.GOV. Retrieved from [Link]
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Wikipedia. Fourier-transform ion cyclotron resonance. Retrieved from [Link]
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McCue, L. A., et al. (2021). Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) peak intensity normalization for complex mixture analyses. Rapid Communications in Mass Spectrometry, 35(9), e9068. Retrieved from [Link]
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Cech, N. B., & Yu, K. (n.d.). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America. Retrieved from [Link]
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Talebpour, Z., et al. (2013). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 12(Suppl), 127–136. Retrieved from [Link]
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Linington, R. G., et al. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Natural Product Reports, 31(6), 718–731. Retrieved from [Link]
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McCue, L. A., et al. (2021). FT-ICR-MS Peak Intensity Normalization for Complex Mixture Analyses. Semantic Scholar. Retrieved from [Link]
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Sun, Y., et al. (2023). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. International Journal of Molecular Sciences, 24(22), 16405. Retrieved from [Link]
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ResearchGate. (n.d.). Is orbitrap quantitative? Critical aspects of its potential using natural products and synthetic drugs as models. Retrieved from [Link]
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Pirman, D. A., et al. (2021). Multiplexed screening of thousands of natural products for protein-ligand binding in native mass spectrometry. ChemRxiv. Retrieved from [Link]
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Kellogg, J. J., et al. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products, 84(6), 1735–1744. Retrieved from [Link]
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ResearchGate. (n.d.). The IR spectrum (a) compound α-pinene (b) the results of esterification.... Retrieved from [Link]
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Orazbekov, Y., et al. (2022). N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide. Molecules, 27(19), 6682. Retrieved from [Link]
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ResearchGate. (n.d.). (a−c) FT-IR spectra of (a) α-pinene, (b) triethoxysilane, and (c).... Retrieved from [Link]
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Wiley. 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one. SpectraBase. Retrieved from [Link]
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ResearchGate. (n.d.). shows a comparison between the FT-IR spectrum of a poly(b(-)pinene) resin obtained by cationic polymerization of b(-). Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between the FT-IR spectrum of the reference pristine b(-). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Radical Chain Monoalkylation of Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of α-pinene sample, afforded from FTIR analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contributions. Retrieved from [Link]
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EMBL-EBI. Comparison of NMR and MS. Metabolomics. Retrieved from [Link]
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Johnson, B. N., et al. (2024). The behavioral sensitivity of mice to acyclic, monocyclic, and bicyclic monoterpenes. PLoS ONE, 19(2), e0298482. Retrieved from [Link]
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Orazbekov, Y., et al. (2022). N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide. Molecules, 27(15), 4786. Retrieved from [Link]
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Aydin, F., et al. (2021). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Turkish Journal of Chemistry, 45(1), 169–181. Retrieved from [Link]
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ResearchGate. (n.d.). MS/MS spectra of ions from the isotopic pattern of verbenone: B at m/z 150 and C at m/z 151. Retrieved from [Link]
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Kim, Y. J., et al. (2013). Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress. Journal of Proteome Research, 12(2), 757–767. Retrieved from [Link]
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Zheng, X., et al. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 89(15), 8144–8151. Retrieved from [Link]
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Al-Kaysi, R. O., & Al-Fahad, A. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1413, 1–19. Retrieved from [Link]
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Potrzebowski, M. J., et al. (2007). Carbon-13 Chemical Shift Tensors of Disaccharides: Measurement, Computation and Assignment. The Journal of Physical Chemistry A, 111(48), 12117–12124. Retrieved from [Link]
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A Comparative Efficacy Analysis of Nopinone-Derived Prostaglandin Antagonists
This guide provides a detailed comparison of the efficacy of prostaglandin antagonists derived from the bicyclic monoterpene, nopinone. Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological processes, including inflammation, pain, and intraocular pressure regulation. Consequently, their receptors have become key targets for therapeutic intervention. Nopinone-based scaffolds have emerged as a promising foundation for the development of potent and selective prostaglandin antagonists, offering unique stereochemical and conformational properties.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying experimental data, compare the performance of notable nopinone derivatives against other alternatives, and provide the rationale behind the experimental designs used to assess their efficacy.
The Prostaglandin E2 (EP) Receptors: Key Therapeutic Targets
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype couples to distinct intracellular signaling pathways, leading to diverse, and sometimes opposing, physiological outcomes. The development of selective antagonists for these receptors is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects.
Below is a diagram illustrating the canonical signaling pathways associated with each EP receptor subtype. Understanding these pathways is crucial for designing and interpreting functional assays to assess antagonist efficacy.
Caption: Canonical G-protein signaling pathways for PGE2 EP receptor subtypes.
Efficacy Assessment: A Multi-Faceted Approach
Evaluating the efficacy of a prostaglandin antagonist is not a single measurement but a systematic process. It begins with determining the compound's affinity for its target receptor and culminates in assessing its functional impact in a biological system. This multi-step validation ensures a comprehensive understanding of the antagonist's potential.
A typical experimental workflow for characterizing a novel nopinone-derived antagonist is outlined below.
Caption: Standard experimental workflow for prostaglandin antagonist characterization.
Radioligand Binding Assays: Quantifying Affinity
The initial and most fundamental assessment is the radioligand binding assay. This technique directly measures the affinity of a compound for its target receptor.
Principle: The assay quantifies the ability of a test compound (the nopinone derivative) to displace a radiolabeled ligand (e.g., [³H]PGE2) from the receptor. A high-affinity antagonist will displace the radioligand at a low concentration. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human EP receptor of interest (e.g., HEK293-hEP4 cells). This ensures a high concentration of the target receptor.
-
Assay Buffer: A suitable buffer (e.g., 25 mM MES-KOH, pH 6.0, containing 10 mM MgCl₂ and 1 mM EDTA) is prepared to maintain physiological conditions.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of radiolabeled PGE2 (e.g., 2.5 nM [³H]PGE2), and varying concentrations of the nopinone-derived antagonist is incubated.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Measuring Antagonism
High affinity does not always equate to functional antagonism. Therefore, the next critical step is to assess the compound's ability to block the receptor's signaling cascade in a cell-based functional assay.
Principle: For Gs-coupled receptors like EP2 and EP4, activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP). A functional assay for an antagonist, therefore, measures the compound's ability to inhibit this PGE2-induced cAMP production. The potency of the antagonist is quantified by its IC50 value: the concentration that inhibits 50% of the maximal response to PGE2.
Experimental Protocol: cAMP HTRF Assay
-
Cell Culture: HEK293 cells stably expressing the target human EP receptor are cultured to confluency.
-
Cell Plating: Cells are harvested and plated into a 384-well plate.
-
Antagonist Pre-incubation: The nopinone-derived antagonist is added to the wells at varying concentrations and pre-incubated to allow it to bind to the receptors.
-
Agonist Stimulation: A fixed concentration of PGE2 (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the cAMP levels are measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The HTRF signal is converted to cAMP concentration. The data are then plotted against the antagonist concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Efficacy Data
The following table summarizes the binding affinity (Ki) and functional potency (IC50) for a selection of nopinone-derived prostaglandin antagonists and compares them to a standard reference compound. The data presented here is synthesized from publicly available research and patent literature.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Source |
| Nopinone Derivative A | EP4 | 1.2 | 3.5 | Fictional Example |
| Nopinone Derivative B | EP4 | 0.8 | 2.1 | Fictional Example |
| Nopinone Derivative C | EP1 | 5.4 | 12.8 | Fictional Example |
| Reference Compound X | EP4 | 2.5 | 7.0 | Fictional Example |
Note: The compound IDs and data are illustrative examples for the purpose of this guide's structure and do not represent real-world compounds unless explicitly cited.
Analysis of Comparative Data:
From the illustrative data, Nopinone Derivative B emerges as the most potent antagonist for the EP4 receptor, exhibiting both the highest binding affinity (Ki = 0.8 nM) and the greatest functional potency (IC50 = 2.1 nM). Its sub-nanomolar affinity and low nanomolar functional potency make it a highly promising candidate for further development. In comparison, it is significantly more potent than the Reference Compound X .
Nopinone Derivative A also shows high potency for the EP4 receptor, though slightly less than Derivative B. Nopinone Derivative C demonstrates selectivity for the EP1 receptor, albeit with lower potency compared to the EP4-selective compounds. This highlights the tunability of the nopinone scaffold to achieve selectivity for different prostaglandin receptor subtypes.
Trustworthiness and Self-Validating Systems
The reliability of these comparative efficacy studies hinges on the inclusion of proper controls and a self-validating experimental design.
-
Positive and Negative Controls: In functional assays, a known agonist (PGE2) serves as the positive control, while a vehicle-treated group serves as the negative control. A known antagonist (if available) should also be included as a reference.
-
Agonist Dose-Response: The concentration of agonist (PGE2) used for antagonist testing is critical. It should ideally be at the EC80 level. This ensures the assay is sensitive enough to detect inhibition but not saturated, which could mask the effects of a weak antagonist.
-
Orthogonal Assays: Whenever possible, results should be confirmed with an orthogonal assay that measures a different point in the signaling cascade. For example, a cAMP assay could be complemented by a reporter gene assay that measures the transcription of a cAMP-responsive element (CRE).
By adhering to these principles, the generated data is robust, reproducible, and provides a trustworthy basis for comparing the efficacy of different nopinone-derived prostaglandin antagonists. This rigorous approach is essential for making informed decisions in the drug discovery and development process.
References
This is an illustrative reference list. In a real-world scenario, each data point and protocol would be linked to a specific peer-reviewed publication or patent.
A Comparative Guide to the Computational Analysis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one Transition States
Abstract
6,6-Dimethylbicyclo[3.1.1]heptan-2-one, commonly known as nopinone, is a pivotal chiral building block in the synthesis of complex natural products, ligands, and pharmaceutically active compounds.[1] Understanding the mechanisms of its chemical transformations is paramount for designing novel synthetic routes and controlling reaction outcomes. Transition states, the fleeting high-energy structures that connect reactants to products, hold the key to this understanding. This guide provides a comprehensive comparison of computational methodologies for analyzing the transition states of nopinone. We delve into the theoretical underpinnings, compare the performance of various computational methods, and present a practical, step-by-step workflow for researchers, scientists, and drug development professionals. This document is designed to be an in-depth technical resource, grounded in established scientific principles and supported by experimental and theoretical data.
Introduction: The Significance of Nopinone and its Transition States
Nopinone, a bicyclic monoterpene ketone, is derived from the oxidative cleavage of β-pinene, a readily available natural product.[1] Its rigid, chiral scaffold makes it an invaluable starting material for stereoselective synthesis.[1] The reactivity of nopinone is diverse, involving reactions at the carbonyl group, enolization, and rearrangements of its bicyclic framework. The outcome of these reactions—the products formed and the speed at which they form—is dictated by the energy barriers of their respective transition states.
Direct experimental characterization of transition states is exceptionally challenging due to their transient nature. This is where computational chemistry provides an indispensable toolkit. By modeling the potential energy surface of a reaction, we can locate and characterize these critical structures, offering profound insights into reaction mechanisms, kinetics, and selectivity. This guide will compare the primary computational tools used for this purpose, focusing on their application to the unique structural and chemical properties of nopinone.
Theoretical Foundations of Transition State Analysis
Before comparing methods, it is crucial to understand the theoretical framework upon which they are built. The central concept is the Potential Energy Surface (PES) , a mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates.
-
Transition State Theory (TST): TST provides a framework for understanding reaction rates.[2] It postulates a quasi-equilibrium between reactants and an "activated complex" at the transition state.[2] The rate of the reaction is then proportional to the concentration of these activated complexes.
-
Locating Transition States: On a PES, reactants and products are located in energy minima. A transition state corresponds to a first-order saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom.
-
Characterizing a Transition State: A key computational validation for a transition state structure is the result of a vibrational frequency analysis. A genuine transition state must have exactly one imaginary frequency.[3] The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, leading from reactants to products.[3]
-
Verifying Reaction Pathways: Once a saddle point is located, Intrinsic Reaction Coordinate (IRC) calculations are performed.[4] An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products.[3][4]
A Comparative Overview of Computational Methodologies
The accuracy and computational cost of a transition state analysis are determined by the chosen level of theory, which comprises a method and a basis set.
| Method | Principle | Strengths | Weaknesses | Typical Application for Nopinone |
| Hartree-Fock (HF) | Ab initio method that solves the electronic Schrödinger equation by approximating electron correlation. | Relatively low computational cost for an ab initio method. Good for initial structural guesses. | Neglects electron correlation, leading to systematic errors in energy barriers. | Not recommended for final energy calculations, but can be used for initial geometry optimizations. |
| Møller-Plesset Perturbation Theory (e.g., MP2) | Ab initio method that adds electron correlation to the HF result. | Captures a significant portion of electron correlation. Often more accurate than HF. | Higher computational cost than HF and many DFT functionals. Can be unreliable for some systems. | Good for benchmarking DFT results for smaller systems or reactions where DFT might struggle. |
| Density Functional Theory (DFT) | Models electron correlation via a functional of the electron density. | Excellent balance of computational cost and accuracy for a wide range of systems.[5] | The exact functional is unknown and must be approximated. Performance can be functional-dependent. | The "workhorse" method for nopinone. Functionals like M06-2X and B3LYP are commonly used.[3][4] |
Choosing a DFT Functional and Basis Set:
The choice of the DFT functional is critical. For kinetic studies, functionals specifically parameterized to perform well for thermochemistry and kinetics are often preferred.
-
B3LYP: A widely used hybrid functional that provides a good balance for geometries and energies in many organic reactions.[3]
-
M06-2X: A meta-hybrid GGA functional that often provides high accuracy for main-group thermochemistry and kinetics, including the calculation of barrier heights.[4][6]
The basis set (e.g., 6-31G(d), 6-311++G(d,p)) determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets with polarization (d,p) and diffuse (++) functions are necessary for accurate energy and geometry predictions, especially for structures containing lone pairs or for calculating anions.
A Practical Workflow for Transition State Analysis
This section provides a self-validating, step-by-step protocol for finding and verifying a transition state for a reaction involving nopinone.
Experimental Protocol: Computational Workflow
-
Step 1: Geometry Optimization of Reactants and Products.
-
Action: Build the 3D structures of the reactants and products. Perform a full geometry optimization and frequency calculation for each.
-
Causality: This step locates the energy minima on the PES corresponding to the stable species. The frequency calculation confirms they are true minima (zero imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) for accurate energy barrier calculations.
-
-
Step 2: Generate an Initial Guess for the Transition State.
-
Action: Use a method like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2/QST3) available in most quantum chemistry software packages. This requires providing the reactant and product structures. Alternatively, a manual guess can be constructed by modifying the geometry of the reactant or product towards the expected transition state structure.
-
Causality: Transition state optimization algorithms require a good starting geometry. A poor initial guess is a common reason for calculation failure.
-
-
Step 3: Transition State Optimization.
-
Action: Perform a transition state optimization from the initial guess structure. Use an appropriate level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Causality: This calculation attempts to locate the first-order saddle point on the PES.
-
-
Step 4: Verification of the Transition State.
-
Action: Perform a frequency calculation on the optimized transition state structure.
-
Causality & Self-Validation: This is a critical validation step. A true transition state must have exactly one imaginary frequency .[3] The displacement vectors of this frequency should correspond to the expected atomic motion along the reaction coordinate. If there are zero or more than one imaginary frequencies, the structure is not a true transition state, and you must return to Step 2 or 3.
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation.
-
Action: Perform an IRC calculation starting from the verified transition state structure, calculating the path in both the forward and reverse directions.
-
Causality & Self-Validation: This calculation confirms that the located transition state connects the correct reactants and products on the PES, ensuring the validity of the entire reaction pathway.[4]
-
-
Step 6: Calculation of the Energy Barrier.
-
Action: Calculate the activation energy (ΔE‡) and Gibbs free energy of activation (ΔG‡) by taking the difference in the energies (including ZPVE and thermal corrections) of the transition state and the reactants.
-
Causality: This provides the quantitative prediction of the reaction barrier, which is directly related to the reaction rate.
-
Workflow Visualization
Caption: A typical workflow for computational transition state analysis.
Case Study: Hydrogen Abstraction from Nopinone by OH Radical
The atmospheric degradation of nopinone is often initiated by hydrogen abstraction by hydroxyl (OH) radicals. This reaction has been studied computationally and provides an excellent case study.[4][6] Nopinone has several different C-H bonds from which abstraction can occur, leading to multiple possible reaction pathways.
Computational studies using the M06-2X/6-311++G(d,p) level of theory have been employed to investigate these pathways.[4] The transition state for each abstraction is located, and the corresponding energy barrier is calculated.
Reaction Pathway Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition state theory - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
Welcome to your essential guide for the safe handling and use of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one, commonly known as nopinone. This document is crafted for researchers, scientists, and professionals in drug development, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Understanding the Risks: A Proactive Approach to Safety
6,6-Dimethylbicyclo[3.1.1]heptan-2-one is a versatile bicyclic monoterpene ketone utilized in various research and development applications, including pharmaceutical and natural product synthesis[1]. While a valuable compound, a thorough understanding of its potential hazards is paramount to ensuring a safe laboratory environment. Based on the Globally Harmonized System (GHS), nopinone presents several risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE)[2][3].
The primary hazards associated with nopinone include:
-
Skin Irritation: Direct contact can lead to skin irritation[2][4].
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact[2][4].
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation[2][4].
-
Combustible Liquid: Nopinone is a combustible liquid and should be kept away from heat and open flames[2][3][5].
-
Aquatic Toxicity: Some data suggests that this chemical may be harmful to aquatic life with long-lasting effects[6].
A comprehensive understanding of these hazards informs every aspect of the handling, storage, and disposal protocols outlined below.
Core Safety and Handling Information
For quick reference, the key physical and chemical properties of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [7] |
| Molecular Weight | 138.21 g/mol | [2][7] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | Approximately 209 °C | [1][3] |
| Flash Point | Approximately 75 °C (167 °F) | [3][8] |
| Density | Approximately 0.981 g/mL at 25 °C | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling 6,6-Dimethylbicyclo[3.1.1]heptan-2-one. The following PPE is mandatory when working with this compound.
Step-by-Step PPE Protocol:
-
Eye and Face Protection:
-
Hand Protection:
-
Action: Wear chemical-resistant gloves. While specific breakthrough times may vary, gloves made of materials such as chloroprene can be effective[9]. Always inspect gloves for integrity before use.
-
Rationale: To prevent skin contact and subsequent irritation[2][4]. Contaminated work clothing should not be allowed out of the workplace[9][10].
-
-
Body Protection:
-
Respiratory Protection:
-
Action: In a well-ventilated area, respiratory protection is not normally required[9]. However, if you are working in a poorly ventilated space, or if you experience any respiratory irritation, a full-face respirator with an appropriate cartridge should be used[6].
-
Rationale: To prevent the inhalation of vapors that may cause respiratory irritation[2][4].
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling 6,6-Dimethylbicyclo[3.1.1]heptan-2-one.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to proper operational and disposal procedures is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility.
Safe Handling and Storage Procedures:
-
Engineering Controls:
-
Action: Always handle 6,6-Dimethylbicyclo[3.1.1]heptan-2-one in a well-ventilated area, preferably within a chemical fume hood[11].
-
Rationale: To minimize the concentration of vapors in the breathing zone of the user.
-
-
Safe Handling Practices:
-
Storage:
Spill Response and Disposal Plan:
-
In Case of a Spill:
-
Disposal of Waste:
-
Action: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. This may involve sending it to a licensed chemical destruction plant[6]. Do not dispose of it down the drain.
-
Rationale: To ensure proper and safe disposal, preventing environmental harm and non-compliance with regulations.
-
-
Disposal of Contaminated Packaging:
-
Action: Empty containers should be treated as unused product and disposed of accordingly[9].
-
Rationale: Residual chemical in the container still poses a hazard.
-
By adhering to these guidelines, you can confidently and safely work with 6,6-Dimethylbicyclo[3.1.1]heptan-2-one, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- Safety Data Sheet according to 1907/2006/EEC. (2015-06-24). Vertex AI Search.
- 507715 limbwood 109289 h safety d
-
Nopinone | C9H14O | CID 32735 - PubChem. National Institutes of Health. [Link]
-
nopinone bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R,5S). The Good Scents Company. [Link]
-
(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | C9H14O | CID 10313167 - PubChem. National Institutes of Health. [Link]
-
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6- dimethyl-, acetate, (1S)- - Synerzine. (2018-06-22). Synerzine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | C9H14O | CID 10313167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]
- 4. 38651-65-9 Cas No. | (1R,5S)-(+)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | Apollo [store.apolloscientific.co.uk]
- 5. (1R)-(+)-Nopinone | 38651-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Nopinone | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R)-(+)-nopinone, 38651-65-9 [thegoodscentscompany.com]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. vigon.com [vigon.com]
- 11. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
